molecular formula C12H18N2O4 B019416 Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate CAS No. 144689-94-1

Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

Cat. No.: B019416
CAS No.: 144689-94-1
M. Wt: 254.28 g/mol
InChI Key: ZQPMIDPIXSMOAD-UHFFFAOYSA-N
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Description

Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (CAS RN 144689-94-1) is a high-purity organic compound with the molecular formula C12H18N2O4 and a molecular weight of 254.28 . This compound serves as a versatile and critical synthetic intermediate, particularly in the development of novel pharmaceutical agents and complex organic molecules . Its structure, featuring a substituted imidazole core with ester functional groups, makes it a valuable scaffold for further chemical modifications and heterocyclic chemistry research . The compound is supplied as a white to yellow-orange powder or crystal with a melting point of approximately 86 °C . It is characterized by a high level of purity, typically >98.0% as confirmed by GC and non-aqueous titration . Researchers can utilize this molecule in various synthetic routes, including as a precursor for the synthesis of other complex intermediates . Certificate of Analysis (CoA) and comprehensive characterization data, including 1H-NMR, Mass Spectrometry, and HPLC, are available to support your research and ensure quality and consistency . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H18N2O4/c1-4-7-8-13-9(11(15)17-5-2)10(14-8)12(16)18-6-3/h4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPMIDPIXSMOAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1)C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437764
Record name Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
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Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

144689-94-1
Record name 1H-Imidazole-4,5-dicarboxylic acid, 2-propyl-, 4,5-diethyl ester
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Record name Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
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Record name 1H-Imidazole-4,5-dicarboxylic acid, 2-propyl-, 4,5-diethyl ester
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Foundational & Exploratory

A Technical Guide to Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides an in-depth technical examination of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (CAS No. 144689-94-1). It serves as a critical intermediate in the synthesis of complex pharmaceuticals, most notably the angiotensin II receptor blocker, Olmesartan Medoxomil. This guide details the compound's fundamental physicochemical properties, outlines a robust and scalable synthetic protocol, and explores its chemical reactivity and principal applications. The broader significance of the imidazole scaffold, a privileged structure in medicinal chemistry, is also discussed to provide context for its utility in drug discovery. This paper is intended for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical research and manufacturing.

Introduction: The Imidazole Scaffold in Drug Discovery

The imidazole ring system, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its prevalence in nature—forming the core of essential biomolecules like the amino acid histidine and purines—underpins its remarkable biological compatibility and versatile chemical reactivity.[2] The imidazole moiety's ability to participate in hydrogen bonding and coordinate with metallic centers in enzymes makes it a "privileged scaffold" in drug design.[1] Consequently, imidazole derivatives have been successfully developed into a wide array of therapeutic agents, including antifungal, anticancer, antiviral, and anti-inflammatory drugs.[2][3][4]

Within this critical class of compounds lies this compound. While not an active pharmaceutical ingredient itself, it is a high-value building block, primarily recognized for its role as a key intermediate in the synthesis of Olmesartan, an antihypertensive drug.[5] Its structure combines the biologically significant imidazole core with two diethyl ester functional groups, which provide crucial handles for subsequent chemical modifications. This guide elucidates the foundational properties and synthetic pathways that make this compound indispensable for pharmaceutical development.

Physicochemical and Spectroscopic Properties

This compound is a white to pale yellow crystalline powder under standard conditions.[6] Its solubility profile is characteristic of a moderately polar organic molecule, showing good solubility in solvents like ethanol, methanol, and dichloromethane, while being insoluble in water.[6]

Core Compound Data

A summary of the key physical and chemical properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 144689-94-1[6][7][8]
Molecular Formula C₁₂H₁₈N₂O₄[7][8]
Molecular Weight 254.28 g/mol [7][8]
IUPAC Name This compound[7]
Appearance White to slightly pale yellow crystalline powder[6][9]
Melting Point 82-88 °C[6][10][11]
Solubility Soluble in ethanol, methanol, dichloromethane; Insoluble in water[6]
Topological Polar Surface Area (TPSA) 81.28 Ų[8]
LogP (calculated) 1.7156[8]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 5[8]
Rotatable Bonds 6[8]

Synthesis and Characterization

The synthesis of this compound is efficiently achieved through a condensation reaction. The most common and scalable method involves the reaction of an amidine salt with a diethyl oxosuccinate derivative.[10]

Synthetic Rationale and Workflow

The core of the imidazole ring is constructed by reacting butyramidinium chloride (the amidine source for the 2-propyl group) with diethyl 2-chloro-3-oxosuccinate. The amidine provides the N-C-N backbone, with the butyryl group already in place as the 2-position substituent. The diethyl 2-chloro-3-oxosuccinate provides the carbon backbone for the 4 and 5 positions, complete with the necessary ester functionalities. The reaction proceeds via a nucleophilic attack followed by cyclization and dehydration to form the aromatic imidazole ring. This method is advantageous due to the commercial availability of the starting materials and generally high yields.[6][10]

G cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product A Butyramidinium Chloride C Condensation Reaction (Ethanol, 60-70°C) A->C B Diethyl 2-chloro-3-oxosuccinate B->C D Solvent Evaporation C->D E Aqueous Workup (Water & Ethyl Acetate Extraction) D->E F Purification (Drying & Evaporation) E->F G Diethyl 2-propyl-1H- imidazole-4,5-dicarboxylate F->G

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[10]

  • Reaction Setup: To a solution of ethanol, add butyramidinium chloride (1.0 eq) and a suitable base such as pyridine or triethylamine to liberate the free amidine. Stir at room temperature.

  • Addition of Electrophile: Slowly add a solution of diethyl 2-chloro-3-oxosuccinate (1.1 eq) to the reaction mixture over a period of 20-30 minutes. An initial exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to 60-70°C and maintain for 5-6 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure to obtain a residue.

  • Aqueous Workup: To the residue, add water and extract the product into an organic solvent such as ethyl acetate (3x). The choice of ethyl acetate is strategic; it readily dissolves the desired product while being immiscible with the aqueous phase containing inorganic salts.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

  • Final Product: The crude solid can be further purified by recrystallization if necessary to yield this compound as a white solid with a yield of approximately 70-75%.[10]

Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

  • ¹H NMR: Will show characteristic peaks for the propyl group (triplet, sextet, triplet), two ethyl ester groups (quartets and triplets), and the imidazole N-H proton.

  • Mass Spectrometry (MS): The ESI-MS spectrum will show a prominent peak corresponding to the [M+H]⁺ ion.

  • Melting Point: A sharp melting point range (e.g., 82-84°C) is indicative of high purity.[10]

Chemical Reactivity and Key Applications

The utility of this compound stems from the reactivity of its ester groups. These sites allow for selective modification to build more complex molecular architectures.

Intermediate for Olmesartan Synthesis

The primary application of this compound is as a precursor to Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate, a key intermediate in the synthesis of the antihypertensive drug Olmesartan Medoxomil.[12]

This transformation is achieved via a Grignard reaction. The rationale for using a Grignard reagent (e.g., methylmagnesium bromide or chloride) is its potent nucleophilicity, which allows it to attack the electrophilic carbonyl carbon of the ester. Interestingly, under controlled conditions (low temperature, specific stoichiometry), the reaction can be managed to selectively attack one of the two ester groups, converting it into a tertiary alcohol, while the other ester remains intact.[10][12]

G cluster_process Grignard Reaction A Diethyl 2-propyl-1H- imidazole-4,5-dicarboxylate B 1. Methylmagnesium Bromide (MeMgBr) in THF, 0-10°C A->B C 2. Aqueous NH4Cl Quench B->C D Ethyl 4-(2-hydroxypropan-2-yl)- 2-propyl-1H-imidazole-5-carboxylate (Olmesartan Intermediate) C->D

Caption: Conversion to a key intermediate of Olmesartan.

Versatile Building Block

Beyond Olmesartan, this compound serves as a versatile building block for a range of other biologically active molecules. The imidazole-4,5-dicarboxylate core is a valuable synthon for creating libraries of compounds for drug screening. It has been utilized in the synthesis of various agents, including:

  • Antifungal Agents: Such as Voriconazole, Posaconazole, and Isavuconazole.[6]

  • Anticancer Agents: Including Imatinib and Dasatinib.[6]

  • Antiviral Agents: Used in the synthesis of HIV protease inhibitors like Tipranavir and Darunavir.[6]

  • Agrochemicals: It is a building block for fungicides like Flutriafol.[6]

The imidazole core's ability to act as a bioisostere for other functional groups, coupled with its unique electronic and hydrogen-bonding properties, makes it a highly sought-after component in modern drug discovery.[3]

Safety and Handling

This compound is a chemical reagent and should be handled in accordance with good laboratory practices.[13]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[13]

  • Handling: Avoid dust formation and inhalation. Use in a well-ventilated area or a fume hood.[13]

  • Storage: Store in a cool, dry place in a tightly sealed container. It is stable under recommended storage conditions.[8]

  • Incompatibilities: Avoid strong oxidizing agents, acids, and acid chlorides.[13]

For comprehensive safety information, refer to the supplier's Safety Data Sheet (SDS).

Conclusion

This compound is a compound of significant industrial and pharmaceutical importance. Its basic properties are well-defined, and its synthesis is robust and scalable. While its primary role is as a key intermediate in the manufacture of Olmesartan, its underlying molecular framework—the 2-substituted imidazole-4,5-dicarboxylate core—represents a powerful platform for the broader field of medicinal chemistry. The strategic placement of its functional groups allows for precise chemical modifications, making it an exemplary building block for the discovery and development of novel therapeutic agents.

References

An In-Depth Technical Guide to Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (CAS 144689-94-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (CAS No. 144689-94-1), a key intermediate in the synthesis of the angiotensin II receptor antagonist, Olmesartan Medoxomil. This document delves into the compound's chemical structure, physicochemical properties, and spectral data. Furthermore, it details its synthesis, with an emphasis on the mechanistic underpinnings of the reaction, and its subsequent conversion to a crucial precursor of Olmesartan. Safety protocols and applications beyond the pharmaceutical industry, particularly in the agrochemical sector, are also discussed.

Introduction

This compound is a substituted imidazole derivative that has garnered significant attention in the pharmaceutical industry as a pivotal building block for the synthesis of Olmesartan Medoxomil, a widely prescribed antihypertensive medication.[1] The inherent reactivity of the imidazole core, coupled with the functional handles provided by the diethyl ester groups, makes it a versatile synthon in organic chemistry. This guide aims to provide a detailed technical resource for professionals engaged in the research and development of pharmaceuticals and other fine chemicals, offering insights into the compound's properties, synthesis, and applications.

Chemical Structure and Properties

The structural and physical properties of this compound are summarized below.

Chemical Structure

The molecule features a central imidazole ring substituted with a propyl group at the 2-position and two diethyl carboxylate groups at the 4 and 5-positions.

IUPAC Name: this compound[2]

Physicochemical Properties
PropertyValueReference(s)
CAS Number 144689-94-1[3]
Molecular Formula C₁₂H₁₈N₂O₄[3]
Molecular Weight 254.28 g/mol [3]
Appearance White to off-white or pale yellow crystalline powder[4]
Melting Point 83-85 °C[5]
Boiling Point 400.9 ± 25.0 °C (Predicted)[5]
Solubility Soluble in organic solvents such as ethanol, methanol, and dichloromethane; insoluble in water.[6]
Purity Typically ≥98%[3]

Spectral Data and Characterization

While publicly available spectra are limited, the following section outlines the expected spectral characteristics based on the compound's structure and available data for similar imidazole derivatives. This information is critical for structural confirmation and purity assessment.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the propyl and ethyl groups, as well as the N-H proton of the imidazole ring.

  • Propyl Group: A triplet for the terminal methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the imidazole ring.

  • Ethyl Ester Groups: Two overlapping quartets for the methylene protons and two overlapping triplets for the methyl protons.

  • Imidazole N-H: A broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Due to tautomerization in imidazole derivatives, some peaks in the imidazole ring might be broadened or less defined in solution-state NMR.[7]

  • Carbonyl Carbons: Two signals in the downfield region.

  • Imidazole Ring Carbons: Signals corresponding to the C2, C4, and C5 carbons.

  • Propyl and Ethyl Group Carbons: Distinct signals for the aliphatic carbons.

Mass Spectrometry

Mass spectrometry is a key tool for confirming the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M+): Expected at m/z 254.

  • Fragmentation: Common fragmentation patterns would involve the loss of the ethyl and propyl groups, as well as cleavage of the ester functionalities.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹.

  • C-H Stretch: Bands in the region of 2800-3000 cm⁻¹ for the aliphatic groups.

  • C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl groups.

  • C=N and C=C Stretch: Bands in the region of 1500-1650 cm⁻¹ corresponding to the imidazole ring.

Synthesis and Mechanism

The synthesis of this compound is a critical step in the overall production of Olmesartan Medoxomil. Several synthetic routes have been reported, with a common pathway involving the cyclization of a dicarbonyl compound with an amidine.

Synthetic Pathway

A widely employed method involves the reaction of diethyl 2-chloro-3-oxosuccinate with butyramidinium chloride in the presence of a base like triethylamine (Et₃N) in ethanol.

graph Synthesis_Pathway { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="Diethyl 2-chloro-3-oxosuccinate"]; B [label="Butyramidinium chloride"]; C [label="this compound"];

A -> C [label="EtOH, Et3N"]; B -> C; }

Synthesis of this compound.

Experimental Protocol

The following is a representative experimental procedure:

  • Dissolve butyramidinium chloride in absolute ethanol at room temperature.

  • Add triethylamine to the solution.

  • To this mixture, add a solution of diethyl 2-chloro-3-oxosuccinate dropwise over a period of 20 minutes.

  • Stir the reaction mixture at room temperature for 1 hour, followed by heating at 60-70 °C for 5 hours.

  • After completion of the reaction (monitored by TLC), evaporate the solvent under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • The crude product can be further purified by recrystallization.

Mechanistic Insights

The reaction proceeds through a nucleophilic substitution followed by a condensation-cyclization cascade. The butyramidine acts as a binucleophile, first displacing the chloride and then attacking the ketone to form the imidazole ring. The triethylamine serves as a base to neutralize the HCl generated during the reaction and to facilitate the cyclization process.

Role in Olmesartan Medoxomil Synthesis

This compound is a pivotal intermediate that undergoes a Grignard reaction to form Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate, the next key intermediate in the synthesis of Olmesartan.

The Grignard Reaction

The diester is treated with a Grignard reagent, typically methylmagnesium bromide (MeMgBr) or methylmagnesium chloride (MeMgCl), in an ethereal solvent like tetrahydrofuran (THF).

graph Grignard_Reaction { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="this compound"]; B [label="Methylmagnesium bromide (MeMgBr)"]; C [label="Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate"];

A -> C [label="1. THF\n2. Aqueous workup"]; B -> C; }

Grignard reaction to form the Olmesartan precursor.

Experimental Protocol for Grignard Reaction

A typical procedure for the Grignard reaction is as follows:

  • To a stirred solution of methylmagnesium bromide in THF at 0-10 °C under a nitrogen atmosphere, add a solution of this compound in THF dropwise.

  • Stir the mixture at a controlled temperature for a specified period.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product, often through acid-base treatment and recrystallization.

Mechanistic Considerations of the Grignard Reaction

The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of one of the ester groups.[8][9] This is followed by a second addition of the Grignard reagent to the same carbonyl group after the initial ethoxy group is eliminated, leading to the formation of a tertiary alcohol upon acidic workup. The other ester group remains intact. The selectivity of the reaction is a key aspect of this synthetic step.

Other Applications

While the primary application of this compound is in the pharmaceutical industry, it also finds use in the agrochemical sector.

Agrochemicals

This compound serves as a building block in the synthesis of certain fungicides. For instance, it is used in the production of flutriafol, a triazole fungicide effective against a variety of fungal diseases in crops.[6] The imidazole moiety is a common feature in many antifungal agents.

Safety and Handling

Based on available Material Safety Data Sheet (MSDS) information, this compound should be handled with care in a well-ventilated area.[1]

  • Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): It is recommended to use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. In case of dust formation, a respirator should be used.

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a chemical intermediate of significant industrial importance, primarily due to its role in the synthesis of Olmesartan Medoxomil. Its well-defined chemical properties and versatile reactivity make it a valuable tool for organic chemists. This technical guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, intended to be a valuable resource for researchers and professionals in the field of drug development and fine chemical synthesis. Further research into its potential intrinsic biological activities and broader applications in materials science could unveil new opportunities for this versatile molecule.

References

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Imidazole Dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold, a five-membered heterocyclic ring containing two nitrogen atoms, is a cornerstone in medicinal chemistry, gracing the structure of numerous clinically approved drugs.[1][2] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity for π-π stacking and metal coordination, make it a privileged structure for interacting with a diverse array of biological targets.[1][3] Within this broad class of compounds, imidazole dicarboxylate derivatives have emerged as a particularly versatile and potent group, demonstrating a wide spectrum of pharmacological activities. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will delve into the core mechanisms of action of imidazole dicarboxylate derivatives, providing a synthesis of technical accuracy and field-proven insights. We will explore their primary molecular targets, the downstream signaling pathways they modulate, and the detailed experimental protocols required to elucidate these intricate interactions.

Core Mechanisms of Action: A Multi-Targeted Approach

Imidazole dicarboxylate derivatives exert their biological effects through a variety of mechanisms, primarily centered around enzyme inhibition and receptor modulation. This multi-targeted nature underscores their therapeutic potential across a range of diseases, from viral infections and cancer to neurological disorders.

Enzyme Inhibition: A Primary Modality of Action

A predominant mechanism through which imidazole dicarboxylate derivatives function is the inhibition of key enzymes involved in critical cellular processes. Their ability to bind to the active sites of enzymes, often through a network of hydrogen bonds and hydrophobic interactions, leads to the disruption of metabolic pathways essential for pathogen replication or aberrant cell growth.[4]

The COVID-19 pandemic spurred intensive research into antiviral therapies, with the SARS-CoV-2 main protease (Mpro) emerging as a prime target due to its essential role in viral replication.[5] Imidazole-4,5-dicarboxamide derivatives have been identified as potent inhibitors of this viral enzyme.[5][6]

Mechanism of Inhibition: These derivatives act as competitive inhibitors, binding to the active site of Mpro and preventing the cleavage of viral polyproteins into their functional non-structural proteins.[5] This inhibition effectively halts the viral life cycle. The imidazole core, along with the dicarboxylate moieties, engages in crucial hydrogen bonding and hydrophobic interactions with key amino acid residues within the Mpro active site, such as the catalytic dyad Cys145–His41.[5][7]

Experimental Protocol: In Vitro SARS-CoV-2 Mpro Inhibition Assay (Fluorescence-Based)

This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of imidazole dicarboxylate derivatives against SARS-CoV-2 Mpro.[8][9]

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • Fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKM-E(Edans)-NH2)

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test imidazole dicarboxylate derivatives dissolved in DMSO

  • Positive control inhibitor (e.g., Boceprevir)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the test compounds to the wells. Include wells with DMSO only as a negative control and a positive control inhibitor.

  • Add the SARS-CoV-2 Mpro enzyme solution to each well and incubate at 37°C for 15 minutes to allow for compound binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals for a set period (e.g., 60 minutes) at 37°C.[9]

  • Calculate the initial reaction velocity from the linear phase of the fluorescence signal increase.

  • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Analysis: Lineweaver-Burk Plot for Determining Inhibition Type

To confirm the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies can be performed by measuring the reaction velocity at various substrate concentrations in the presence and absence of the inhibitor. The data can then be plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).[2][10][11]

  • Competitive Inhibition: The lines will intersect on the y-axis, indicating that the Vmax is unchanged, while the Km is increased.[12][11]

  • Non-competitive Inhibition: The lines will intersect on the x-axis, indicating that the Km is unchanged, while the Vmax is decreased.[12]

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[13][14] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway, making DHODH an attractive target for anticancer and immunosuppressive therapies.[13][14][15] Certain benzimidazole derivatives, which share the core imidazole structure, have been identified as potent DHODH inhibitors.[16]

Mechanism of Inhibition: Imidazole-based DHODH inhibitors typically act by binding to the ubiquinone-binding site of the enzyme, thereby blocking the oxidation of dihydroorotate to orotate.[17][18] This leads to a depletion of the pyrimidine pool, resulting in cell cycle arrest and the induction of apoptosis.[14][19]

Experimental Protocol: DHODH Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the inhibitory activity of imidazole dicarboxylate derivatives against human DHODH.[4][20][21] The assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.

Materials:

  • Recombinant human DHODH

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Test compounds in DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the compound dilutions to the wells of a 96-well plate.

  • Prepare a reaction mixture containing the assay buffer, Coenzyme Q10, and DCIP.

  • Add the recombinant human DHODH enzyme to the reaction mixture.

  • Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes at 25°C).[21]

  • Initiate the reaction by adding the substrate, dihydroorotic acid.

  • Immediately measure the decrease in absorbance at 600-650 nm over time.[21]

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve.

  • Determine the percentage of inhibition and the IC50 value as described for the Mpro assay.

Receptor Interaction: Modulating Neuronal Activity

In addition to enzyme inhibition, some imidazole-4,5-dicarboxylic acid derivatives have been shown to interact with neuronal receptors, specifically the N-methyl-D-aspartate (NMDA) receptors.[22][23]

Mechanism of Action: These derivatives can act as partial agonists at NMDA receptors.[22][23] A partial agonist binds to the same receptor site as the full agonist (in this case, glutamate) but elicits a submaximal response.[24] This can lead to either convulsant or anticonvulsant effects depending on the dose and the specific derivative.[22][23] The lipophilicity of the substituents on the imidazole ring appears to be a key determinant of whether a compound acts as an agonist or an antagonist.[25]

Experimental Protocol: Evaluation of Antiparkinsonian Activity (In Vivo Model)

This protocol is a generalized example based on studies investigating the effects of NMDA receptor modulators on motor function.[26][27]

Animal Model:

  • Rats or mice

Procedure:

  • Induce a parkinsonian-like state, for example, by administering reserpine or haloperidol to induce catalepsy.[26]

  • Administer the imidazole dicarboxylate derivatives, often via intracerebroventricular injection to bypass the blood-brain barrier.

  • Assess locomotor activity using an open-field test, measuring parameters such as distance traveled and rearing frequency.

  • Evaluate the severity of catalepsy using standardized scoring methods.

  • Compare the effects of the test compounds to a vehicle control and a known antiparkinsonian drug (e.g., amantadine).[26]

Cellular Consequences of Imidazole Dicarboxylate Derivative Action

The inhibition of key enzymes or the modulation of receptor activity by imidazole dicarboxylate derivatives leads to a cascade of downstream cellular events. These can be assessed using a variety of cell-based assays.

Cytotoxicity and Cell Viability

A crucial aspect of drug development is to assess the cytotoxic potential of a compound. The MTT assay is a widely used colorimetric method to determine cell viability.[22][28][29][30]

Mechanism of the MTT Assay: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[22] The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate spectrophotometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the imidazole dicarboxylate derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[22]

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570-590 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis

Since many imidazole dicarboxylate derivatives target pathways essential for cell proliferation, analyzing their effect on the cell cycle is critical. Flow cytometry with propidium iodide (PI) staining is a standard method for this purpose.[6][26][31][32][33]

Principle of Cell Cycle Analysis by Flow Cytometry: PI is a fluorescent dye that binds stoichiometrically to DNA.[6] Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6]

Experimental Protocol: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

Materials:

  • Cells treated with imidazole dicarboxylate derivatives

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells.

  • Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.[32]

  • Incubate the cells on ice or at -20°C for at least 30 minutes for fixation.[32]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in the PI staining solution and incubate in the dark at room temperature.

  • Analyze the samples using a flow cytometer.

  • The data is typically displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be quantified.

Modulation of Signaling Pathways: Western Blot Analysis

To investigate the effect of imidazole dicarboxylate derivatives on specific signaling pathways, such as the TGF-β pathway, Western blotting is an indispensable technique.[13][34][35][36][37] It allows for the detection and quantification of specific proteins and their phosphorylation status, providing insights into the activation or inhibition of signaling cascades.

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

Materials:

  • Cell lysates from treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins, e.g., phosphorylated and total Smad2/3 for the TGF-β pathway)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration of the lysates.

  • Prepare the protein samples by adding Laemmli buffer and boiling.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.[35]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Visualizing the Mechanisms: Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

DHODH_Inhibition_Pathway DHO Dihydroorotate DHODH DHODH DHO->DHODH Orotate Orotate Pyrimidine Pyrimidine Biosynthesis Orotate->Pyrimidine DHODH->Orotate Imidazole Imidazole Dicarboxylate Derivative Imidazole->DHODH Inhibition DNA_RNA DNA & RNA Synthesis Pyrimidine->DNA_RNA CellCycle Cell Cycle Arrest Apoptosis Apoptosis

Caption: Inhibition of the DHODH pathway by imidazole dicarboxylate derivatives.

Mpro_Inhibition_Workflow cluster_plate 96-Well Plate cluster_analysis Data Analysis p1 Compound p2 Mpro p1->p2 p3 Substrate p2->p3 a1 Fluorescence Measurement p3->a1 a2 Calculate % Inhibition a1->a2 a3 Determine IC50 a2->a3

Caption: Experimental workflow for the SARS-CoV-2 Mpro inhibition assay.

Conclusion

Imidazole dicarboxylate derivatives represent a promising class of compounds with diverse mechanisms of action, making them attractive candidates for drug development in various therapeutic areas. Their ability to potently inhibit key enzymes like viral proteases and DHODH, as well as modulate the activity of neuronal receptors, highlights their versatility. A thorough understanding of their molecular mechanisms, coupled with robust experimental validation using the protocols outlined in this guide, is essential for advancing these compounds from the laboratory to the clinic. The continued exploration of this chemical scaffold is poised to yield novel therapeutic agents with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Solubility Profile of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility profile of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, a key intermediate in pharmaceutical synthesis.[1][2][3] Intended for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties of the compound, established methodologies for solubility determination, and the critical interpretation of solubility data.

Introduction to this compound

This compound (CAS 144689-94-1) is a white to slightly pale yellow crystalline powder.[1] It serves as a crucial building block in the synthesis of various organic compounds, most notably in the pharmaceutical industry for the production of antihypertensive drugs such as Olmesartan Medoxomil.[3][4] Its molecular structure, featuring an imidazole core with two ethyl ester functional groups and a propyl chain, dictates its physicochemical properties, including its solubility. Understanding the solubility of this intermediate is paramount for its efficient use in reaction chemistry, purification, and formulation development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₁₈N₂O₄[5][6]
Molecular Weight 254.28 g/mol [5][6]
Appearance White to slightly pale yellow crystalline powder[1]
Melting Point 82-88 °C[1][7][8]
Purity ≥98%[6]
Storage Temperature Room Temperature

A qualitative assessment indicates that this compound is soluble in organic solvents such as ethanol, methanol, and dichloromethane, but insoluble in water.[1] This general profile is consistent with its molecular structure, which possesses both polar (imidazole ring, ester groups) and non-polar (propyl chain, ethyl groups) characteristics.

The Science of Solubility: Guiding Principles

Solubility is a thermodynamic equilibrium, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure.[9][10] For a solid compound like this compound, the dissolution process involves the disruption of the crystal lattice and the solvation of the solute molecules by the solvent. This process is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity.

The imidazole moiety can participate in hydrogen bonding, while the ester groups are polar. The propyl and ethyl groups, however, are non-polar. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent system. Polar protic solvents like ethanol and methanol can interact with the polar functionalities, while aprotic solvents like dichloromethane can solvate the less polar parts of the molecule.[11]

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, self-validating protocol for the quantitative determination of the solubility of this compound. The shake-flask method is the gold standard for determining thermodynamic solubility due to its direct measurement of the equilibrium state.[9]

Causality Behind Experimental Choices
  • Solvent Selection: A diverse panel of solvents should be chosen to represent a range of polarities and functionalities relevant to pharmaceutical processing. This includes polar protic, polar aprotic, and non-polar solvents.

  • Temperature Control: Solubility is temperature-dependent. Therefore, all experiments must be conducted in a temperature-controlled environment to ensure data accuracy and reproducibility.

  • Equilibration Time: Reaching thermodynamic equilibrium is crucial. A sufficient equilibration time is necessary to ensure the solution is truly saturated. Preliminary studies should be conducted to determine the time to reach equilibrium.

  • Quantification Method: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for quantifying the concentration of organic molecules in solution, making it an ideal choice for this application.[12][13]

Step-by-Step Methodology: Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a different solvent of interest. The excess solid is crucial to ensure that a saturated solution is formed.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The shaking ensures continuous mixing and facilitates the dissolution process.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.[14]

  • Sample Preparation for Analysis:

    • Dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted sample solutions and determine their concentrations by interpolating their peak areas on the calibration curve.

    • Calculate the original solubility by taking into account the dilution factor.

Mandatory Visualization: Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sampling 3. Sampling cluster_analysis 4. Analysis prep1 Add excess solid to solvent vials prep2 Seal vials prep1->prep2 equil1 Incubate in shaker bath (constant T) prep2->equil1 equil2 Allow solids to settle equil1->equil2 sample1 Filter supernatant equil2->sample1 analysis1 Dilute sample sample1->analysis1 analysis3 HPLC analysis analysis1->analysis3 analysis2 Prepare standards analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Caption: Workflow for determining the solubility of this compound.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents.

Table 2: Hypothetical Solubility Data of this compound at 25 °C

SolventSolvent TypeSolubility (mg/mL)
WaterPolar Protic< 0.1
EthanolPolar Protic50
MethanolPolar Protic75
AcetonePolar Aprotic120
DichloromethaneNon-polar150
HexaneNon-polar< 1.0

The data in Table 2 illustrates a hypothetical solubility profile. The low solubility in water and hexane, and high solubility in dichloromethane and acetone, would confirm the compound's predominantly non-polar character, with some affinity for polar aprotic solvents. The moderate solubility in polar protic solvents like ethanol and methanol suggests that while hydrogen bonding interactions are possible, they are less favorable than interactions with less polar solvents.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound. By adhering to the principles of scientific integrity and employing a robust experimental protocol, researchers can generate accurate and reliable solubility data. This information is critical for optimizing reaction conditions, developing effective purification strategies, and advancing the use of this important pharmaceutical intermediate in drug development.

References

A Technical Guide to the Spectroscopic Characterization of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, a key intermediate in the synthesis of the angiotensin II receptor antagonist, Olmesartan Medoxomil.[1][2][3] This document, intended for researchers and professionals in the fields of pharmaceutical development and organic synthesis, offers a detailed interpretation of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the correlation between the molecular structure and its spectroscopic signatures, this guide serves as a valuable resource for the identification, characterization, and quality control of this important pharmaceutical building block. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures.

Introduction: The Significance of this compound

This compound (CAS No. 144689-94-1) is a heterocyclic compound with the molecular formula C₁₂H₁₈N₂O₄ and a molecular weight of 254.29 g/mol .[3][4] Its structural significance lies in its role as a pivotal intermediate in the multi-step synthesis of Olmesartan Medoxomil, a widely prescribed antihypertensive drug.[1][2][3] The purity and structural integrity of this intermediate are paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). Therefore, a thorough understanding of its spectroscopic properties is essential for process monitoring, impurity profiling, and regulatory compliance.

This guide provides a detailed examination of the expected spectroscopic data for this compound, offering insights into the rationale behind the interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass spectra.

Molecular Structure and Predicted Spectroscopic Data

The molecular structure of this compound is presented below. The subsequent sections will detail the predicted spectroscopic data based on this structure.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃) will exhibit distinct signals corresponding to the propyl and ethyl groups, as well as the N-H proton of the imidazole ring.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.0 - 13.0Broad Singlet1HN-H (imidazole)
~4.40Quartet4H-OCH₂CH₃
~2.80Triplet2H-CH₂CH₂CH₃
~1.75Sextet2H-CH₂CH₂CH₃
~1.40Triplet6H-OCH₂CH₃
~1.00Triplet3H-CH₂CH₂CH₃

Interpretation:

  • The downfield broad singlet for the N-H proton is characteristic of imidazole protons and is subject to concentration and solvent effects.

  • The two quartets and two triplets for the ethyl ester groups are due to the magnetic non-equivalence of the two ester groups in some environments, though they may appear as a single quartet and triplet. The quartet arises from the coupling of the methylene protons with the adjacent methyl protons.

  • The triplet , sextet , and triplet for the propyl group are characteristic of a linear alkyl chain. The triplet at ~2.80 ppm is deshielded due to its proximity to the imidazole ring.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show signals for all 12 carbons in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~162 - 165C=O (ester)
~148C2 (imidazole)
~138C4/C5 (imidazole)
~128C4/C5 (imidazole)
~61-OCH₂CH₃
~30-CH₂CH₂CH₃
~22-CH₂CH₂CH₃
~14-OCH₂CH₃
~13-CH₂CH₂CH₃

Interpretation:

  • The two signals in the downfield region (~162-165 ppm) are characteristic of the ester carbonyl carbons .

  • The signals for the imidazole ring carbons (C2, C4, and C5) are expected in the aromatic region.

  • The remaining signals in the upfield region correspond to the aliphatic carbons of the propyl and ethyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹) Functional Group Intensity
~3100 - 3400N-H Stretch (imidazole)Broad, Medium
~2850 - 3000C-H Stretch (aliphatic)Strong
~1730 - 1750C=O Stretch (ester)Strong
~1580 - 1650C=N Stretch (imidazole ring)Medium
~1000 - 1300C-O Stretch (ester)Strong

Interpretation:

  • The broad absorption band in the region of 3100-3400 cm⁻¹ is a clear indication of the N-H stretching vibration of the imidazole ring, with the broadening due to hydrogen bonding.

  • The strong absorptions between 2850 and 3000 cm⁻¹ are due to the C-H stretching vibrations of the propyl and ethyl groups.

  • A very strong and sharp peak around 1730-1750 cm⁻¹ is the most prominent feature of the spectrum and is assigned to the carbonyl (C=O) stretching vibration of the two ester groups.

  • The absorption in the 1580-1650 cm⁻¹ region is attributed to the C=N stretching vibration within the imidazole ring.

  • The strong bands in the 1000-1300 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ester functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique.

Predicted Molecular Ion:

  • [M+H]⁺ = 255.13

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is expected to proceed through the loss of the ethyl and propyl groups, as well as the ester functionalities.

M [M+H]⁺ m/z = 255 F1 Loss of C₂H₄ m/z = 227 M->F1 - C₂H₄ F2 Loss of OC₂H₅ m/z = 210 M->F2 - •OC₂H₅ F4 Loss of C₃H₇ m/z = 212 M->F4 - •C₃H₇ F3 Loss of COOC₂H₅ m/z = 182 F2->F3 - CO

Caption: Predicted ESI-MS fragmentation pathway.

Interpretation:

  • The base peak is likely to be the molecular ion peak [M+H]⁺ at m/z 255 .

  • A significant fragment could be observed at m/z 227 , corresponding to the loss of ethylene (C₂H₄) from one of the ethyl ester groups via a McLafferty-type rearrangement.

  • Loss of an ethoxy radical (•OC₂H₅) would result in a fragment at m/z 210 .

  • Subsequent loss of carbon monoxide (CO) from the m/z 210 fragment would yield an ion at m/z 182 .

  • Loss of the propyl radical (•C₃H₇) from the molecular ion would produce a fragment at m/z 212 .

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

  • Apparatus: 400 MHz or higher NMR spectrometer.

  • Procedure:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum, typically requiring a larger number of scans.

    • Process the spectra using appropriate software (e.g., Fourier transformation, phasing, and baseline correction).

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Apparatus: Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Record a background spectrum.

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Apparatus: Mass spectrometer with an electrospray ionization (ESI) source.

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

    • Optimize the source parameters (e.g., capillary voltage, cone voltage) to achieve good ionization and fragmentation.

Conclusion

The spectroscopic data of this compound, as predicted and interpreted in this guide, provides a comprehensive chemical fingerprint of the molecule. The distinct signals in the ¹H and ¹³C NMR spectra, the characteristic absorption bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum collectively allow for the unambiguous identification and structural confirmation of this important pharmaceutical intermediate. These analytical techniques, when used in concert, provide a robust methodology for ensuring the quality and consistency of this compound in a research and drug development setting.

References

A Technical Guide to Unlocking the Potential of Imidazole-4,5-Dicarboxylate Esters: Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole-4,5-dicarboxylate core represents a uniquely versatile heterocyclic scaffold. Possessing a rich electronic architecture, multiple coordination sites, and the capacity for extensive functionalization, this structure stands as a promising, yet underexplored, platform for innovation across multiple scientific disciplines. Its structural resemblance to purines predisposes it to biological activity, while its nitrogen and oxygen donor atoms make it a prime candidate for constructing advanced materials. This guide moves beyond established knowledge, illuminating nascent and high-potential research areas for its ester derivatives. We will dissect promising avenues in medicinal chemistry, from oncology to neuropharmacology, and explore their application in the rational design of novel coordination polymers and functional materials. This document serves as a strategic roadmap for researchers, scientists, and drug development professionals, providing not only direction but also the foundational experimental frameworks necessary to pioneer the next generation of imidazole-based discovery.

The Imidazole-4,5-Dicarboxylate Scaffold: A Foundation of Versatility

The inherent potential of the imidazole-4,5-dicarboxylate scaffold lies in its hybrid functionality. It is a five-membered aromatic heterocycle containing two nitrogen atoms, which can act as hydrogen bond donors and acceptors, and two ester groups at the C4 and C5 positions. This unique combination of features is the causal driver behind its diverse applicability:

  • Bioisostere for Purines: The core structure mimics substituted purines, a critical component of nucleosides. This makes it a compelling starting point for designing molecules that can competitively bind to the ATP-binding sites of enzymes like kinases, presenting significant opportunities in drug discovery.[1]

  • Multidentate Ligand Precursor: The imidazole nitrogens and the carboxylate oxygens (upon hydrolysis or as esters) provide six potential donor atoms for coordinating with metal ions.[2] This allows for the construction of complex and beautiful supramolecular structures, including metal-organic frameworks (MOFs).[2][3]

  • Tunable Physicochemical Properties: The ester groups at the 4 and 5 positions are not merely passive functionalities. They are critical handles for tuning properties such as lipophilicity, solubility, and metabolic stability. By varying the alkyl or aryl groups of the esters (R¹ and R² in the diagram below), a researcher can systematically modulate a molecule's ability to cross cellular membranes or interact with a biological target.[4][5]

The primary focus of this guide is on the diester form, which offers distinct advantages over the corresponding dicarboxylic acid, primarily in terms of improved bioavailability and utility as a synthetic intermediate for creating amide libraries and other derivatives.[1][6]

Foundational Synthesis: A Validated Approach

While various methods exist for the synthesis of the imidazole ring[7], a robust and scalable approach for preparing 2-substituted imidazole-4,5-dicarboxylate esters often begins with the corresponding 2-substituted benzimidazole. This precursor is readily available or easily synthesized. The key transformation is an oxidative cleavage of the benzene ring, a reliable method for producing the desired imidazole core in high yields.[8][9]

Experimental Protocol 1: General Synthesis of Diethyl 2-Alkyl-1H-imidazole-4,5-dicarboxylate

This protocol describes a validated two-step process adapted from known procedures for related acids.[9] The causality behind this choice rests on the commercial availability of starting materials and the high-yielding nature of the oxidative cleavage step.

Step 1: Synthesis of 2-Alkylbenzimidazole

  • To a round-bottom flask, add o-phenylenediamine (1.0 eq) and the desired aliphatic carboxylic acid (e.g., valeric acid for a butyl group, 1.1 eq).

  • Add 4N hydrochloric acid as the solvent and catalyst.

  • Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with ammonium hydroxide until the pH is ~7-8 to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield the 2-alkylbenzimidazole precursor.

Step 2: Oxidative Cleavage to the Target Compound

  • In a separate flask, dissolve the 2-alkylbenzimidazole (1.0 eq) in 1 M sulfuric acid. The acid protonates the imidazole, increasing its solubility and activating it for oxidation.

  • Cool the solution in an ice bath to 0-5 °C to control the exothermic reaction.

  • Slowly add 30% hydrogen peroxide (a molar ratio of ~11:1 H₂O₂ to substrate is optimal) dropwise while maintaining the temperature below 10 °C.[9]

  • Once the addition is complete, allow the mixture to warm to room temperature, then heat to 70-80 °C for 2 hours.[10]

  • Cool the mixture, which should now contain the imidazole-4,5-dicarboxylic acid.

  • For esterification, carefully add excess absolute ethanol and a catalytic amount of concentrated sulfuric acid. Heat to reflux for 8-12 hours.

  • After cooling, neutralize the mixture and extract the ester product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product via column chromatography on silica gel to obtain the pure diethyl 2-alkyl-1H-imidazole-4,5-dicarboxylate.

G cluster_s1 Step 1: Precursor Synthesis cluster_s2 Step 2: Oxidation & Esterification s1_start o-Phenylenediamine + Aliphatic Acid s1_react Reflux in 4N HCl s1_start->s1_react s1_workup Neutralize with NH4OH s1_react->s1_workup s1_prod 2-Alkylbenzimidazole s1_workup->s1_prod s2_react1 Dissolve in H2SO4 Add H2O2 @ 0-5°C s1_prod->s2_react1 Intermediate s2_react2 Heat to 70-80°C s2_react1->s2_react2 s2_react3 Reflux in Ethanol/H+ s2_react2->s2_react3 s2_prod Target Ester Product s2_react3->s2_prod

Caption: A validated two-step workflow for synthesizing target ester compounds.

Research Frontier I: Medicinal Chemistry and Drug Development

The structural analogy to purines makes this scaffold a fertile ground for discovering novel therapeutic agents.[1] The ester functionalities allow for the creation of prodrugs that can be hydrolyzed by intracellular esterases, releasing the active dicarboxylic acid form.

Anticancer Therapeutics: Beyond Generic Cytotoxicity

The imidazole core is a component of numerous approved anticancer drugs.[11] Derivatives of imidazole-4,5-dicarboxamide (synthesized from the esters) have shown potent antiproliferative activity against leukemia cells (HL-60) with IC₅₀ values in the low micromolar range (2.5-25 µM).[12] The proposed mechanism is the inhibition of cyclin-dependent kinase 2 (cdk2), a key regulator of the cell cycle.[12]

Key Research Questions:

  • Can systematic variation of the ester groups and the C2 substituent lead to selective inhibitors of other kinases implicated in cancer (e.g., EGFR, VEGFR, BTK)?

  • Can these esters be functionalized to serve as warheads for targeted covalent inhibitors?

  • How does the lipophilicity conferred by the ester groups affect cellular uptake and efficacy in solid tumor models?

Compound ClassCancer Cell LineReported IC₅₀ (µM)Mechanism/TargetReference
N,N'-disubstituted imidazole-4,5-dicarboxamidesHL-60 (Leukemia)2.5 - 25Cdk2 Inhibition[12]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHeLa (Cervical)0.737Apoptosis Induction[13]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHT-29 (Colon)1.194Apoptosis Induction[13]
Asymmetric imidazole-4,5-dicarboxamideSARS-CoV-2 MPro4.79Protease Inhibition[10]
Ag(I) N-heterocyclic carbenes (from dichloro-imidazole)OVCAR-3 (Ovarian)ActiveNot Specified[14]

Table 1: Summary of reported anticancer and antiviral activities of related imidazole derivatives.

G atp ATP kinase Kinase Active Site atp->kinase product Phosphorylated Substrate kinase->product Phosphorylation substrate Substrate Protein substrate->kinase proliferation Cell Proliferation & Survival product->proliferation ester {Imidazole-4,5-dicarboxylate Ester | Purine Mimic} ester->kinase Competitive Inhibition

Caption: Potential mechanism of anticancer activity via competitive kinase inhibition.

Antiviral Agents: Targeting Viral Proteases

Recent groundbreaking work has identified asymmetric imidazole-4,5-dicarboxamide derivatives as competitive inhibitors of the SARS-CoV-2 main protease (MPro), a critical enzyme for viral replication.[10] One derivative showed an IC₅₀ of 4.79 µM.[10] This opens a timely and critical research avenue. The dicarboxylate ester scaffold is the direct precursor to the amides tested in this study, making it the ideal starting point for library synthesis.

Proposed Research Workflow:

  • Synthesis: Prepare a library of imidazole-4,5-dicarboxylate esters with diverse C2 substituents and ester groups.

  • Conversion: Convert the esters to a diverse library of symmetric and asymmetric amides.

  • Screening: Screen the library against key viral proteases (e.g., SARS-CoV-2 MPro, HIV-1 protease, HCV protease) using fluorescence-based enzymatic assays.

  • SAR Studies: Elucidate structure-activity relationships to design more potent and selective inhibitors.

Neuropharmacology: Modulating Glutamatergic and Dopaminergic Systems

Derivatives of the parent imidazole-4,5-dicarboxylic acid have been shown to possess properties of partial NMDA receptor agonists and demonstrate antiparkinsonian activity in animal models.[15][16][17] This suggests their potential involvement in modulating dopaminergic and glutamatergic neurotransmission, pathways critical in neurodegenerative diseases like Parkinson's and epilepsy.[4][15][17] The ester forms are particularly interesting as they may offer improved penetration of the blood-brain barrier, a major hurdle in CNS drug development.

Key Research Questions:

  • Can ester derivatives be designed to act as selective antagonists or partial agonists at specific NMDA receptor subunits?

  • What is the impact of these compounds on dopamine reuptake or release in in vitro models?

  • Can these compounds show neuroprotective effects in cellular models of glutamate excitotoxicity?

Antimicrobial Agents: An Unexplored Frontier

While the broader imidazole class is known for its antimicrobial properties[18][19][20], the imidazole-4,5-dicarboxylate scaffold remains largely unexplored in this context. The dicarboxylate functionality could potentially chelate metal ions essential for bacterial enzyme function, while the ester groups can be tuned to optimize penetration of the bacterial cell wall.

Experimental Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Assay)

This protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of novel ester derivatives.

  • Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in a 96-well microplate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.

  • Inoculation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard. Dilute the inoculum and add it to each well of the microplate, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria in medium without compound) and a negative control (medium only). A known antibiotic (e.g., ciprofloxacin) should be used as a reference standard.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Research Frontier II: Coordination Chemistry & Materials Science

The parent acid, imidazole-4,5-dicarboxylic acid (H₃IDC), is a celebrated building block in coordination chemistry due to its six potential donor atoms and its ability to be deprotonated to varying degrees.[2][21] This versatility allows it to construct a vast array of metal-organic frameworks (MOFs) with diverse topologies (0D to 3D) and properties.[3][21] The ester derivatives serve as valuable precursors that can be hydrolyzed in situ under hydrothermal synthesis conditions to generate the active ligand.

Key Research Opportunities:

  • Luminescent Materials: Constructing coordination polymers with lanthanide ions (e.g., Eu³⁺, Tb³⁺) could lead to novel luminescent materials for applications in sensing, lighting, and bio-imaging.[3] The imidazole scaffold can act as an "antenna," absorbing energy and transferring it to the metal center.

  • Gas Storage and Separation: By carefully selecting the metal node and synthesis conditions, it may be possible to create porous MOFs based on this ligand for the selective adsorption of gases like CO₂ or H₂.

  • Heterogeneous Catalysis: Incorporating catalytically active metal centers (e.g., Pd, Ru, Cu) into a framework built with this ligand could yield robust, recyclable heterogeneous catalysts.

Caption: Versatile coordination modes of the imidazole-4,5-dicarboxylate ligand with metal (M) centers.

Conclusion and Strategic Outlook

Imidazole-4,5-dicarboxylate esters are far more than simple chemical intermediates. They represent a strategic platform poised for significant breakthroughs. The evidence strongly suggests that the most immediate and impactful research opportunities lie in the development of novel kinase inhibitors for oncology and protease inhibitors for antiviral applications. Concurrently, the potential in neuropharmacology offers a high-risk, high-reward avenue that warrants exploratory investigation. In materials science, the use of these esters as in situ precursors for functional MOFs remains a fertile ground for discovery. Success in these areas will require an interdisciplinary approach, combining expertise in organic synthesis, computational modeling, pharmacology, and materials science. This guide has laid the groundwork; the next chapter of innovation awaits its pioneers.

References

The Imidazole Nucleus: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability have made it a ubiquitous feature in a vast array of clinically significant therapeutic agents. This guide provides a comprehensive technical overview of imidazole-based heterocyclic chemistry, designed for professionals in drug discovery and development. We will delve into the core principles of imidazole synthesis, explore its reactivity and functionalization, and elucidate its critical role in the mechanism of action of several classes of drugs. This document is structured to provide not only theoretical knowledge but also actionable, field-proven insights and detailed experimental protocols.

The Imidazole Core: Physicochemical Properties and Biological Significance

First synthesized by Heinrich Debus in 1858, imidazole is a planar, aromatic heterocycle.[1] Its aromaticity stems from the delocalization of six π-electrons over the five-membered ring. The presence of two nitrogen atoms imparts a unique amphoteric character; the pyrrole-type nitrogen (N-1) is weakly acidic, while the pyridine-type nitrogen (N-3) is basic. This duality allows imidazoles to act as both hydrogen bond donors and acceptors, a critical feature for molecular recognition at biological targets.[2]

The imidazole moiety is a fundamental component of several essential biological molecules, including the amino acid histidine, histamine, and purines, underscoring its inherent biocompatibility and importance in physiological processes. This biological prevalence has inspired medicinal chemists to incorporate the imidazole scaffold into a multitude of synthetic drugs.

Synthesis of the Imidazole Ring: A Comparative Analysis of Key Methodologies

The construction of the imidazole core is a well-established field with a variety of synthetic routes, each with its own advantages and limitations. The choice of a particular method often depends on the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.

Classical Syntheses: The Foundations of Imidazole Chemistry

This multicomponent reaction, first described by Debus and later expanded by Radziszewski, is a cornerstone of imidazole synthesis.[1][3][4] It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia.[3][4]

Causality of Experimental Choices: The use of a dicarbonyl compound provides the C4-C5 fragment of the imidazole ring, the aldehyde contributes C2, and ammonia supplies the two nitrogen atoms. The reaction is typically carried out in a protic solvent like ethanol or acetic acid to facilitate the condensation steps and the final cyclization.

Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)

  • Reactants:

    • Benzil (1,2-diphenylethane-1,2-dione)

    • Benzaldehyde

    • Ammonium acetate (as a source of ammonia)

  • Solvent: Glacial acetic acid

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10 eq) in glacial acetic acid.

    • Heat the mixture to reflux for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker of cold water to precipitate the product.

    • Collect the solid product by vacuum filtration and wash thoroughly with water.

    • Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenyl-1H-imidazole.

The Marckwald synthesis is a versatile method for preparing 2-thioimidazoles (imidazole-2-thiones) from α-aminoketones or α-aminoaldehydes and a source of the thiocarbonyl group, such as potassium thiocyanate.[2][5] The resulting 2-thioimidazole can then be desulfurized to yield the corresponding imidazole.

Causality of Experimental Choices: The α-aminoketone provides the N1-C5-C4 fragment, while the thiocyanate delivers the C2-N3 unit and the sulfur atom. The initial cyclization is followed by dehydration to form the aromatic imidazole ring. The choice of desulfurization agent (e.g., nitric acid, hydrogen peroxide, or Raney nickel) depends on the sensitivity of other functional groups in the molecule.

Experimental Protocol: Synthesis of 2-Mercapto-4,5-diphenylimidazole

  • Reactants:

    • Benzoin (2-hydroxy-1,2-diphenylethanone)

    • Potassium thiocyanate

  • Solvent: Glacial acetic acid

  • Procedure:

    • Dissolve benzoin (1.0 eq) and potassium thiocyanate (1.2 eq) in glacial acetic acid in a round-bottom flask fitted with a reflux condenser.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to yield 2-mercapto-4,5-diphenylimidazole.

Modern Synthetic Approaches: The Van Leusen Imidazole Synthesis

The Van Leusen imidazole synthesis is a powerful and flexible method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[6][7] This reaction allows for the synthesis of a wide variety of substituted imidazoles from imines.[6]

Causality of Experimental Choices: TosMIC serves as a three-atom component, providing the C2-N3-C4 fragment of the imidazole ring. The imine, which can be pre-formed or generated in situ from an aldehyde and a primary amine, provides the N1 and C5 atoms. The reaction is typically carried out in the presence of a base, such as potassium carbonate, to deprotonate the methylene group of TosMIC, initiating the cycloaddition.

Experimental Protocol: Synthesis of 1,5-Disubstituted Imidazoles via the Van Leusen Reaction

  • Reactants:

    • An aldehyde

    • A primary amine

    • Tosylmethyl isocyanide (TosMIC)

    • Potassium carbonate (base)

  • Solvent: Methanol or Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the aldehyde (1.0 eq) and the primary amine (1.0 eq) in methanol, add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes to form the imine in situ.

    • Add a solution of TosMIC (1.0 eq) in methanol to the reaction mixture.

    • Heat the reaction to reflux and monitor by TLC.

    • After completion, cool the mixture and remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

    • Purify the crude product by column chromatography on silica gel.

Comparative Analysis of Synthetic Methods
MethodStarting MaterialsKey ReagentsTypical YieldsScope and Limitations
Debus-Radziszewski 1,2-Dicarbonyl, Aldehyde, AmmoniaAmmonium Acetate60-95%[8]Good for tri- and tetrasubstituted imidazoles. Can have limited regioselectivity with unsymmetrical dicarbonyls.
Marckwald α-Aminoketone/aldehydePotassium Thiocyanate70-90%Primarily for the synthesis of 2-thioimidazoles, which require a subsequent desulfurization step.
Van Leusen Aldehyde, Primary AmineTosylmethyl isocyanide (TosMIC)50-85%Highly versatile for the synthesis of 1,4- and 1,5-disubstituted imidazoles. TosMIC can be expensive for large-scale synthesis.

Reactivity and Functionalization of the Imidazole Ring

The imidazole ring exhibits a rich and varied reactivity, allowing for its elaboration into more complex molecular architectures.

  • N-Alkylation and N-Acylation: The pyrrole-like nitrogen (N-1) is readily alkylated or acylated using standard electrophiles in the presence of a base.

  • Electrophilic Aromatic Substitution: The imidazole ring is susceptible to electrophilic attack, primarily at the C4 and C5 positions. Halogenation, nitration, and sulfonation can be achieved under controlled conditions.[2]

  • Deprotonation and C-2 Lithiation: The proton at the C2 position is the most acidic carbon-bound proton and can be removed by strong bases like organolithium reagents. The resulting 2-lithioimidazole is a powerful nucleophile for the introduction of various substituents at this position.

  • Transition Metal-Catalyzed Cross-Coupling Reactions: Halogenated imidazoles are excellent substrates for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of aryl, vinyl, and alkynyl groups.

Imidazole in Drug Action: Mechanistic Insights

The imidazole scaffold is a key pharmacophore in several major classes of therapeutic agents. Its ability to coordinate with metal ions in enzyme active sites and to participate in hydrogen bonding interactions is central to its biological activity.

Antifungal Agents: Inhibition of Ergosterol Biosynthesis

Imidazole-based antifungal drugs, such as clotrimazole and ketoconazole, are potent inhibitors of lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[9][10][11] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[9]

Mechanism of Action: The pyridine-like nitrogen (N-3) of the imidazole ring coordinates to the heme iron atom in the active site of lanosterol 14α-demethylase, while the rest of the molecule interacts with the surrounding amino acid residues.[9] This binding prevents the enzyme from demethylating its substrate, lanosterol, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates.[9][10] This disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death.[9]

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane Maintains ToxicSterols Toxic Sterol Intermediates ToxicSterols->CellMembrane Disrupts CellDeath Fungal Cell Death CellMembrane->CellDeath Leads to ImidazoleDrug Imidazole Antifungal (e.g., Clotrimazole) ImidazoleDrug->Enzyme Inhibits Enzyme->Ergosterol Product Enzyme->ToxicSterols Leads to Accumulation

Caption: Mechanism of action of imidazole antifungal agents.

Kinase Inhibitors in Oncology: Targeting Aberrant Signaling

Many small-molecule kinase inhibitors used in cancer therapy feature an imidazole core. These drugs are designed to bind to the ATP-binding pocket of specific kinases, preventing the phosphorylation of their downstream targets and thereby inhibiting the signaling pathways that drive tumor growth and proliferation.

Nilotinib: A Case Study in BCR-ABL Inhibition

Nilotinib is a second-generation tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[12] CML is characterized by the Philadelphia chromosome, which results in the formation of the BCR-ABL fusion protein, a constitutively active tyrosine kinase.[12]

Mechanism of Action: Nilotinib binds to the inactive conformation of the ABL kinase domain, where the "DFG motif" is in an "out" position ("DFG-out").[13] This binding stabilizes the inactive state of the enzyme, preventing it from adopting the active conformation required for ATP binding and catalysis.[13] The imidazole moiety of nilotinib is involved in key hydrogen bonding interactions within the ATP-binding site, contributing to its high affinity and selectivity.

Kinase_Inhibitor_Mechanism cluster_kinase BCR-ABL Kinase Inactive Inactive Conformation (DFG-out) Active Active Conformation (DFG-in) Inactive->Active Conformational Change Active->Inactive Reversion ATP ATP Active->ATP Binds Substrate Substrate Protein ATP->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Proliferation Uncontrolled Cell Proliferation PhosphoSubstrate->Proliferation Drives Nilotinib Nilotinib (Imidazole-based Inhibitor) Nilotinib->Inactive Binds and Stabilizes

References

Physicochemical characteristics of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

Foreword: A Molecule of Versatility and Potential

In the landscape of pharmaceutical development, the journey from a promising molecule to a life-saving therapeutic is paved with rigorous scientific inquiry. It is a path that demands a deep and nuanced understanding of a compound's fundamental physicochemical properties. These characteristics are not merely data points; they are the very language through which a molecule communicates its potential for efficacy, stability, and safety. This guide is dedicated to one such molecule of significant interest: this compound.

As a key intermediate in the synthesis of a range of pharmaceuticals, from antihypertensives to antifungal and anticancer agents, a thorough characterization of this imidazole derivative is paramount for researchers, scientists, and drug development professionals.[1] This document moves beyond a simple recitation of facts. It is designed to be a technical companion, offering not only what is known but also providing the robust experimental frameworks necessary to uncover what is not. Herein, we delve into the core physicochemical attributes of this compound, grounding our discussion in the principles of scientific integrity and providing actionable, field-proven methodologies for its comprehensive evaluation.

Chemical Identity and Structural Elucidation

A foundational understanding of any chemical entity begins with its unambiguous identification and structure. This compound is a substituted imidazole, a class of heterocyclic compounds of immense importance in medicinal chemistry.

  • IUPAC Name: this compound[2]

  • CAS Number: 144689-94-1[2]

  • Molecular Formula: C₁₂H₁₈N₂O₄[2]

  • Molecular Weight: 254.28 g/mol [2]

The structural formula, presented below, reveals the key functional groups that govern its chemical behavior: a central imidazole ring, a propyl group at the 2-position, and two ethyl ester groups at the 4 and 5-positions. The imidazole ring itself is amphoteric, capable of acting as both a weak acid and a weak base, a characteristic that will be central to our later discussion of pKa. The ester functionalities introduce sites susceptible to hydrolysis, a key consideration for stability.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Butyramidinium\nchloride Butyramidinium chloride Condensation Reaction Condensation Reaction Butyramidinium\nchloride->Condensation Reaction Diethyl 2-chloro-3-oxosuccinate Diethyl 2-chloro-3-oxosuccinate Diethyl 2-chloro-3-oxosuccinate->Condensation Reaction Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Condensation Reaction Triethylamine (Base) Triethylamine (Base) Triethylamine (Base)->Condensation Reaction 60-70°C 60-70°C 60-70°C->Condensation Reaction Work-up Work-up Condensation Reaction->Work-up Purification Purification Work-up->Purification This compound This compound Purification->this compound G A Add excess compound to solvent B Agitate at constant temperature (24-48h) A->B C Allow solids to settle B->C D Filter supernatant (0.45 µm) C->D E Analyze concentration by HPLC-UV D->E F Calculate Equilibrium Solubility E->F G A Dissolve compound in water/co-solvent B Titrate with standardized acid (e.g., 0.1 M HCl) A->B C Monitor pH continuously B->C D Plot pH vs. titrant volume C->D E Determine half-equivalence point D->E F pKa = pH at half-equivalence E->F G A Prepare stock solution in n-octanol B Partition between n-octanol and water A->B C Shake to equilibrium B->C D Separate layers C->D E Analyze concentration in each layer by HPLC-UV D->E F Calculate LogP = log([C]octanol / [C]water) E->F G cluster_stress Stress Conditions cluster_analysis Analysis Acid Hydrolysis (0.1 M HCl) Acid Hydrolysis (0.1 M HCl) Stability-Indicating HPLC Stability-Indicating HPLC Acid Hydrolysis (0.1 M HCl)->Stability-Indicating HPLC Base Hydrolysis (0.1 M NaOH) Base Hydrolysis (0.1 M NaOH) Base Hydrolysis (0.1 M NaOH)->Stability-Indicating HPLC Oxidation (3% H₂O₂) Oxidation (3% H₂O₂) Oxidation (3% H₂O₂)->Stability-Indicating HPLC Photolysis (UV/Vis light) Photolysis (UV/Vis light) Photolysis (UV/Vis light)->Stability-Indicating HPLC Thermal (Elevated Temp.) Thermal (Elevated Temp.) Thermal (Elevated Temp.)->Stability-Indicating HPLC LC-MS for Degradant ID LC-MS for Degradant ID Stability-Indicating HPLC->LC-MS for Degradant ID Compound Compound Compound->Acid Hydrolysis (0.1 M HCl) Compound->Base Hydrolysis (0.1 M NaOH) Compound->Oxidation (3% H₂O₂) Compound->Photolysis (UV/Vis light) Compound->Thermal (Elevated Temp.)

References

An In-depth Technical Guide on the Discovery and History of 2-Alkyl-Imidazole-4,5-Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, and its derivatives, particularly 2-alkyl-imidazole-4,5-dicarboxylic acids, represent a class of compounds with significant therapeutic potential. This guide provides a comprehensive historical and technical overview of this important scaffold. We will delve into the initial discovery of the imidazole ring in the mid-19th century, tracing the evolution of synthetic methodologies from the foundational Debus and Radziszewski reactions to the modern, efficient protocols used today. This guide will not only present step-by-step synthetic procedures but also explore the rationale behind the experimental choices, offering insights into the chemical principles that have guided the development of this field. Through a combination of historical context, detailed experimental protocols, and visual aids, this document aims to be an invaluable resource for researchers engaged in the discovery and development of novel therapeutics based on the 2-alkyl-imidazole-4,5-dicarboxylic acid core.

The Genesis of a Privileged Scaffold: The Discovery of the Imidazole Ring

The story of 2-alkyl-imidazole-4,5-dicarboxylic acids begins with the discovery of their parent heterocycle, imidazole. In 1858, the German chemist Heinrich Debus first synthesized this novel compound, which he named "glyoxaline."[1][2][3] His pioneering work involved the reaction of glyoxal and formaldehyde in the presence of ammonia.[1][4] While this method produced the imidazole ring, the yields were relatively low.[1]

A significant advancement came in 1882 when the Polish chemist Bronisław Leonard Radziszewski developed a more versatile method for synthesizing substituted imidazoles.[5] The Debus-Radziszewski imidazole synthesis, as it is now known, is a multi-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[5] This reaction opened the door to the creation of a wide variety of imidazole derivatives and remains a fundamental method in heterocyclic chemistry.

Biographical Sketches of the Pioneers

Heinrich Debus (1824-1915) was a German chemist who made significant contributions to the field of organic chemistry.[4] He studied under the renowned chemist Robert Wilhelm Bunsen and later held academic positions in both Germany and England.[2][4] His synthesis of imidazole in 1858 was a landmark achievement that laid the foundation for a vast area of chemical research.[1][2]

Bronisław Leonard Radziszewski (1838-1914) was a prominent Polish chemist who worked extensively on organic compounds.[5] He held professorships at the Technical University of Krakow and the University of Lviv.[5] His development of a general method for imidazole synthesis significantly expanded the accessibility and utility of this class of compounds.[5]

The Emergence of Imidazole-4,5-Dicarboxylic Acids

Following the initial discovery of the imidazole ring, the synthesis of derivatives with functional groups that could be further elaborated became a key area of research. Imidazole-4,5-dicarboxylic acid, with its two carboxylic acid groups, proved to be a particularly valuable intermediate for the synthesis of a range of other compounds, including those with therapeutic applications.[6]

Early methods for the preparation of the parent imidazole-4,5-dicarboxylic acid included the reaction of tartaric acid dinitrate with ammonia and formaldehyde in an aqueous solution, a method documented as early as 1891.[6] Another established route, noted in a 1956 patent, involved the oxidation of benzimidazole using strong oxidizing agents like potassium dichromate or potassium permanganate.[6]

Introduction of the 2-Alkyl Substituent: A Key Step in Diversification

The introduction of an alkyl group at the 2-position of the imidazole-4,5-dicarboxylic acid scaffold was a critical development, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. A common and effective modern method for the synthesis of these compounds is the oxidative cleavage of the corresponding 2-alkylbenzimidazoles. This approach offers good yields and a direct route to the desired products.

The general strategy involves two main steps: the synthesis of a 2-alkylbenzimidazole intermediate, followed by its oxidation to the target 2-alkyl-imidazole-4,5-dicarboxylic acid.

Synthesis of 2-Alkylbenzimidazole Intermediates

The formation of 2-alkylbenzimidazoles is a well-established reaction, typically achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid. The choice of carboxylic acid determines the nature of the alkyl group at the 2-position of the resulting benzimidazole.

Oxidation of 2-Alkylbenzimidazoles to 2-Alkyl-Imidazole-4,5-Dicarboxylic Acids

The key transformation in this synthetic sequence is the oxidative cleavage of the benzene ring of the 2-alkylbenzimidazole intermediate. This is a powerful method that allows for the direct formation of the desired dicarboxylic acid. A common and effective oxidizing agent for this purpose is hydrogen peroxide in a strong acidic medium, such as concentrated sulfuric acid.[7]

The rationale for this experimental choice lies in the need for a potent oxidizing system capable of breaking the aromatic C-C bonds of the benzene ring while leaving the imidazole core intact. The strong acidic environment protonates the imidazole nitrogen atoms, which helps to stabilize the ring against oxidative degradation.

Experimental Protocols

Historical Synthesis: The Debus-Radziszewski Imidazole Synthesis

This protocol is a generalized representation of the classical method for synthesizing a 2,4,5-trisubstituted imidazole.

Materials:

  • 1,2-Dicarbonyl compound (e.g., benzil)

  • Aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Glacial acetic acid

  • Ice

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 1,2-dicarbonyl compound (1 mmol), aldehyde (1 mmol), and ammonium acetate (1.2 g) in boiling glacial acetic acid (16 ml).

  • Heat the reaction mixture to reflux for 5–24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice water.

  • Neutralize the aqueous mixture with sodium bicarbonate and extract the product several times with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Modern Synthesis: 2-Alkyl-Imidazole-4,5-Dicarboxylic Acid via Oxidation of 2-Alkylbenzimidazole

This protocol outlines a general procedure for the synthesis of a 2-alkyl-imidazole-4,5-dicarboxylic acid, for example, 2-propyl-1H-imidazole-4,5-dicarboxylic acid.

Part 1: Synthesis of 2-Propylbenzimidazole

Materials:

  • o-Phenylenediamine

  • Butyric acid

  • 4M Hydrochloric acid

  • Sodium hydroxide solution

  • Ethanol

  • Activated charcoal

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (0.1 mol) and butyric acid (0.11 mol).

  • Slowly add 4M hydrochloric acid (50 mL).

  • Reflux the mixture for 4 hours with stirring.

  • Cool the reaction mixture to room temperature and carefully neutralize with sodium hydroxide solution to a pH of 7-8 to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot water with activated charcoal to obtain purified 2-propylbenzimidazole.

Part 2: Oxidation to 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid

Materials:

  • 2-Propylbenzimidazole (from Part 1)

  • Concentrated sulfuric acid (98%)

  • Hydrogen peroxide (30% aqueous solution)

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-propylbenzimidazole in concentrated sulfuric acid to a final concentration of 1 M.

  • Cool the mixture to 0-5 °C using an ice-water bath.

  • Slowly add hydrogen peroxide (30% aqueous solution) dropwise, maintaining the temperature below 10°C. An optimal molar ratio of hydrogen peroxide to 2-propylbenzimidazole is approximately 11:1.[8][9]

  • After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 120°C) and maintain for the required duration (e.g., 12 hours). The optimal temperature and time may vary depending on the specific 2-alkyl substituent.[7]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Collect the precipitated product by vacuum filtration, wash with cold water, and dry to afford the crude 2-propyl-1H-imidazole-4,5-dicarboxylic acid.

  • The crude product can be further purified by recrystallization.

Data Presentation

2-Alkyl SubstituentStarting MaterialReaction Time (h)Reaction Temp. (°C)Yield (%)Reference
Propyl2-Propylbenzimidazole12120~45[7]
Propyl2-Propyl-toluimidazole mixture1212065-67[7]

Visualizations

Debus-Radziszewski Imidazole Synthesis

Debus_Radziszewski Dicarbonyl 1,2-Dicarbonyl Imidazole Substituted Imidazole Dicarbonyl->Imidazole + Aldehyde Aldehyde Aldehyde->Imidazole + Ammonia Ammonia Ammonia->Imidazole +

Caption: The Debus-Radziszewski reaction combines three components to form the imidazole ring.

Synthesis of 2-Alkyl-Imidazole-4,5-Dicarboxylic Acid

Synthesis_Workflow cluster_step1 Step 1: Benzimidazole Formation cluster_step2 Step 2: Oxidation o_phenylenediamine o-Phenylenediamine benzimidazole 2-Alkylbenzimidazole o_phenylenediamine->benzimidazole + carboxylic_acid Alkyl Carboxylic Acid carboxylic_acid->benzimidazole oxidizing_agent H₂O₂ / H₂SO₄ dicarboxylic_acid 2-Alkyl-Imidazole-4,5- Dicarboxylic Acid benzimidazole->dicarboxylic_acid Oxidative Cleavage oxidizing_agent->dicarboxylic_acid

Caption: A two-step workflow for the synthesis of 2-alkyl-imidazole-4,5-dicarboxylic acids.

Conclusion

The journey from the initial synthesis of the imidazole ring by Heinrich Debus to the development of robust methods for preparing 2-alkyl-imidazole-4,5-dicarboxylic acids spans over a century of chemical innovation. This class of compounds, born from fundamental discoveries in heterocyclic chemistry, has evolved into a versatile scaffold with significant potential in drug discovery and materials science. The historical context provided, coupled with detailed, modern synthetic protocols, offers researchers a comprehensive understanding of this important molecular framework. As the demand for novel therapeutics continues to grow, the foundational knowledge of the discovery and synthesis of these compounds will undoubtedly inspire future innovations in the field.

References

A Theoretical and Spectroscopic Deep Dive into Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the theoretical and spectroscopic properties of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, a key intermediate in the synthesis of the angiotensin II receptor blocker, Olmesartan.[1][2][3] This document delves into the molecular structure, electronic properties, and spectroscopic signature of the compound through a combination of theoretical calculations and analysis of experimental data. The insights provided herein are intended to support researchers and drug development professionals in optimizing synthetic routes, understanding reactivity, and ensuring the quality control of this important pharmaceutical building block.

Introduction: The Significance of this compound

This compound (CAS 144689-94-1) is a substituted imidazole derivative that has garnered significant attention in medicinal chemistry.[2][4] Its primary importance lies in its role as a crucial precursor for the synthesis of Olmesartan Medoxomil, a widely prescribed antihypertensive drug.[1] The imidazole core is a prevalent motif in pharmacologically active compounds due to its ability to engage in various biological interactions.[5][6] Understanding the intrinsic theoretical properties of this intermediate is paramount for process optimization, impurity profiling, and the rational design of novel analogues.

This guide will explore the molecule from a theoretical standpoint, employing Density Functional Theory (DFT) to elucidate its electronic structure, reactivity, and spectroscopic characteristics. These computational insights will be contextualized with available experimental data to provide a holistic understanding of the molecule's behavior.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the theoretical properties of a molecule is to define its structure and basic physicochemical parameters.

Structural Formula and Basic Information
  • IUPAC Name: this compound[3][7]

  • CAS Number: 144689-94-1[3][4][7][8][9]

  • Molecular Formula: C₁₂H₁₈N₂O₄[7][8][9]

  • Molecular Weight: 254.28 g/mol [7][8][9]

  • Appearance: White to slightly yellow crystalline powder.[2]

  • Melting Point: 83-88 °C[2][9]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₂H₁₈N₂O₄[7][8][9]
Molecular Weight254.28 g/mol [7][8][9]
CAS Number144689-94-1[3][4][7][8][9]
Melting Point83-88 °C[2][9]
Topological Polar Surface Area (TPSA)81.28 Ų[8]
LogP1.7156[8]
Hydrogen Bond Donors1[8]
Hydrogen Bond Acceptors5[8]
Rotatable Bonds6[8]

Theoretical Framework: A Computational Approach

To gain deeper insights into the electronic nature and reactivity of this compound, quantum chemical calculations are indispensable. Density Functional Theory (DFT) offers a robust framework for this purpose.

Methodology for DFT Calculations

All theoretical calculations presented in this guide are based on DFT using a common level of theory to ensure consistency. The following protocol outlines a standard approach for such calculations:

  • Geometry Optimization: The initial 3D structure of the molecule is optimized to find its lowest energy conformation. This is typically performed using the B3LYP functional with a 6-31G(d,p) basis set.

  • Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This analysis also provides theoretical infrared (IR) spectra.

  • Electronic Property Calculations: With the optimized geometry, a range of electronic properties are computed, including:

    • Frontier Molecular Orbitals (HOMO and LUMO)

    • Molecular Electrostatic Potential (MEP)

    • Mulliken Atomic Charges

  • Spectroscopic Predictions: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method.

DFT_Workflow A Initial Molecular Structure B Geometry Optimization (B3LYP/6-31G(d,p)) A->B C Frequency Analysis B->C D Optimized Geometry C->D Confirm Minimum E Electronic Properties (HOMO, LUMO, MEP) D->E F Spectroscopic Predictions (NMR, IR) D->F

Caption: Workflow for DFT-based theoretical analysis.

Electronic Properties and Reactivity

The electronic properties of a molecule govern its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule.[5]

  • HOMO: The HOMO represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring.

  • LUMO: The LUMO signifies the ability to accept an electron. The LUMO is anticipated to be distributed over the electron-withdrawing diethyl carboxylate groups.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A smaller gap suggests higher reactivity. For imidazole derivatives, this gap is indicative of their potential for charge transfer interactions.[5]

HOMO_LUMO LUMO LUMO (Electron Acceptor) HOMO HOMO (Electron Donor) Gap ΔE = ELUMO - EHOMO (Reactivity Indicator) Energy_Axis Energy_Axis->LUMO

Caption: Conceptual diagram of HOMO-LUMO energy levels.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack.[10]

  • Negative Potential (Red/Yellow): These regions indicate an excess of electrons and are susceptible to electrophilic attack. For this compound, these areas are expected around the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate groups.

  • Positive Potential (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom attached to the imidazole nitrogen (N-H) is a likely site of positive potential.

  • Neutral Potential (Green): These regions have a relatively neutral charge.

MEP_Concept cluster_regions Molecular Electrostatic Potential Molecule Diethyl 2-propyl-1H- imidazole-4,5-dicarboxylate Red Negative Potential (e.g., N, O atoms) Molecule->Red Nucleophilic Sites Blue Positive Potential (e.g., N-H proton) Molecule->Blue Electrophilic Sites Green Neutral Potential (e.g., Alkyl chains)

Caption: Conceptual representation of MEP analysis.

Spectroscopic Characterization

Spectroscopic techniques provide experimental validation of the molecular structure and can be correlated with theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for the title compound are not widely published in peer-reviewed literature, data for similar structures and theoretical predictions can provide valuable insights.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl group (triplet and sextet), the ethyl groups of the esters (triplet and quartet), and the N-H proton of the imidazole ring (a broad singlet).

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the propyl and ethyl groups, the ester carbonyl carbons, and the carbons of the imidazole ring.

For a closely related compound, Diethyl 2-ethylimidazole-4,5-dicarboxylate, the following ¹H NMR signals have been reported (CDCl₃/TMS, ppm): δ 0.97 (t, 3H), 1.38 (t, 6H), 2.73 (m, 2H), 4.37 (q, 4H). This provides a basis for estimating the chemical shifts for the title compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3300-3400N-HStretching
~2900-3000C-H (alkyl)Stretching
~1700-1730C=O (ester)Stretching
~1600-1650C=N (imidazole)Stretching
~1200-1300C-O (ester)Stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 255.

Synthesis and Reactivity

A brief overview of the synthesis of this compound provides context for its practical application. A common synthetic route involves the condensation of an appropriate amidine with a diethyl ester of a dicarboxylic acid derivative.[2] The reactivity of the molecule, as predicted by the theoretical studies, indicates that the imidazole ring is susceptible to electrophilic substitution, while the ester groups can undergo nucleophilic acyl substitution.

Conclusion

This technical guide has provided a detailed examination of the theoretical properties of this compound, a vital pharmaceutical intermediate. Through the application of Density Functional Theory, we have elucidated its electronic structure, including frontier molecular orbitals and molecular electrostatic potential, which are key determinants of its reactivity. The correlation of these theoretical predictions with expected spectroscopic signatures (NMR, IR, MS) offers a powerful, self-validating framework for the characterization and quality control of this compound. The methodologies and insights presented herein are intended to empower researchers and professionals in the pharmaceutical industry to better understand and utilize this important molecule in drug development and manufacturing.

References

Methodological & Application

Application Note & Synthesis Protocol: Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, a key intermediate in the development of pharmaceutical agents, notably as a precursor to the antihypertensive drug Olmesartan.[1][2] The protocol detailed herein is a robust and scalable method involving the condensation of Diethyl 2-chloro-3-oxosuccinate with Butyramidinium chloride. This application note elucidates the chemical principles, provides a detailed, step-by-step protocol, and offers insights into the critical parameters that ensure a high-yield, high-purity synthesis.

Introduction & Scientific Background

The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous biologically active compounds.[3][4] Specifically, polysubstituted imidazoles like this compound serve as critical building blocks for complex therapeutic molecules. The synthesis of such compounds is a subject of significant interest, with various methods developed to construct the imidazole ring.

The protocol described in this note is a variation of the well-established Debus-Radziszewski imidazole synthesis, which traditionally involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[5][6][7][8] In this specific application, Diethyl 2-chloro-3-oxosuccinate acts as the dicarbonyl equivalent, and Butyramidinium chloride provides the amidine functionality, which cyclizes to form the desired imidazole ring. This approach offers a direct and efficient route to the target molecule.

Reaction Workflow & Mechanism

The synthesis proceeds via a condensation reaction between Butyramidinium chloride and Diethyl 2-chloro-3-oxosuccinate in the presence of a base, triethylamine, in an alcoholic solvent. The triethylamine serves to neutralize the hydrochloride salt of the butyramidinium and to scavenge the HCl generated during the cyclization.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product Butyramidinium_Cl Butyramidinium chloride Mixing Dissolve Butyramidinium chloride and Et3N in Ethanol Butyramidinium_Cl->Mixing Diethyl_Oxosuccinate Diethyl 2-chloro-3-oxosuccinate Addition Add Diethyl 2-chloro-3-oxosuccinate Diethyl_Oxosuccinate->Addition Solvent Absolute Ethanol Solvent->Mixing Base Triethylamine (Et3N) Base->Mixing Temperature Room Temp, then 60-70°C Reaction Stir at Room Temp, then Heat Temperature->Reaction Mixing->Addition Addition->Reaction Workup Evaporation & Extraction Reaction->Workup Purification Crystallization Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Reaction workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a reported procedure and optimized for laboratory-scale synthesis.[1]

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantity (mmol)Molar Equivalent
Butyramidinium chloride3020-81-3122.59 g/mol 32.61.0
Diethyl 2-chloro-3-oxosuccinate617-43-6222.62 g/mol 36.01.1
Triethylamine (Et3N)121-44-8101.19 g/mol 45.41.4
Absolute Ethanol64-17-546.07 g/mol --
Ethyl Acetate (EtOAc)141-78-688.11 g/mol --
Water (H₂O)7732-18-518.02 g/mol --
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve Butyramidinium chloride (4.0 g, 32.6 mmol) in absolute ethanol (20 mL).

  • Base Addition: To the stirred solution, add triethylamine (4.6 mL, 32.6 mmol) at room temperature. The triethylamine will react with the hydrochloride salt, liberating the free amidine.

  • Substrate Addition: Slowly add Diethyl 2-chloro-3-oxosuccinate (8.0 g, 36.0 mmol) to the reaction mixture over a period of 20 minutes. Maintain the temperature at room temperature during the addition. An exothermic reaction may be observed; use a water bath for cooling if necessary.

  • Initial Reaction: Stir the reaction mixture at room temperature for 1 hour.

  • Heating: After the initial stirring period, heat the reaction mixture to 60-70°C and maintain this temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: To the resulting residue, add water (40 mL) and extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is obtained as a white solid.[1] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product, this compound. The expected yield is approximately 71%.[1]

Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: White solid[1][2]

  • Melting Point: 82-84°C[1]

  • Molecular Formula: C₁₂H₁₈N₂O₄[2][9]

  • Molecular Weight: 254.28 g/mol [2][9]

  • Spectroscopic Analysis:

    • ¹H NMR: To confirm the proton environment.

    • ¹³C NMR: To confirm the carbon skeleton.

    • Mass Spectrometry: To confirm the molecular weight.

Safety and Handling Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Triethylamine is a corrosive and flammable liquid. Handle with care.

  • Diethyl 2-chloro-3-oxosuccinate is an irritant. Avoid contact with skin and eyes.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol described provides an efficient and reliable method for the synthesis of this compound. By carefully controlling the reaction parameters, researchers can consistently obtain high yields of this valuable intermediate. This application note serves as a practical guide for chemists in both academic and industrial settings, facilitating the synthesis of this important building block for drug discovery and development.

References

Application Notes & Protocols: The Strategic Role of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate in Olmesartan Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Olmesartan medoxomil is a potent and selective angiotensin II receptor antagonist widely prescribed for the management of hypertension.[1][2] The synthesis of this complex molecule relies on the strategic construction of a substituted imidazole core. This technical guide provides an in-depth exploration of the pivotal role of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, a key starting material for the imidazole fragment of Olmesartan. We will dissect the critical transformation of this dicarboxylate into the essential intermediate, Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, through a regioselective Grignard reaction. This document offers detailed protocols, explains the causality behind experimental choices, and presents a comprehensive overview for researchers, chemists, and professionals in drug development and manufacturing.

Introduction: The Imidazole Core in Olmesartan's Architecture

The synthesis of Olmesartan medoxomil is a multi-step process that involves the convergent assembly of two primary structural fragments: the imidazole core and a substituted biphenyl tetrazole side chain.[3] this compound serves as a versatile and commercially available precursor for the imidazole portion.[4][5][6]

The primary synthetic challenge lies in the selective functionalization of the two ester groups at the C4 and C5 positions of the imidazole ring. The overall strategy involves converting the C4 ester into a tertiary alcohol (the 2-hydroxypropan-2-yl group) while retaining the C5 ester for subsequent coupling to the medoxomil pro-drug moiety. This is elegantly achieved through a carefully controlled Grignard reaction.

The general synthetic pathway, originating from the dicarboxylate, is illustrated below.

G A Diethyl 2-propyl-1H-imidazole- 4,5-dicarboxylate B Ethyl 4-(2-hydroxypropan-2-yl)- 2-propyl-1H-imidazole-5-carboxylate A->B Grignard Reaction (CH3MgBr or CH3MgCl) C Trityl Olmesartan Ethyl Ester B->C N-Alkylation with Trityl-Biphenyl-Bromide D Trityl Olmesartan C->D Saponification / Hydrolysis E Trityl Olmesartan Medoxomil D->E Esterification with Medoxomil Moiety F Olmesartan Medoxomil E->F Acidic Deprotection (Detritylation)

Figure 1: Overall synthetic pathway for Olmesartan Medoxomil starting from the imidazole dicarboxylate.

The Key Transformation: Grignard Reaction for Selective Functionalization

The conversion of this compound to Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate is the cornerstone of this synthetic route.[7][8][9] This reaction involves the addition of a methyl Grignard reagent (such as methyl magnesium bromide or chloride) to one of the ester groups.

Causality and Experimental Rationale:

  • Regioselectivity: The Grignard reagent selectively attacks one of the two chemically equivalent ester groups. The reaction is typically controlled by stoichiometry, using a specific molar equivalent of the Grignard reagent to favor mono-addition and subsequent formation of the tertiary alcohol after workup.

  • Choice of Grignard Reagent: Both methyl magnesium bromide (MeMgBr) and methyl magnesium chloride (MeMgCl) have been successfully employed.[8][9] The choice can influence reaction kinetics and impurity profiles.

  • Solvent System: The solvent plays a critical role in managing reactivity and minimizing side reactions. Tetrahydrofuran (THF) is a common choice due to its ability to solvate the Grignard reagent.[9] However, processes using toluene have been developed to control the formation of specific impurities, such as "methoxy impurity" and "dehydro impurity," which can arise from reactions involving the solvent.[8]

  • Temperature Control: This reaction is highly exothermic. Maintaining a low temperature (typically between -10°C and 0°C) during the addition of the Grignard reagent is crucial to prevent side reactions and ensure selectivity.[9]

Impurity Profile and Control

During the Grignard reaction, several process-related impurities can be formed. The two most significant are:

  • "Methoxy Impurity": Can form if methanol is present or generated, leading to undesired methylation.

  • "Dehydro Impurity": An impurity resulting from the dehydration of the tertiary alcohol product.

Controlling the reaction temperature, using appropriate solvents like toluene, and ensuring anhydrous conditions are key strategies to minimize the formation of these impurities, leading to a higher purity of the desired intermediate.[8]

Summary of Reaction Conditions

The following table summarizes various reported conditions for the Grignard reaction, highlighting the impact of different parameters on the outcome.

Parameter Condition 1 Condition 2 Condition 3 Reference
Grignard Reagent MeMgCl (3M in THF)MeMgBrMethyl Magnesium Bromide[9]
Solvent Tetrahydrofuran (THF)TolueneTetrahydrofuran (THF)[8][9]
Temperature -10°C to 0°CNot specifiedNot specified[9]
Reaction Time 10 minutes (stirring)Not specifiedNot specified[9]
Workup Quenched with 25% aq. NH₄ClAcidificationNot specified[8][9]
Yield Not specified (Purity: 88-93%)Good yield and purityNot specified[8][9]

Experimental Protocols

The protocols provided below are representative methodologies derived from established literature and patents.[1][8][9] Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (Grignard Reaction)

G cluster_0 Reaction Setup cluster_1 Grignard Addition cluster_2 Workup & Isolation A Dissolve Diethyl 2-propyl-1H-imidazole- 4,5-dicarboxylate in anhydrous THF B Cool solution to -10°C to 0°C under Nitrogen atmosphere A->B C Slowly add MeMgCl (3M in THF) maintaining temperature below 0°C B->C D Stir at -5°C to 0°C for 10-30 min C->D E Quench with aq. NH4Cl solution D->E F Extract with Ethyl Acetate E->F G Wash organic layer, dry, and concentrate F->G H Crystallize from Diisopropyl Ether G->H

Figure 2: Experimental workflow for the synthesis of the key imidazole intermediate.

Materials:

  • This compound (1 equivalent)

  • Methyl magnesium chloride (MeMgCl), 3M solution in THF (approx. 4 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • 25% w/v Ammonium Chloride (NH₄Cl) aqueous solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diisopropyl Ether

Procedure:

  • Under a nitrogen atmosphere, dissolve this compound (50 g, 0.19 mol) in anhydrous THF (200 ml) in a suitable reaction vessel.[9]

  • Cool the solution to a temperature between -10°C and 0°C using an appropriate cooling bath.[9]

  • Slowly add the 3M solution of MeMgCl in THF (0.74 mol) to the reaction mixture, ensuring the internal temperature is maintained between -5°C and 0°C.[9]

  • After the addition is complete, stir the mixture at this temperature for an additional 10-30 minutes.[9]

  • Carefully quench the reaction by pouring the mixture into a beaker containing 400 ml of 25% aqueous ammonium chloride solution with vigorous stirring.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (300 ml).[9]

  • Separate the organic phase, wash it with brine, and then dry it over anhydrous Na₂SO₄.[9]

  • Filter the drying agent and concentrate the organic solution under vacuum to obtain a syrup.

  • Crystallize the resulting syrup from diisopropyl ether to yield Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate as a solid.[8][9]

Protocol 2: Synthesis of Trityl Olmesartan Ethyl Ester (N-Alkylation)

Materials:

  • Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (1 equivalent)

  • N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole (approx. 1 equivalent)

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered (approx. 1.25 equivalents)

  • N,N-Dimethylacetamide (DMAc) or Acetone

Procedure:

  • To a solution of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (100 kg) in N,N-Dimethylacetamide (300 L), add powdered anhydrous potassium carbonate (72 kg).[10]

  • Add N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole (227.5 kg) to the mixture at 25–30°C.[10]

  • Raise the temperature of the reaction mass to 40–45°C and stir for approximately 12 hours, monitoring the reaction by HPLC.[10]

  • Upon completion, cool the reaction mass and proceed with the workup, which typically involves adding acetone to precipitate salts, followed by filtration and concentration to isolate the crude Trityl Olmesartan Ethyl Ester.[10]

Subsequent Transformations to Olmesartan Medoxomil

Following the successful N-alkylation, the synthesis proceeds through several standard transformations:

  • Saponification: The ethyl ester of Trityl Olmesartan Ethyl Ester is hydrolyzed, typically using a base like sodium hydroxide or lithium hydroxide, to yield the corresponding carboxylic acid (Trityl Olmesartan).[9][10]

  • Esterification: The resulting acid is then esterified with 4-chloromethyl-5-methyl-2-oxo-1,3-dioxolene to attach the medoxomil pro-drug moiety, forming Trityl Olmesartan Medoxomil.[10]

  • Deprotection: The final step involves the removal of the trityl protecting group from the tetrazole ring. This is achieved under acidic conditions, commonly using aqueous acetic acid, to yield the final active pharmaceutical ingredient, Olmesartan Medoxomil.[2][10]

Conclusion

This compound is a fundamentally important starting material in the scalable and commercially viable synthesis of Olmesartan medoxomil. The selective Grignard reaction to form Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate is a critical, yield-defining step that requires precise control over stoichiometry, temperature, and solvent systems to ensure high purity and minimize side-product formation. The protocols and insights provided herein offer a robust framework for professionals engaged in the synthesis and development of this significant antihypertensive agent.

References

Application of Imidazole Derivatives in Antifungal Drug Development: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The global rise in invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to public health. Imidazole derivatives have long been a cornerstone of antifungal therapy, and their continued development is critical in the fight against these resilient pathogens. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of imidazole derivatives in the discovery of novel antifungal agents. We will delve into the core mechanism of action, provide detailed protocols for synthesis and evaluation, and explore the ever-important structure-activity relationships that drive potency and specificity.

The Enduring Significance of Imidazole Antifungals

Imidazole derivatives are a major class of azole antifungals, which also includes the triazoles.[1] Well-known examples like miconazole, clotrimazole, and ketoconazole have been instrumental in treating a wide range of fungal infections.[2][3] Their success lies in their specific mechanism of action, which targets a crucial pathway in fungal cell survival while exhibiting minimal toxicity to the host.[4]

The primary target of imidazole antifungals is the cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[5][6][7] This enzyme is a key player in the biosynthesis of ergosterol, the principal sterol in fungal cell membranes.[8][9][10] Ergosterol is essential for maintaining the structural integrity, fluidity, and permeability of the fungal cell membrane.[11][12][13] By inhibiting lanosterol 14α-demethylase, imidazole derivatives block the conversion of lanosterol to ergosterol.[14][15] This disruption leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, ultimately compromising the fungal cell membrane, inhibiting growth, and leading to cell death.[16][17][18]

Diagram 1: Mechanism of Action of Imidazole Antifungals

cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Imidazole Derivative Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (Target Enzyme) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Disruption Membrane Disruption & Fungal Cell Death Membrane->Disruption Imidazole Imidazole Derivative Inhibition Inhibition Imidazole->Inhibition Inhibition->Lanosterol Inhibition->Ergosterol Blocks Conversion

Caption: Inhibition of lanosterol 14α-demethylase by imidazole derivatives.

Synthesis of Novel Imidazole Derivatives: A Practical Protocol

The synthesis of novel imidazole derivatives is a critical first step in the drug discovery process. A common and effective method involves a multi-component condensation reaction.[2][3][19] The following protocol outlines a general procedure for the synthesis of 2,4,5-trisubstituted imidazoles.

Protocol 2.1: Synthesis of a 2,4,5-Trisubstituted Imidazole Derivative

Materials and Reagents:

  • Substituted benzaldehyde (1 mmol)

  • Benzil (1 mmol)

  • Ammonium acetate (2 mmol)

  • Glacial acetic acid (5 mL)

  • Ethanol

  • Deionized water

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate solvent system for TLC (e.g., ethyl acetate/hexane)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine the substituted benzaldehyde (1 mmol), benzil (1 mmol), and ammonium acetate (2 mmol).

  • Solvent Addition: Add 5 mL of glacial acetic acid to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Reaction Quenching: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Precipitation: Slowly pour the reaction mixture into a beaker containing 50 mL of ice-cold deionized water with stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product with cold deionized water to remove any residual acetic acid and ammonium acetate.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2,4,5-trisubstituted imidazole derivative.

  • Drying: Dry the purified product under vacuum.

  • Characterization: Characterize the final compound using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

In Vitro Evaluation of Antifungal Activity

Once synthesized, the novel imidazole derivatives must be screened for their antifungal activity. The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.[20][21][22]

Protocol 3.1: Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27-A)

Materials and Reagents:

  • Synthesized imidazole derivatives

  • Standard antifungal drug (e.g., fluconazole) as a positive control

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile deionized water

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer

  • Incubator (35°C)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[23]

  • Drug Dilution:

    • Prepare a stock solution of the synthesized imidazole derivative in DMSO.

    • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the 96-well microtiter plate to achieve a range of desired concentrations. A positive control (standard antifungal) and a negative control (no drug) should be included.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free control well. This can be determined visually or by reading the optical density at a specific wavelength using a microplate reader.

Assessing Cytotoxicity: A Key Step for Therapeutic Index

A promising antifungal agent must be effective against fungal pathogens while exhibiting minimal toxicity to host cells.[24] Cytotoxicity assays are therefore a crucial component of the drug development pipeline.[25][26][27] The MTT assay is a colorimetric assay that measures the metabolic activity of cells, providing an indication of cell viability.

Protocol 4.1: MTT Assay for Cytotoxicity Evaluation

Materials and Reagents:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized imidazole derivatives

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized imidazole derivatives in complete cell culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator.

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.

Structure-Activity Relationship (SAR): The Path to Potent Antifungals

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount for rational drug design.[28] For imidazole derivatives, several structural features have been shown to influence their antifungal potency.[29][30][31][32]

Structural Modification Impact on Antifungal Activity Rationale
Hydrophobic Side Chains Increased activityEnhanced penetration of the fungal cell membrane.[2][32]
Electron-Withdrawing Groups Often increased activityCan enhance the interaction with the target enzyme.[2][3]
Steric Hindrance Decreased activityBulky groups may prevent the compound from fitting into the active site of lanosterol 14α-demethylase.[3]
N-Substitution on Imidazole Ring VariableCan significantly alter the compound's properties, including its interaction with the target and its pharmacokinetic profile.

Diagram 2: Antifungal Drug Development Workflow

cluster_invitro In Vitro Evaluation Start Target Identification (Lanosterol 14α-demethylase) Synthesis Synthesis of Imidazole Derivatives Start->Synthesis InVitro In Vitro Screening Synthesis->InVitro MIC Antifungal Susceptibility (MIC Determination) InVitro->MIC Cytotoxicity Cytotoxicity Assays (e.g., MTT) InVitro->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis LeadOpt Lead Optimization SAR->LeadOpt Iterative Design LeadOpt->Synthesis Refined Synthesis InVivo In Vivo Efficacy & Toxicity Studies LeadOpt->InVivo Clinical Clinical Trials InVivo->Clinical MIC->SAR Cytotoxicity->SAR

Caption: A streamlined workflow for the development of imidazole-based antifungal drugs.

Overcoming Antifungal Resistance: The Next Frontier

The emergence of resistance to existing antifungal drugs is a serious concern.[1][33][34] Fungi can develop resistance to imidazole derivatives through several mechanisms, including:

  • Target site mutations: Alterations in the ERG11 gene can reduce the binding affinity of the imidazole drug to lanosterol 14α-demethylase.[18]

  • Overexpression of the target enzyme: An increase in the production of lanosterol 14α-demethylase can overwhelm the inhibitory effect of the drug.[18]

  • Activation of efflux pumps: Fungal cells can actively pump the drug out, reducing its intracellular concentration.[18]

Strategies to overcome resistance include the development of new imidazole derivatives that are less susceptible to these resistance mechanisms, the use of combination therapies, and the exploration of novel drug targets.[33][35][36][37][38]

References

Application Note: Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate as a Versatile Scaffold for Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole ring is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous biologically active compounds.[1][2] Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (DPE) is a particularly valuable building block for creating diverse chemical libraries for agrochemical screening. Its strategically positioned functional groups—two modifiable ester moieties and a reactive imidazole N-H—offer multiple handles for synthetic elaboration. This guide provides detailed protocols for the chemical modification of DPE and discusses the rationale behind these transformations in the context of developing novel fungicides, herbicides, and insecticides.

Introduction: The Power of the Imidazole Scaffold in Agriculture

The imidazole nucleus is a five-membered aromatic heterocycle that is a constituent of several vital natural products, including the amino acid histidine.[3] Its unique electronic properties and ability to coordinate with biological targets have made it a cornerstone in the development of pharmaceuticals and agrochemicals.[4][5] In crop protection, imidazole derivatives have demonstrated broad-spectrum efficacy:

  • Fungicides: Many commercial fungicides, such as prochloraz and imazalil, are based on the imidazole scaffold.[6] They often function by inhibiting key fungal enzymes, like sterol biosynthesis, which is crucial for maintaining the integrity of fungal cell membranes.[4]

  • Herbicides: The imidazolinone class of herbicides, which includes widely used products like imazamox and imazapyr, demonstrates the utility of this heterocycle in weed management.[2]

  • Insecticides: Compounds like imidacloprid, a neonicotinoid, showcase the potential of imidazole-containing structures to act as potent insecticides.[6] More recent research continues to explore novel imidazole derivatives for their insecticidal properties against various pests.[7][8]

This compound (DPE) is an ideal starting material for an agrochemical discovery program. It provides a stable core with three distinct points for diversification, allowing for the systematic exploration of chemical space to optimize biological activity, selectivity, and physicochemical properties.

Physicochemical Properties of the Core Scaffold

Understanding the baseline properties of DPE is essential for planning synthetic modifications and formulations.

PropertyValueSource(s)
CAS Number 144689-94-1[9][10]
Molecular Formula C₁₂H₁₈N₂O₄[10][11]
Molecular Weight 254.28 g/mol [10][11]
Appearance White crystalline powder[9]
Melting Point 83-88 °C[9][12]
Solubility Soluble in organic solvents like ethanol, methanol, dichloromethane; insoluble in water.[9]
Purity Typically ≥98%[10]

Strategic Derivatization Pathways

The versatility of DPE stems from its three primary reaction sites. The following diagram illustrates the main synthetic avenues available to researchers to generate a library of diverse analogues for biological screening. Each pathway allows for the introduction of new pharmacophores and the tuning of properties like lipophilicity (LogP) and hydrogen bonding capacity, which are critical for bioavailability and target interaction.

G cluster_start Core Building Block cluster_products Primary Derivatives DPE Diethyl 2-propyl-1H- imidazole-4,5-dicarboxylate (DPE) DCA 2-Propyl-1H-imidazole- 4,5-dicarboxylic Acid DPE->DCA Protocol 1: Saponification DA 2-Propyl-1H-imidazole- 4,5-dicarboxamide Derivatives DPE->DA Protocol 2: Direct Amidation NA N-Substituted DPE Derivatives DPE->NA Protocol 3: N-Alkylation / N-Arylation GA 4,5-bis(2-hydroxypropan-2-yl)- 2-propyl-1H-imidazole DPE->GA Protocol 4: Grignard Reaction

Caption: Key synthetic pathways from the DPE scaffold.

Experimental Protocols and Methodologies

The following protocols are designed to be robust and reproducible. As a Senior Application Scientist, I stress the importance of understanding the why behind each step. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[13]

Protocol 1: Saponification to 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid

Rationale: Converting the diethyl esters to the corresponding dicarboxylic acid is a crucial first step for several downstream applications. The resulting diacid is a key intermediate for forming diverse amide libraries via peptide coupling reagents or for synthesizing other ester derivatives. This transformation significantly increases the polarity and water solubility of the scaffold.

Materials:

  • This compound (DPE)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • pH paper or pH meter

Procedure:

  • Dissolution: In a round-bottom flask, dissolve DPE (1.0 eq) in ethanol (10 mL per gram of DPE).

  • Base Addition: Prepare a solution of NaOH (2.5 eq) in deionized water. Add this aqueous solution to the ethanolic solution of DPE at room temperature with vigorous stirring.

  • Hydrolysis: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Expertise Note: The use of a water/ethanol mixture ensures the solubility of both the organic starting material and the inorganic base.

  • Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Redissolve the remaining aqueous residue in a minimum amount of water. Cool the solution in an ice bath and slowly add concentrated HCl dropwise with stirring until the pH reaches ~2-3. A white precipitate of the dicarboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove residual salts.

  • Drying: Dry the product under vacuum to yield 2-propyl-1H-imidazole-4,5-dicarboxylic acid. This intermediate was used to prepare the corresponding diester in a reported synthesis.

Protocol 2: Direct Amidation with Primary or Secondary Amines

Rationale: The formation of amides is one of the most powerful methods for generating chemical diversity in drug and agrochemical discovery. The two ester groups on DPE can be converted to a wide range of amides. By varying the amine reactant, researchers can systematically modify the compound's size, polarity, and ability to form hydrogen bonds, directly impacting its biological activity. For instance, N-cyano-1H-imidazole-4-carboxamides have shown promising fungicidal activity.[14]

Workflow Diagram:

G A Combine DPE (1 eq) and Amine (RNH₂, 2.2 eq) in a sealed vessel B Add solvent (e.g., EtOH) or run neat (solvent-free) A->B C Heat reaction mixture (e.g., 100-120 °C) for 12-24h B->C D Monitor by TLC/LC-MS C->D E Cool and concentrate under vacuum D->E F Purify via column chromatography (e.g., Silica gel, EtOAc/Hexanes) E->F G Characterize final diamide product F->G

Caption: General workflow for direct amidation of DPE.

Materials:

  • This compound (DPE)

  • Selected primary or secondary amine (e.g., benzylamine, morpholine)

  • Ethanol (optional, for solvent-based reaction)

  • Pressure-rated reaction vial or sealed tube

  • Stir plate with heating

Procedure:

  • Reactant Charging: To a pressure-rated vial, add DPE (1.0 eq) and the desired amine (2.2 eq). Trustworthiness Note: A slight excess of the amine ensures the reaction goes to completion.

  • Reaction Setup: If desired, a high-boiling-point solvent like ethanol or N,N-dimethylformamide (DMF) can be added. Alternatively, for a more environmentally friendly approach, the reaction can often be run solvent-free.[15]

  • Heating: Seal the vial tightly and heat the mixture to 100-120 °C with stirring for 12-24 hours. The reaction should be monitored for the disappearance of the starting material.

  • Work-up: After cooling, if a solvent was used, remove it under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc).

  • Purification: Wash the organic solution with water and brine, then dry it over anhydrous sodium sulfate. After filtration, concentrate the solvent and purify the crude product by flash column chromatography on silica gel to obtain the desired diamide.

Protocol 3: N-Alkylation of the Imidazole Ring

Rationale: Modifying the N-H position of the imidazole ring is a common strategy to block a hydrogen bond donor site and introduce lipophilic groups, which can enhance membrane permeability and alter target binding.

Materials:

  • This compound (DPE)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)

  • A suitable base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))

  • An alkylating agent (e.g., Iodomethane, Benzyl bromide)

Procedure:

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve DPE (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (1.1 eq of NaH, or 2.0 eq of K₂CO₃) portion-wise. Stir the mixture at 0 °C for 30 minutes. Expertise Note: The choice of base is critical. NaH is a strong, non-nucleophilic base suitable for complete deprotonation, while K₂CO₃ is a milder base often sufficient for this type of reaction and easier to handle.

  • Alkylation: Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the N-substituted DPE derivative.

Protocol 4: Grignard Reaction for Tertiary Alcohol Synthesis

Rationale: The reaction of the ester groups with organometallic reagents like Grignard reagents provides a direct route to tertiary alcohols. This transformation dramatically changes the scaffold's structure and functionality, introducing hydrogen bond-donating hydroxyl groups and new carbon substituents. This specific reaction is a key step in the synthesis of the pharmaceutical olmesartan, demonstrating its industrial relevance and robustness.[16][17]

Materials:

  • This compound (DPE)

  • Methylmagnesium bromide (MeMgBr) or other Grignard reagent (3.0 M solution in diethyl ether or THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere, dissolve DPE (1.0 eq) in anhydrous THF.

  • Grignard Addition: Cool the solution to -10 to 0 °C using an ice/salt bath. Slowly add the MeMgBr solution (4.0 eq) dropwise via a syringe, ensuring the internal temperature remains below 5 °C. Expertise Note: A significant excess of the Grignard reagent is required because each ester will consume two equivalents, and the acidic N-H proton will consume another, though this can be mitigated by prior deprotonation with a non-nucleophilic base.

  • Reaction: Stir the mixture at 0 °C for 30-60 minutes after the addition is complete.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a stirred, cold saturated aqueous NH₄Cl solution.

  • Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting di-tertiary alcohol can be purified by crystallization or column chromatography. This procedure is adapted from a known synthesis of a key olmesartan intermediate.[17]

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel agrochemicals. The multiple reactive sites allow for the creation of large and diverse compound libraries through robust and well-established chemical transformations. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the vast chemical space around this promising scaffold, paving the way for the discovery of the next generation of fungicides, herbicides, and insecticides.

References

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-Propylimidazole via Multicomponent Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-propylimidazole, a valuable heterocyclic compound with applications as an intermediate in pharmaceuticals and other specialty chemicals.[1] The procedure described herein is a robust one-pot, three-component condensation reaction involving butyraldehyde, glyoxal, and ammonia. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and critical safety considerations to ensure a successful and safe synthesis. The protocol is designed to be self-validating by explaining the causality behind each experimental choice, from reagent selection to purification strategies.

Introduction: The Significance of 2-Propylimidazole

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules. Substituted imidazoles, such as 2-propylimidazole, serve as crucial building blocks for more complex molecular architectures. For instance, it is a key intermediate in the synthesis of various pharmaceutical agents, including antihypertensive drugs.[2] The synthesis method detailed here is based on the well-established Radziszewski-type synthesis, which provides an efficient route to 2-substituted imidazoles through the condensation of a dicarbonyl compound (glyoxal), an aldehyde (butyraldehyde), and an ammonia source.[1][2] This approach is advantageous due to the availability and low cost of the starting materials.

Mechanistic Insights: The Chemistry of Imidazole Formation

The formation of the 2-propylimidazole ring proceeds through a series of condensation and cyclization steps. While the exact sequence can vary with reaction conditions, the generally accepted mechanism involves the initial reaction between glyoxal and ammonia to form a di-imine intermediate. Concurrently, butyraldehyde reacts with ammonia to form an imine. These intermediates then react, followed by cyclization and dehydration (aromatization) to yield the stable imidazole ring.

Understanding this mechanism is key to optimizing the reaction. For example, controlling the temperature during the addition of ammonia is critical to manage the exothermic nature of imine formation and prevent side reactions. The choice of solvent and reaction time is also dictated by the need to facilitate the interaction of both aqueous and organic phase reactants.[1]

Experimental Protocol: Synthesis of 2-Propylimidazole

This protocol is adapted from established industrial methods and optimized for laboratory-scale synthesis.[1][2]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
ButyraldehydeReagent, ≥99%Sigma-AldrichStore under nitrogen, refrigerated.
Glyoxal40% solution in H₂OSigma-Aldrich
Ammonia28-30% solution in H₂OFisher ScientificHandle in a well-ventilated fume hood.
Ethyl AcetateACS GradeVWRFor extraction.
Sodium Sulfate (Anhydrous)ACS GradeVWRFor drying.
Activated CarbonDecolorizingSigma-AldrichFor purification.
Round-bottom flask (1 L)With magnetic stirrer and reflux condenser.
Dropping funnelFor controlled addition of ammonia.
Cooling bathIce-water or other suitable system.
Rotary evaporatorFor solvent removal.
Safety Precautions

Hazard Assessment: This procedure involves hazardous materials and should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Butyraldehyde: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation.

  • Glyoxal: Causes serious eye damage and skin irritation. May cause an allergic skin reaction.

  • Ammonia Solution: Causes severe skin burns and eye damage.[3] Toxic to aquatic life. Use in a well-ventilated area is mandatory.

  • 2-Propylimidazole (Product): Harmful if swallowed. Causes skin irritation and serious eye damage.[4]

Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.[3][5] An emergency eyewash and shower must be accessible.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add a 40% aqueous solution of glyoxal (145.1 g, 1.0 mol).[2]

    • Begin stirring and cool the flask to 0-10°C using an ice-water bath.

  • Addition of Reagents:

    • Slowly add butyraldehyde (72.1 g, 1.0 mol) to the cooled glyoxal solution over 15-20 minutes, ensuring the temperature remains below 10°C.

    • Once the butyraldehyde addition is complete, begin the dropwise addition of a 28-30% aqueous ammonia solution (158 g, ~2.6 mol) via the dropping funnel. The rate of addition should be carefully controlled to maintain the reaction temperature between 15-25°C.[2] This step is exothermic.

  • Reaction and Reflux:

    • After the ammonia addition is complete, remove the cooling bath and allow the mixture to stir at room temperature (15-25°C) for 24 hours.[2]

    • Following the 24-hour stir period, heat the reaction mixture to a gentle reflux and maintain for 6 hours to ensure the reaction goes to completion.[1]

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add ethyl acetate (300 mL). Shake vigorously and allow the layers to separate.

    • Collect the organic layer. Extract the aqueous layer again with ethyl acetate (200 mL).[2]

    • Combine the organic extracts and wash with brine (1 x 100 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate, then filter.

  • Purification:

    • Concentrate the dried organic phase under reduced pressure using a rotary evaporator to yield a brown, oily crude product.[2]

    • For further purification, the crude product can be dissolved in a minimal amount of hot toluene or benzene.[6] Add a small amount of activated carbon, heat gently for 10-15 minutes, and then filter hot to remove the carbon.

    • Allow the filtrate to cool slowly to room temperature and then in a refrigerator (4°C) to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 2-propylimidazole as a solid.

Expected Yield and Characteristics
  • Appearance: Off-white to light yellow crystalline solid.

  • Molecular Formula: C₆H₁₀N₂[4]

  • Molecular Weight: 110.16 g/mol [7]

  • Expected Yield: A crude yield of approximately 80-85% can be expected before crystallization.[2] The final yield after purification will be lower.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the 2-propylimidazole synthesis protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Charge Glyoxal & Butyraldehyde cooling 2. Cool to 0-10°C reagents->cooling add_nh3 3. Add Ammonia (15-25°C) cooling->add_nh3 stir 4. Stir at RT for 24h add_nh3->stir reflux 5. Reflux for 6h stir->reflux extract 6. Ethyl Acetate Extraction reflux->extract dry 7. Dry & Concentrate extract->dry crystallize 8. Crystallize from Toluene dry->crystallize filter 9. Filter & Dry Product crystallize->filter product product filter->product Final Product: 2-Propylimidazole

Caption: Workflow for the synthesis of 2-propylimidazole.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 2-propylimidazole. By detailing the underlying chemical principles, offering a step-by-step guide, and emphasizing critical safety measures, this document serves as a valuable resource for professionals in organic synthesis and drug discovery. The described method is scalable and utilizes readily available starting materials, making it a practical choice for both academic and industrial laboratories.

References

Application Notes & Protocols: Synthesis of Metal-Organic Frameworks Using Imidazole Dicarboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Imidazole Dicarboxylates in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. Their high surface areas, tunable pore sizes, and functionalizable structures make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery.[1][2][3] Among the vast library of organic linkers, imidazole-based dicarboxylates have emerged as particularly versatile building blocks.

The unique characteristics of imidazole dicarboxylate ligands stem from their multiple coordination sites: two nitrogen atoms within the imidazole ring and four oxygen atoms from the two carboxylate groups.[4][5] This allows for a variety of coordination modes and the ability to form stable frameworks with a diverse range of metal ions.[6] Furthermore, the imidazole core can be readily functionalized at the 2-position, enabling fine-tuning of the resulting MOF's properties, such as pore size, hydrophobicity, and catalytic activity.[7][8][9] The deprotonation of these ligands can be controlled by adjusting the pH, offering another layer of control over the self-assembly process and the final structure.[4][7][10][11] This adaptability makes imidazole dicarboxylate-based MOFs highly attractive for applications like targeted drug delivery, where pH-responsive release is desirable.[2][12]

This guide provides a detailed overview of the synthesis of MOFs using imidazole dicarboxylate linkers, with a focus on practical, field-proven protocols and the scientific rationale behind them.

The Strategic Choice of Imidazole Dicarboxylate Ligands

The selection of the specific imidazole dicarboxylate linker is a critical first step that dictates the topology and functionality of the final MOF. The parent ligand, 1H-imidazole-4,5-dicarboxylic acid (H₃IDC), and its derivatives offer a platform for systematic structural and functional variation.

Key Structural Features and Their Impact:

  • Coordination Versatility: H₃IDC and its derivatives can act as multidentate ligands, coordinating to metal centers through their nitrogen and oxygen atoms in various modes (e.g., μ₂, μ₃).[10] This flexibility allows for the construction of frameworks with different dimensionalities, from 0D molecular squares to complex 3D networks.[10]

  • pH-Dependent Speciation: The three acidic protons on H₃IDC (one on the imidazole ring and two on the carboxyl groups) can be selectively deprotonated at different pH values.[4][5] This allows for precise control over the ligand's charge and coordination behavior during synthesis. For instance, at low pH, the nitrogen atoms may be protonated, preventing coordination, while at higher pH, full deprotonation can lead to rapid crystallization.[11]

  • Functionalization at the 2-Position: The C2 position of the imidazole ring is a prime site for introducing functional groups. Substituting this position with alkyl or aryl groups can influence the steric environment around the metal centers, modify the pore dimensions, and introduce new functionalities.[7][8][9] For example, introducing a hydroxylphenyl group can lead to MOFs with different dimensionalities and properties.[7]

Synthesis Methodologies: From Benchtop to Advanced Techniques

The synthesis of imidazole dicarboxylate-based MOFs is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating a mixture of the metal salt, the organic linker, and a solvent in a sealed vessel. The elevated temperature and pressure facilitate the dissolution of precursors and the crystallization of the MOF.

Core Principle: Solvothermal Synthesis

Solvothermal synthesis is a cornerstone technique for MOF production, offering excellent control over crystal growth. The choice of solvent, temperature, reaction time, and pH are critical parameters that influence the final product's structure, crystallinity, and purity.

Solvothermal_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Reaction Assembly cluster_synthesis Solvothermal Reaction cluster_workup Product Isolation & Activation P1 Select Metal Salt (e.g., Zn(NO₃)₂, CdCl₂) R1 Combine Precursors in Teflon-lined Autoclave P1->R1 P2 Select Imidazole Dicarboxylate Ligand P2->R1 P3 Choose Solvent(s) (e.g., DMF, DEF, H₂O) P3->R1 R2 Adjust pH (Optional) (e.g., with Et₃N) R1->R2 S1 Seal Autoclave & Heat (e.g., 120-180 °C) R2->S1 S2 Maintain Temperature (e.g., 24-96 h) S1->S2 S3 Controlled Cooling (e.g., 5-10 °C/h) S2->S3 W1 Filter & Collect Crystals S3->W1 W2 Wash with Solvent (e.g., DMF, Ethanol) W1->W2 W3 Activate (Solvent Exchange &/or Vacuum Drying) W2->W3

Protocol 1: General Hydrothermal Synthesis of a Manganese-based MOF

This protocol is adapted from the synthesis of {[Mn(m-OHPhHIDC)(H₂O)]·2H₂O}n and illustrates a typical hydrothermal procedure.[7]

Materials:

  • Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

  • 2-(3-hydroxylphenyl)-1H-imidazole-4,5-dicarboxylic acid (m-OHPhH₃IDC)

  • Triethylamine (Et₃N)

  • Ethanol (CH₃CH₂OH)

  • Deionized water

Procedure:

  • In a 25 mL Teflon-lined stainless-steel autoclave, combine MnCl₂·4H₂O (19.8 mg, 0.1 mmol), m-OHPhH₃IDC (24.7 mg, 0.1 mmol), and Et₃N (0.056 mL, 0.4 mmol).

  • Add a solvent mixture of ethanol and water (3:4 v/v, 7 mL).

  • Seal the autoclave and heat it to 150 °C for 96 hours.

  • Allow the autoclave to cool to room temperature at a controlled rate of 10 °C per hour.

  • Collect the resulting colorless, flake-shaped crystals by filtration.

  • Wash the crystals with distilled water and air-dry.

Causality Behind Experimental Choices:

  • Teflon Liner: Provides an inert reaction surface and prevents contamination from the steel autoclave.

  • Triethylamine (Et₃N): Acts as a base to deprotonate the carboxylic acid and imidazole groups of the linker, facilitating coordination to the Mn(II) ions. The molar ratio of the base is crucial for controlling the deprotonation state.

  • Mixed Solvent System: The ethanol/water mixture influences the solubility of the reactants and the nucleation and growth of the MOF crystals.

  • High Temperature and Long Reaction Time: These conditions provide the necessary activation energy for the formation of a thermodynamically stable, crystalline product.

  • Controlled Cooling: Slow cooling is essential for obtaining high-quality, single crystals suitable for X-ray diffraction analysis. Rapid cooling often leads to the formation of polycrystalline powders.

Advanced Synthesis Techniques

While solvothermal methods are robust, newer techniques aim to reduce reaction times, improve energy efficiency, and offer better control over particle size.

  • Microwave-Assisted Solvothermal Synthesis: This method utilizes microwave irradiation to rapidly heat the reaction mixture. This can dramatically reduce synthesis times from days to minutes or hours.[13] For example, a cadmium-based MOF using H₃IDC was successfully synthesized using this approach, demonstrating its efficiency.[13]

  • Sonochemical Synthesis: The application of ultrasound can induce acoustic cavitation, creating localized hot spots with high temperature and pressure. This promotes rapid nucleation and can lead to the formation of nano-sized MOF crystals with high surface areas.[14]

  • Mechanochemical Synthesis: This solvent-free or low-solvent method involves grinding the solid reactants together. It is an environmentally friendly approach that can produce MOFs with unique properties.

Characterization: Validating Structure and Function

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties. A multi-technique approach is typically employed.

Technique Purpose Information Obtained
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise three-dimensional atomic arrangement.Crystal system, space group, unit cell parameters, bond lengths and angles, coordination environment of the metal, and the overall framework topology.[8][9][10]
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk sample and its crystallinity.The experimental PXRD pattern is compared to the simulated pattern from SCXRD data to ensure the bulk material matches the single crystal structure.[7][8][15]
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF and identify the loss of guest/solvent molecules.Decomposition temperature, presence of coordinated vs. guest solvent molecules.[7]
Infrared (IR) Spectroscopy To identify the functional groups present in the MOF and confirm the coordination of the linker to the metal center.Shifts in the vibrational frequencies of the carboxylate groups upon coordination.[7][8]
Elemental Analysis To determine the elemental composition (C, H, N) of the synthesized MOF.Confirmation of the empirical formula.[7]
Gas Adsorption (e.g., N₂ at 77 K) To determine the surface area and pore characteristics of the activated MOF.BET surface area, pore volume, and pore size distribution.

Characterization_Flow cluster_primary Primary Structural Validation cluster_compositional Compositional & Thermal Analysis cluster_functional Functional Property Evaluation Start Synthesized MOF (As-synthesized powder) PXRD Powder X-ray Diffraction (Phase Purity & Crystallinity) Start->PXRD SCXRD Single-Crystal X-ray Diffraction (Definitive Structure) Start->SCXRD If single crystals obtained TGA Thermogravimetric Analysis (Thermal Stability) PXRD->TGA IR Infrared Spectroscopy (Functional Groups) TGA->IR EA Elemental Analysis (Empirical Formula) IR->EA Gas Gas Adsorption (Porosity & Surface Area) EA->Gas After Activation Luminescence Photoluminescence (Optical Properties) Gas->Luminescence Drug Drug Loading/Release Studies (Biomedical Application) Luminescence->Drug

Applications in Drug Development

The tunable nature of imidazole dicarboxylate-based MOFs makes them highly suitable for drug delivery applications.[2] Their porous structure allows for high drug loading capacities, and the chemical nature of the framework can be tailored for controlled release.[2][3]

Key Advantages for Drug Delivery:

  • High Drug Loading: The inherent porosity of MOFs provides a large volume for encapsulating therapeutic molecules.[2]

  • pH-Responsive Release: The imidazole and carboxylate groups can interact with guest molecules and respond to changes in pH. For instance, in the slightly acidic environment of tumor tissues or endosomes, the protonation of the framework can trigger the release of a loaded drug, enabling targeted delivery.[12]

  • Biocompatibility: Many MOFs can be synthesized from biocompatible metal ions (e.g., Zn²⁺, Fe³⁺) and organic linkers.

  • Surface Functionalization: The external surface of MOF nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to enhance their accumulation at specific disease sites.

Example Application: Cisplatin Delivery Hierarchical mesoporous zinc-imidazole dicarboxylate MOFs have been synthesized using a surfactant template-directed method for the active loading of the chemotherapy drug cisplatin.[12] These MOFs demonstrated pH-responsive degradation in mildly acidic conditions, leading to the rapid release of the drug. This pH-dependent behavior is highly advantageous for cancer therapy, as the tumor microenvironment is typically more acidic than healthy tissue.[12]

Conclusion and Future Outlook

The synthesis of metal-organic frameworks using imidazole dicarboxylate linkers is a rich and dynamic field of research. The modularity of the linker, combined with the ability to control synthesis conditions, provides unparalleled opportunities to design and construct functional materials with tailored properties. The protocols and principles outlined in this guide serve as a foundation for researchers to explore this fascinating area of coordination chemistry. Future advancements will likely focus on developing greener and more scalable synthesis methods, exploring novel linker functionalities for enhanced therapeutic efficacy, and translating these promising materials from the laboratory to clinical applications.

References

Application Note & Protocol: A Detailed Guide to the Laboratory Scale Synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the laboratory-scale synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate. This valuable heterocyclic compound serves as a critical intermediate in the synthesis of various pharmaceuticals, most notably the angiotensin II receptor antagonist, Olmesartan.[1][2] The described methodology is based on the robust Radziszewski imidazole synthesis, offering a reliable and scalable route for research and development purposes.[3] This guide is intended for researchers, scientists, and professionals in drug development, providing not only a detailed experimental procedure but also the underlying chemical principles and practical insights to ensure a successful synthesis.

Introduction: The Significance of this compound

This compound (CAS No. 144689-94-1) is a polysubstituted imidazole derivative of significant interest in medicinal chemistry.[4][5][6] Its structural framework is a key building block for a range of biologically active molecules. The imidazole core is a common motif in many natural products and synthetic drugs, owing to its ability to participate in hydrogen bonding and coordinate with metal ions in biological systems.[7][8] The presence of the propyl group at the 2-position and the diethyl dicarboxylate moieties at the 4 and 5-positions provide handles for further chemical modifications, making it a versatile precursor for the synthesis of more complex molecules.[9][10]

The synthesis of this compound is a crucial step in the production of Olmesartan medoxomil, an important antihypertensive drug.[1][2] Therefore, a reliable and well-documented synthetic protocol is essential for researchers working on the development of new pharmaceuticals and for those in the process of scaling up production.

The Synthetic Strategy: A Modern Approach to the Radziszewski Reaction

The synthesis of the imidazole ring can be achieved through various methods, including the Bredereck, and Debus-Radziszewski syntheses.[3][7][11] The protocol detailed herein is a variation of the Radziszewski imidazole synthesis, a multicomponent reaction that involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3][12][13] In this specific application, we will utilize a two-step approach starting from more readily available precursors.

The overall synthetic pathway can be visualized as follows:

Synthetic_Pathway cluster_0 Step 1: Synthesis of the α-ketoester intermediate cluster_1 Step 2: Imidazole ring formation A Diethyl oxalate D Diethyl 2-chloro-3-oxosuccinate A->D Claisen Condensation B Ethyl chloroacetate B->D C Sodium ethoxide in Ethanol G This compound D->G Cyclocondensation E Butyramidinium chloride E->G F Triethylamine in Ethanol

Figure 1: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Materials
Reagent/MaterialCAS No.Molecular FormulaMolecular Weight ( g/mol )PuritySupplier
Diethyl oxalate95-92-1C6H10O4146.14≥99%Sigma-Aldrich
Ethyl chloroacetate105-39-5C4H7ClO2122.55≥99%Sigma-Aldrich
Sodium metal7440-23-5Na22.9999.9%Sigma-Aldrich
Absolute Ethanol64-17-5C2H5OH46.07≥99.5%Merck
Butyramidinium chloride50909-04-1C4H11ClN2122.60≥98%TCI Chemicals
Triethylamine121-44-8C6H15N101.19≥99.5%Sigma-Aldrich
Ethyl acetate141-78-6C4H8O288.11ACS gradeFisher Scientific
Chloroform67-66-3CHCl3119.38ACS gradeFisher Scientific
Hydrochloric acid7647-01-0HCl36.4637% solutionSigma-Aldrich
Anhydrous Magnesium Sulfate7487-88-9MgSO4120.37≥99.5%Sigma-Aldrich
Equipment
  • Three-necked round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and flask

  • pH meter or pH paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

  • Infrared (IR) spectrometer

  • Melting point apparatus

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2-chloro-3-oxosuccinate

This initial step involves a Claisen condensation reaction between diethyl oxalate and ethyl chloroacetate to form the key intermediate, diethyl 2-chloro-3-oxosuccinate.[1]

  • Preparation of Sodium Ethoxide: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 150 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small portions to the ethanol. The reaction is exothermic and will produce hydrogen gas, so it must be performed in a well-ventilated fume hood. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Reaction Setup: Cool the sodium ethoxide solution to 0-5 °C using an ice bath.

  • Addition of Reactants: In a separate beaker, prepare a mixture of 36.5 g (0.25 mol) of diethyl oxalate and 30.6 g (0.25 mol) of ethyl chloroacetate. Add this mixture dropwise to the cooled sodium ethoxide solution over a period of 2-3 hours, maintaining the temperature between 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours. A cloudy white precipitate will form.

  • Work-up: Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting solid, add 150 mL of chloroform. Cool the mixture in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 50 mL portions of chloroform. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain diethyl 2-chloro-3-oxosuccinate as a pale yellow liquid.

Step 2: Synthesis of this compound

This step involves the cyclocondensation of the previously synthesized diethyl 2-chloro-3-oxosuccinate with butyramidinium chloride to form the target imidazole ring.[1]

  • Preparation of Butyramidine Solution: In a 250 mL round-bottom flask, dissolve 10.0 g (81.6 mmol) of butyramidinium chloride in 100 mL of absolute ethanol. Add 11.4 mL of triethylamine to the solution at room temperature.

  • Addition of the Ketoester: To the butyramidine solution, add 18.2 g (81.6 mmol) of diethyl 2-chloro-3-oxosuccinate dropwise over a period of 30 minutes at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1 hour, and then heat to 60-70 °C for 5 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvents under reduced pressure. Add 100 mL of water to the residue.

  • Extraction: Extract the aqueous mixture with three 75 mL portions of ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a white to slightly yellow solid.[14]

Characterization and Expected Results

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyExpected Value
Appearance White to pale yellow crystalline powder[14]
Molecular Formula C12H18N2O4[4][5][15]
Molecular Weight 254.29 g/mol [4][5][15]
Melting Point 83-85 °C[15]
Yield Approximately 70-80% (based on diethyl 2-chloro-3-oxosuccinate)[1]

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show signals corresponding to the ethyl ester protons (triplets and quartets), the propyl group protons (triplet, sextet, and triplet), and a broad singlet for the N-H proton of the imidazole ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H bond (around 3200-3400 cm⁻¹), C=O stretching of the ester groups (around 1720-1740 cm⁻¹), and C=N and C=C stretching of the imidazole ring.

Reaction Mechanism

The formation of the imidazole ring in the second step proceeds through a well-established cyclocondensation mechanism.

Reaction_Mechanism cluster_0 Mechanism of Imidazole Formation A Butyramidine C Intermediate Adduct A->C Nucleophilic attack B Diethyl 2-chloro-3-oxosuccinate B->C D Cyclized Intermediate C->D Intramolecular cyclization E Aromatization D->E Dehydration F This compound E->F Tautomerization

Figure 2: Simplified reaction mechanism for imidazole ring formation.

The reaction is initiated by the nucleophilic attack of the amidine on one of the carbonyl groups of the α-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration and tautomerization to yield the stable aromatic imidazole ring.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium metal is highly reactive with water and should be handled with extreme care.

  • Ethyl chloroacetate is a lachrymator and toxic. Avoid inhalation and contact with skin.

  • Chloroform is a suspected carcinogen and should be handled with appropriate caution.

  • Triethylamine is a corrosive and flammable liquid.

Conclusion

This application note provides a comprehensive and practical guide for the laboratory-scale synthesis of this compound. By following the detailed protocol and adhering to the safety precautions, researchers can reliably produce this important pharmaceutical intermediate. The provided information on the reaction mechanism and characterization will aid in understanding the chemical transformations and in verifying the quality of the final product.

References

Applications in Developing Novel Anticancer Agents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of cancer therapy is one of constant evolution, driven by the urgent need to overcome the limitations of conventional treatments. While significant progress has been made, challenges such as drug resistance, off-target toxicity, and tumor heterogeneity remain formidable obstacles.[1] This necessitates a continuous search for novel anticancer agents with improved efficacy and safety profiles. The development of such agents is a complex, multi-stage process that begins with identifying a viable molecular target and culminates in rigorous preclinical and clinical evaluation.[2][3]

This guide provides a detailed overview of the key phases and experimental protocols involved in the discovery and preclinical development of new anticancer drugs. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the scientific rationale behind these experimental choices.

The Anticancer Drug Discovery Pipeline

The journey from a promising idea to a potential clinical candidate follows a structured, albeit challenging, pathway. This process can be broadly categorized into several key stages: Target Identification and Validation, Lead Discovery, and Preclinical Development. Each stage involves a series of specific assays and models designed to answer critical questions about the potential drug's mechanism, efficacy, and safety.

DrugDiscoveryPipeline TargetID Phase 1: Target Identification & Validation LeadDisc Phase 2: Lead Discovery TargetID->LeadDisc Validated Target LeadOpt Phase 3: Lead Optimization LeadDisc->LeadOpt Hit Compounds Preclinical Phase 4: Preclinical Development LeadOpt->Preclinical Lead Candidate Clinical Phase 5: Clinical Trials Preclinical->Clinical IND Candidate

Figure 1: A high-level overview of the anticancer drug discovery and development pipeline.

Phase 1: Target Identification and Validation

The foundation of modern anticancer drug development lies in identifying and validating a specific molecular target that is critical for cancer cell survival and proliferation.[4] A "good" target is typically a protein or gene that is overexpressed, mutated, or hyperactivated in cancer cells compared to normal cells.[4][5]

Rationale for Target Selection

The choice of a target is arguably the most critical decision in the drug discovery process. The ideal target should be functionally involved in the disease's pathophysiology and be "druggable," meaning its activity can be modulated by a therapeutic agent.[4] For example, the Epidermal Growth Factor Receptor (EGFR) is frequently overexpressed and mutated in various cancers, leading to uncontrolled cell growth.[5][6] This makes it an attractive and well-validated target for cancer therapy.

Key Signaling Pathway Example: The EGFR Pathway

The EGFR signaling pathway is a cornerstone of cancer research and a prime example of a targetable cascade.[7] Upon ligand binding, EGFR activates downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and migration.[7][8] Mutations that lead to constitutive activation of this pathway are common drivers of tumorigenesis.[5]

Figure 2: Simplified EGFR signaling pathway and points of therapeutic intervention.

Protocol: Target Validation using Western Blot for Apoptosis Markers

Once a potential drug candidate is developed to engage a target, it's crucial to validate that this engagement leads to the desired biological outcome, such as apoptosis (programmed cell death). Western blotting is a powerful technique to detect key protein markers in the apoptotic cascade.[9]

Principle of the Assay: This protocol measures changes in the expression of key apoptotic proteins in cancer cells after treatment with a novel agent. An increase in cleaved (activated) caspases and the cleavage of their substrates, like PARP, are hallmark indicators of apoptosis.[10][11]

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer cells for an EGFR inhibitor)

  • Cell culture medium and supplements

  • Novel anticancer agent and vehicle control (e.g., DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells to ~70-80% confluency.[9] Treat cells with various concentrations of the novel agent and a vehicle control for a predetermined time (e.g., 24 hours).[9]

  • Cell Lysate Preparation: Wash cells with ice-cold PBS, then lyse them with ice-cold RIPA buffer.[12] Scrape the cells and collect the lysate.[9] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[12]

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.[12] Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.[12]

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[12]

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP) overnight at 4°C.[12] A loading control like β-actin or GAPDH must be included to normalize results.[9]

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection and Analysis: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.[12] Quantify band intensities using densitometry software.[9]

Data Interpretation: An increase in the levels of cleaved Caspase-3 and cleaved PARP, alongside changes in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, indicates that the compound induces apoptosis. Normalizing these changes to the loading control ensures the results are accurate and reliable.[9]

Phase 2: Lead Discovery and High-Throughput Screening (HTS)

After a target is validated, the next step is to find molecules or "hits" that can modulate its activity. High-Throughput Screening (HTS) is a key technology in this phase, enabling the rapid testing of thousands to millions of compounds.[13][14]

Rationale for HTS

HTS automates the process of assaying large compound libraries against a specific biological target.[14] The goal is to identify "hits"—compounds that produce the desired biological response. These hits serve as the starting point for further chemical optimization.[13]

Protocol: Cell Viability HTS using the MTT Assay

The MTT assay is a widely used colorimetric assay to assess cell viability and is readily adaptable for HTS.[15] It measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[15]

Principle of the Assay: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells. A decrease in signal after treatment with a compound suggests cytotoxic or cytostatic effects.

MTT_Workflow Start Seed Cancer Cells in 96/384-well Plates Incubate1 Incubate Overnight Start->Incubate1 AddCmpd Add Test Compounds (from library) & Controls Incubate1->AddCmpd Incubate2 Incubate (e.g., 72 hours) AddCmpd->Incubate2 AddMTT Add MTT Reagent (10 µL per well) Incubate2->AddMTT Incubate3 Incubate (2-4 hours) AddMTT->Incubate3 AddSol Add Solubilization Solution (e.g., DMSO, 100 µL) Incubate3->AddSol Read Read Absorbance (570 nm) AddSol->Read

Figure 3: Standard workflow for a cell-based MTT high-throughput screen.

Materials:

  • Cancer cell line

  • 96-well or 384-well clear, flat-bottom tissue culture plates

  • Compound library, positive control (e.g., doxorubicin), vehicle control (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-channel pipette or automated liquid handler

  • Microplate reader

Step-by-Step Methodology:

  • Cell Plating: Seed cells into 96-well plates at a pre-optimized density (e.g., 1,000-100,000 cells/well) and incubate overnight.[16][17]

  • Compound Addition: Treat cells with compounds from a library at a single high concentration (e.g., 10 µM). Include wells for vehicle control (maximum viability) and a positive control (minimum viability).

  • Incubation: Incubate the plates for a period relevant to the cell doubling time (e.g., 72 hours).[17]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple precipitate is visible.[16]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16] Mix gently on an orbital shaker.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[16] A reference wavelength of >650 nm can be used to subtract background.[15]

Data Presentation and Interpretation: The results are typically expressed as a percentage of cell viability relative to the vehicle control. "Hits" are identified as compounds that reduce cell viability below a certain threshold (e.g., >50% inhibition).

Compound IDConcentration (µM)Absorbance (570 nm)% Viability vs. ControlHit? ( >50% Inhibition)
Vehicle-0.850100%No
Cmpd_001100.79593.5%No
Cmpd_002 10 0.210 24.7% Yes
Cmpd_003100.81295.5%No
Doxorubicin10.15017.6%Yes (Positive Control)

Table 1: Example data from a primary HTS screen for anticancer agents.

Phase 3: Preclinical Development

Hits from HTS undergo further validation and optimization to become lead candidates. The preclinical development phase involves rigorous testing of these lead candidates in more complex biological systems, including in vivo animal models, to assess their efficacy and safety before they can be considered for human clinical trials.[2][18] This stage is heavily guided by regulatory bodies like the FDA.[19][20]

Rationale for In Vivo Models

While in vitro assays are essential for initial screening, they cannot fully replicate the complex environment of a tumor within a living organism.[21] In vivo models, such as human tumor xenografts in immunodeficient mice, are indispensable for evaluating a drug's efficacy, pharmacokinetics, and toxicity in a more physiologically relevant setting.[18][21]

Protocol: Human Tumor Xenograft Model for Efficacy Testing

This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line to evaluate the in vivo efficacy of a lead anticancer agent.

Principle of the Assay: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound. The primary endpoint is the inhibition of tumor growth over time compared to a vehicle-treated control group.[21]

Materials:

  • Immunodeficient mice (e.g., athymic nude or NOD-SCID)

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer)

  • Matrigel or similar basement membrane matrix

  • Lead anticancer agent, vehicle control

  • Sterile surgical instruments

  • Calipers for tumor measurement

  • Anesthesia

Step-by-Step Methodology:

  • Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension (e.g., 1-5 million cells in 100 µL) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), measure them with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach the target volume, randomize the mice into treatment and control groups. Administer the lead compound and vehicle control according to a predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight (as a measure of general toxicity) throughout the study.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a specific treatment duration. At the endpoint, tumors are excised and weighed.

  • Data Analysis: The primary efficacy metric is Tumor Growth Inhibition (TGI), calculated as a percentage. Survival analysis may also be performed.

Data Interpretation: Significant TGI in the treatment group compared to the control group indicates that the compound has in vivo anticancer activity. The data, along with safety and pharmacokinetic profiles, will determine if the compound is a suitable candidate for Investigational New Drug (IND)-enabling studies, the final step before clinical trials.[19]

Conclusion and Future Directions

The development of novel anticancer agents is a rigorous, multidisciplinary endeavor that integrates biology, chemistry, and pharmacology. The protocols and applications described here represent the foundational steps in this process. By understanding the rationale behind each experimental choice—from target validation to in vivo efficacy studies—researchers can more effectively navigate the complex path of drug discovery.

References

Application Notes & Protocols: The Synergy of Coordination Chemistry and Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Disciplines

At the intersection of inorganic chemistry and materials science lies a powerful synergy that has revolutionized the way we create and control macromolecules.[1] Coordination chemistry, the study of compounds formed between metal ions and electron-donating ligands, provides an exquisitely tunable toolkit for polymer synthesis.[2] These metal complexes are not mere additives; they are precision instruments that can dictate the initiation, propagation, and even termination of polymer chains, granting unprecedented control over molecular weight, architecture, and stereochemistry.[3] This control is paramount in fields ranging from commodity plastics to advanced biomedical materials, where polymer properties directly influence function and performance.

This guide moves beyond a simple recitation of methods. It is designed to provide a senior scientist's perspective on why specific coordination compounds are chosen and how their fundamental chemical properties are leveraged to achieve a desired polymeric outcome. We will explore the causal relationships behind experimental design, delve into field-proven protocols, and provide the means to validate your results, ensuring a foundation of scientific integrity in your work.

Section 1: Core Principles of Coordination Catalysis in Polymerization

The efficacy of a coordination compound in polymer synthesis is not accidental; it is a direct result of the intricate dance between the metal center and its surrounding ligands. This relationship governs the catalyst's activity, stability, and selectivity.

1.1 The Metal Center: The Heart of the Catalyst

The choice of metal is the first critical decision. Early transition metals from Group IV, such as Titanium (Ti) and Zirconium (Zr), are the cornerstones of classical Ziegler-Natta catalysts used for producing polyolefins like polyethylene and polypropylene.[4][5] These metals, when activated by organoaluminum co-catalysts, create active sites capable of coordinating with and inserting olefin monomers in a highly controlled, stereospecific manner.[4][6]

In contrast, metals like Tin (Sn), particularly in the form of Tin(II) octoate (Sn(Oct)₂), are workhorses for the Ring-Opening Polymerization (ROP) of cyclic esters like lactide to produce biodegradable polyesters such as poly(lactic acid) (PLA).[7][8] The mechanism here, known as the coordination-insertion mechanism, involves the coordination of the monomer to the tin center, followed by nucleophilic attack and ring-opening.[7][8][9]

1.2 Ligand Design: The Catalyst's Steering Wheel

If the metal is the engine, the ligands are the steering wheel and accelerator. Ligands are organic molecules that bind to the metal center, and their electronic and steric properties are critical for tuning the catalyst's behavior.[10][11]

  • Steric Effects: Bulky ligands can restrict access to the metal center, influencing the stereochemistry of the resulting polymer. For instance, in Ziegler-Natta catalysis, carefully designed ligands on metallocene catalysts can produce isotactic or syndiotactic polypropylene, materials with vastly different physical properties.[4][5]

  • Electronic Effects: Electron-donating or electron-withdrawing ligands can alter the metal center's reactivity. In Atom Transfer Radical Polymerization (ATRP), ligands solubilize the copper halide catalyst and, crucially, adjust the redox potential of the Cu(I)/Cu(II) couple.[11] This tuning is essential for maintaining the delicate equilibrium between active (radical) and dormant (halide-capped) polymer chains, which is the hallmark of a controlled polymerization.[11][12]

Section 2: Field-Proven Protocols and Methodologies

The following protocols represent robust, well-established methods that exemplify the principles discussed. They are presented with the causality behind each step to foster a deeper understanding.

Protocol 2.1: Bulk Ring-Opening Polymerization of L-Lactide using Tin(II) Octoate

This protocol describes the synthesis of high molecular weight poly(L-lactic acid) (PLLA), a biocompatible and biodegradable polymer widely used in biomedical applications. The catalyst, Sn(Oct)₂, is favored for its high reaction rates and solubility in the molten monomer.[8]

Rationale: The coordination-insertion mechanism is the generally accepted pathway.[8] An alcohol initiator (like 1-dodecanol) first reacts with Sn(Oct)₂ to form a tin alkoxide.[13] This species is the true initiator. The lactide monomer then coordinates to the tin center, followed by a nucleophilic attack from the alkoxide group, which opens the ring and extends the polymer chain.[9][14]

Experimental Workflow Diagram

ROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Purification & Analysis Monomer Dry L-Lactide (Vacuum, 80°C) Reactor Charge Reactor (Monomer, Initiator) Monomer->Reactor Catalyst Prepare Sn(Oct)₂ Initiator Solution Catalyst->Reactor Polymerize Inert Atmosphere (N₂) Melt Polymerization (e.g., 180°C, 2h) Reactor->Polymerize Dissolve Dissolve in Chloroform Polymerize->Dissolve Precipitate Precipitate in cold Methanol Dissolve->Precipitate DryPolymer Dry Polymer (Vacuum Oven) Precipitate->DryPolymer Characterize Characterization (GPC, DSC, NMR) DryPolymer->Characterize

Caption: Workflow for Sn(Oct)₂-catalyzed ROP of L-Lactide.

Materials:

  • L-Lactide (recrystallized from ethyl acetate and dried under vacuum)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

  • 1-Dodecanol (initiator, dried over molecular sieves)

  • Toluene (anhydrous)

  • Chloroform and Methanol (for purification)

  • Schlenk flask and nitrogen/argon line

Procedure:

  • Monomer & Glassware Preparation: Thoroughly dry the Schlenk flask under vacuum with a heat gun. Allow to cool under an inert atmosphere (N₂ or Ar). This step is critical as moisture can act as an uncontrolled initiator, leading to broad molecular weight distributions.[14]

  • Charging the Reactor: Weigh 10.0 g of purified L-lactide and add it to the flask.

  • Initiator Solution Preparation: Prepare a stock solution of Sn(Oct)₂ and 1-dodecanol in anhydrous toluene. The monomer-to-initiator ratio (M/I) will determine the target molecular weight. For a target Mₙ of ~20,000 g/mol , a M/I ratio of approximately 140:1 is a good starting point. The catalyst-to-initiator ratio is typically kept low.

  • Catalyst/Initiator Addition: Using a syringe, add the calculated amount of the initiator solution to the flask containing the monomer under a positive flow of inert gas.

  • Solvent Removal: Remove the toluene by applying a vacuum for 15-20 minutes.

  • Polymerization: Place the flask in a preheated oil bath at 180°C. The solid monomer will melt, and the reaction mixture should be stirred magnetically. The polymerization is typically complete within 1-3 hours.[14]

  • Purification: Cool the flask to room temperature. The solid polymer plug can be dissolved in ~50 mL of chloroform. Once dissolved, slowly pour the viscous solution into ~500 mL of cold, stirring methanol. The PLLA will precipitate as a white, fibrous solid.

  • Drying & Validation: Collect the polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Self-Validation & Data Presentation: The success of the polymerization is validated by characterizing the polymer's molecular weight (Mₙ), dispersity (Đ), and thermal properties.

  • Gel Permeation Chromatography (GPC/SEC): This is the most crucial technique for determining Mₙ and Đ.[15][16] A successful controlled polymerization will yield a narrow dispersity (Đ = Mₙ/Mₙ), typically below 1.5.[8]

  • Differential Scanning Calorimetry (DSC): This technique reveals the glass transition temperature (T₉) and melting temperature (Tₘ), confirming the semi-crystalline nature of PLLA.[8]

Table 1: Representative Data for PLLA Synthesis

ExperimentMonomer:Initiator RatioTime (h)Conversion (%)Mₙ (GPC, g/mol )Đ (Mₙ/Mₙ)
1100:12>9514,0001.35
2200:12>9527,5001.41
3400:12>9553,0001.48

Note: Data is illustrative. Actual Mₙ may deviate from theoretical values due to impurities or side reactions.

Protocol 2.2: Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate

ATRP is a prime example of a controlled/living radical polymerization, enabling the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures.[11][12] This protocol uses a common copper-based catalyst system.

Rationale: The key to ATRP is a rapid, reversible equilibrium between a low concentration of active, propagating radicals and a high concentration of dormant polymer chains capped with a halogen (e.g., bromine).[11][12] A Cu(I) complex (activator) abstracts the halogen from an initiator molecule to form a radical and a Cu(II) complex (deactivator). The radical can add a few monomer units before being quickly deactivated by the Cu(II) complex, reforming the dormant species and the Cu(I) activator.[11] This process ensures all chains grow at a similar rate.

ATRP Equilibrium Diagram

ATRP_Equilibrium Dormant Dormant Chain (Pₙ-X) Active Active Radical (Pₙ•) Dormant->Active k_act plus1 + Active->Dormant k_deact plus2 + CuI Activator [Cu(I)L] CuI->Dormant CuII Deactivator [X-Cu(II)L] CuII->Active

Caption: Reversible activation/deactivation equilibrium in ATRP.

Materials:

  • Methyl methacrylate (MMA, monomer, inhibitor removed)

  • Ethyl α-bromoisobutyrate (EBiB, initiator)

  • Copper(I) bromide (CuBr, catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

  • Anisole (solvent)

Procedure:

  • Monomer Purification: Pass MMA through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: To a dry Schlenk flask, add CuBr (0.072 g, 0.5 mmol). Seal the flask, and alternate between vacuum and inert gas (argon) three times to remove oxygen.

  • Component Addition: Under a positive argon flow, add anisole (5 mL), purified MMA (5.0 g, 50 mmol), PMDETA (0.087 g, 0.5 mmol), and EBiB (0.097 g, 0.5 mmol). The ratio of Monomer:Initiator:Cu(I):Ligand is typically 100:1:1:1 for this system.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove all dissolved oxygen, which can terminate the polymerization.

  • Polymerization: After the final thaw, backfill the flask with argon and place it in a thermostatted oil bath at 70°C. The reaction is typically run for several hours. Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution.

  • Termination & Purification: To stop the reaction, cool the flask and open it to air. The green color indicates the oxidation of Cu(I) to Cu(II), which ceases the polymerization. Dilute the mixture with tetrahydrofuran (THF), and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Isolation: Precipitate the polymer solution in a large volume of cold methanol. Filter and dry the resulting poly(methyl methacrylate) (PMMA) in a vacuum oven.

  • Validation: Analyze the polymer by GPC to confirm a linear increase in molecular weight with conversion and a low dispersity (typically Đ < 1.2).

Section 3: Advanced Applications and Future Outlook

The principles of coordination chemistry are not limited to linear polymers. They are central to creating advanced materials with complex architectures.

  • Coordination Polymers & MOFs: Beyond catalysis, coordination chemistry is used to build the materials themselves. Coordination polymers are extended networks of metal ions linked by organic ligands.[1][17] A highly porous subclass, Metal-Organic Frameworks (MOFs), are being explored as nanoscale reactors and catalyst supports for polymerization, offering unique confinement effects.[1]

  • Metallopolymers: These are polymers that contain metal complexes as an integral part of the polymer backbone or side chains.[18] These materials combine the processability of polymers with the unique electronic, magnetic, or catalytic properties of the metal centers, finding applications in sensors, catalysis, and smart materials.

The future of the field lies in developing more sustainable and efficient catalytic systems. This includes using earth-abundant metals like iron, designing catalysts that are tolerant to impurities and functional groups, and leveraging external stimuli like light (photocatalysis) to gain even greater control over the polymerization process.[10][19][20]

References

Application Notes and Protocols for the Synthesis of HIV Protease Inhibitors from Imidazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of HIV protease inhibitors centered around an imidazole core. The imidazole scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for designing potent enzyme inhibitors due to its unique electronic and steric properties.[1] We will delve into the strategic implementation of the van Leusen imidazole synthesis, a robust and efficient method for constructing the 1,4,5-trisubstituted imidazole ring system.[1][2] This application note will further elucidate the subsequent functionalization of these imidazole intermediates to yield compounds with significant anti-HIV activity. The protocols provided herein are designed to be self-validating, with explanations for key experimental choices and expected outcomes, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Enduring Significance of Imidazole in HIV Protease Inhibition

The human immunodeficiency virus (HIV) protease remains a critical target in the management of HIV/AIDS.[3][4] This aspartyl protease is essential for the viral life cycle, cleaving newly synthesized polyproteins into mature, functional proteins required for the assembly of infectious virions.[5][6][7] Consequently, the inhibition of HIV protease leads to the production of non-infectious viral particles, effectively halting the progression of the disease.[8]

The imidazole moiety has emerged as a valuable pharmacophore in the design of various therapeutic agents, including antiviral compounds.[9][10][11] Its electron-rich nature, capacity for hydrogen bonding, and ability to coordinate with biological targets make it an ideal scaffold for enzyme inhibitors.[12] In the context of HIV protease inhibitors, the imidazole ring can act as a transition-state isostere mimic, effectively blocking the enzyme's active site.[13] The development of potent HIV protease inhibitors often involves the strategic incorporation of heterocyclic moieties to enhance binding affinity and pharmacokinetic properties.[3]

This guide focuses on a synthetic pathway to novel HIV protease inhibitors that leverages the versatility of the imidazole core. We will explore a powerful synthetic tool, the van Leusen imidazole synthesis, to construct the central heterocyclic scaffold, followed by methodologies for its elaboration into potent antiviral agents.

The van Leusen Imidazole Synthesis: A Cornerstone for Imidazole-Based Drug Discovery

The van Leusen imidazole synthesis is a highly efficient three-component reaction that provides access to a wide array of substituted imidazoles.[1][2] This reaction typically involves the condensation of an aldehyde, a primary amine, and a tosylmethyl isocyanide (TosMIC) derivative. The versatility and robustness of this method have made it a cornerstone in the synthesis of medicinally relevant imidazole-containing molecules.[1]

Mechanism of the van Leusen Imidazole Synthesis

The reaction proceeds through a [3+2] cycloaddition mechanism. The key steps are as follows:

  • Imine Formation: The aldehyde and primary amine react to form an imine intermediate.

  • Cycloaddition: The TosMIC, under basic conditions, reacts with the imine in a cycloaddition reaction to form a five-membered ring intermediate.

  • Elimination: Subsequent elimination of p-toluenesulfinic acid and aromatization leads to the formation of the stable imidazole ring.

van_Leusen_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde (R1-CHO) Imine Imine (R1-CH=N-R2) Aldehyde->Imine Amine Primary Amine (R2-NH2) Amine->Imine TosMIC TosMIC Cycloadduct Cycloadduct Intermediate TosMIC->Cycloadduct Imine->Cycloadduct + TosMIC Imidazole 1,4,5-Trisubstituted Imidazole Cycloadduct->Imidazole - p-Toluenesulfinic Acid

Caption: Mechanism of the van Leusen Imidazole Synthesis.

Synthetic Protocol: From Imidazole Intermediates to HIV Protease Inhibitors

This section outlines a detailed, step-by-step protocol for the synthesis of a model HIV protease inhibitor utilizing an imidazole intermediate. The overall strategy involves the initial construction of a 1,4,5-trisubstituted imidazole core via the van Leusen reaction, followed by functionalization to introduce moieties known to interact with the HIV protease active site.

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used where specified.

  • Reactions should be monitored by thin-layer chromatography (TLC) to track progress.

  • Purification of intermediates and final products should be performed using column chromatography.

  • Characterization of all synthesized compounds should be carried out using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).

Protocol 1: Synthesis of a 1,4,5-Trisubstituted Imidazole Intermediate

This protocol describes the synthesis of a representative imidazole intermediate using the van Leusen reaction.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
4-Nitrobenzaldehyde151.121.51 g10
Benzylamine107.151.07 g10
Tosylmethyl isocyanide (TosMIC)195.241.95 g10
Potassium Carbonate (K₂CO₃)138.212.76 g20
Methanol (anhydrous)32.0450 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrobenzaldehyde (1.51 g, 10 mmol) and anhydrous methanol (20 mL).

  • Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Add benzylamine (1.07 g, 10 mmol) dropwise to the solution. Stir the reaction mixture at room temperature for 30 minutes to allow for imine formation.

  • In a separate flask, dissolve Tosylmethyl isocyanide (1.95 g, 10 mmol) in anhydrous methanol (30 mL).

  • Add the TosMIC solution to the reaction mixture, followed by the addition of potassium carbonate (2.76 g, 20 mmol).

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Resuspend the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: gradient of 20-40% ethyl acetate in hexanes) to afford the desired 1-benzyl-4-(4-nitrophenyl)-5-phenyl-1H-imidazole.

Expected Outcome: A pale yellow solid. Yields typically range from 70-85%.

Protocol 2: Reduction of the Nitro Group

The nitro group is a versatile handle for further functionalization. Its reduction to an amine is a key step in elaborating the imidazole intermediate.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
Imidazole Intermediate (from 3.2)355.393.55 g10
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6311.28 g50
Ethanol46.07100 mL-
Sodium Bicarbonate (sat. aq. solution)-As needed-

Procedure:

  • Dissolve the imidazole intermediate (3.55 g, 10 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask.

  • Add Tin(II) chloride dihydrate (11.28 g, 50 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 2-3 hours. Monitor the reaction by TLC.

  • Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amino-imidazole derivative.

Expected Outcome: A light-colored solid. The product is often used in the next step without further purification.

Protocol 3: Amide Coupling to Introduce a Peptidomimetic Side Chain

This step introduces a key structural element found in many HIV protease inhibitors, mimicking the peptide backbone of the natural substrate.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
Amino-imidazole Intermediate (from 3.3)325.413.25 g10
(S)-3-Hydroxy-4-phenylbutanoic acid180.201.98 g11
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)380.234.18 g11
DIPEA (N,N-Diisopropylethylamine)129.242.8 mL16.5
DMF (N,N-Dimethylformamide, anhydrous)73.0950 mL-

Procedure:

  • Dissolve the amino-imidazole intermediate (3.25 g, 10 mmol) and (S)-3-hydroxy-4-phenylbutanoic acid (1.98 g, 11 mmol) in anhydrous DMF (50 mL) in a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (4.18 g, 11 mmol) and DIPEA (2.8 mL, 16.5 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: gradient of 50-70% ethyl acetate in hexanes) to afford the final HIV protease inhibitor analog.

Synthetic_Workflow cluster_protocol1 Protocol 1: van Leusen Synthesis cluster_protocol2 Protocol 2: Nitro Reduction cluster_protocol3 Protocol 3: Amide Coupling Reactants1 Aldehyde + Amine + TosMIC Intermediate1 Nitro-Imidazole Intermediate Reactants1->Intermediate1 Intermediate2 Amino-Imidazole Intermediate Intermediate1->Intermediate2 SnCl2, EtOH FinalProduct HIV Protease Inhibitor Analog Intermediate2->FinalProduct Reactants3 +(S)-3-Hydroxy-4-phenylbutanoic acid Reactants3->FinalProduct HATU, DIPEA

Caption: Overall synthetic workflow for the HIV protease inhibitor analog.

Characterization and Validation

The identity and purity of the synthesized compounds must be confirmed through rigorous analytical techniques.

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural elucidation and confirmation of functional groups.Characteristic shifts for aromatic protons, imidazole ring protons, and protons of the side chains.
Mass Spectrometry Determination of molecular weight.A molecular ion peak corresponding to the calculated mass of the compound.
HPLC Assessment of purity.A single major peak indicating high purity (>95%).
Biological Assays Evaluation of anti-HIV activity.Inhibition of HIV protease activity in enzymatic assays and inhibition of viral replication in cell-based assays.[9][14]

Conclusion

The synthetic protocols detailed in this application note provide a robust framework for the generation of novel HIV protease inhibitors based on an imidazole scaffold. The strategic use of the van Leusen imidazole synthesis allows for the efficient construction of a versatile intermediate, which can be further functionalized to introduce key pharmacophoric elements. By understanding the rationale behind each synthetic step and employing rigorous characterization methods, researchers can confidently synthesize and evaluate new chemical entities in the ongoing effort to combat HIV/AIDS.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (CAS: 144689-94-1). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this critical pharmaceutical intermediate. As a key building block in the synthesis of drugs like Olmesartan, achieving high purity is paramount.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this compound.

The crude product, a white to pale yellow crystalline powder, often contains unreacted starting materials, synthesis byproducts, and residual solvents.[3][4] Effective purification is essential for downstream applications and requires a logical, step-by-step approach.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process in a direct question-and-answer format.

Q1: My crude product is an off-color oil or a low-melting-point solid. What are the likely impurities and how do I proceed?

A1: An oily or discolored crude product with a depressed melting point (literature mp: 82-88 °C) suggests the presence of significant impurities.[1][3] The most common culprits are:

  • Residual Solvents: Solvents used in the synthesis or workup (e.g., ethanol, ethyl acetate, THF) can remain trapped.

  • Unreacted Starting Materials: Depending on the synthetic route, these could include butyramide hydrochloride or diethyl glyoxalate derivatives.[5]

  • Process-Related Impurities: Side reactions can generate structurally similar molecules. For instance, in the synthesis of related imidazole intermediates, impurities such as N-alkylated analogs or products from side-chain reactions have been identified.

Recommended Actions:

  • Initial Analysis: Before attempting purification, analyze the crude material using Thin Layer Chromatography (TLC) against a reference standard if available. This will give you a qualitative idea of the number of components. ¹H NMR spectroscopy is also invaluable for identifying residual solvents and major impurities.

  • Aqueous Wash: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by brine. This simple extraction can significantly clean up the product before more intensive purification.

  • Charcoal Treatment: If the discoloration is significant, a charcoal treatment can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and filter through celite. Be aware that this can sometimes lead to a loss of product due to adsorption.[6]

Q2: I'm performing column chromatography on silica gel, but my compound is tailing severely, resulting in poor separation and mixed fractions. What's causing this and how can I fix it?

A2: This is a classic issue when purifying basic compounds like imidazoles on standard silica gel. The imidazole ring's basic nitrogen atoms interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing tailing or streaking.[7]

Solutions:

  • Use a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[7]

    • Triethylamine (TEA): Add 0.5-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate). The TEA will preferentially bind to the acidic sites on the silica, allowing your imidazole derivative to elute with symmetrical peak shapes.

    • Pyridine: Can be used as an alternative, though its higher boiling point makes it more difficult to remove.

  • Switch the Stationary Phase:

    • Neutral or Basic Alumina: Alumina is a more basic stationary phase and can provide excellent separation for basic compounds without the need for mobile phase modifiers.[7]

    • Deactivated Silica: You can "deactivate" silica gel by pre-treating it with the mobile phase containing the basic modifier before packing the column.

  • Dry Loading: Instead of loading your sample dissolved in a small amount of solvent, pre-adsorb it onto a small amount of silica gel. Evaporate the solvent to get a free-flowing powder and load this directly onto the top of your packed column. This technique often leads to sharper bands and improved resolution.[7]

Q3: I'm struggling to separate my product from an impurity with a very similar Rf value on TLC. How can I improve the resolution?

A3: Separating closely-eluting impurities requires optimizing your chromatographic conditions.

Strategies for Improved Resolution:

  • Switch to Gradient Elution: If you are using an isocratic (constant solvent ratio) system, switching to a shallow gradient elution is highly effective. Start with a low-polarity mobile phase and gradually increase the polarity. This will slow down the elution of your compounds and enhance the separation between them.[7]

  • Change Solvent System: The selectivity of the separation is highly dependent on the solvents used. If you are using a standard Hexane/Ethyl Acetate system, try a different combination. For polar imidazoles, a Dichloromethane/Methanol system can offer different selectivity and may resolve the impurities.[7]

  • High-Performance Flash Chromatography: If available, using a smaller particle size silica gel (e.g., 25-40 µm) in a flash chromatography system will provide higher theoretical plates and superior resolution compared to standard column chromatography (40-63 µm).

Frequently Asked Questions (FAQs)

Q1: What is the most reliable purification strategy for a first attempt on a crude batch?

A1: A two-stage approach is generally most effective.

  • Recrystallization: If the crude product is mostly solid and appears to be >80-90% pure by TLC or NMR, a carefully chosen recrystallization can be a highly efficient way to achieve high purity with a good yield.

  • Column Chromatography: If the crude material is oily or contains multiple, significant impurities, column chromatography is the preferred starting point. It offers the versatility to separate a wider range of impurities. The purified fractions can then be combined and, if necessary, recrystallized to obtain a final, high-purity solid.

Q2: What are the best solvents for recrystallizing this compound?

A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Given that the compound is soluble in organic solvents and insoluble in water, non-polar/polar solvent mixtures are excellent candidates.[3]

Solvent SystemRationale
Ethyl Acetate / Hexanes The compound is soluble in ethyl acetate. Adding hexanes as an anti-solvent will decrease the solubility and induce crystallization. This is a very common and effective choice.
Ethanol / Water The compound is soluble in ethanol.[3] The slow addition of water as an anti-solvent can effectively induce crystallization.
Isopropanol A single-solvent system can sometimes work. Isopropanol has been used in the purification of related benzimidazole structures.[6]
Q3: What are the recommended starting conditions for flash column chromatography?

A3: The following table provides a robust starting point for developing a flash chromatography method. Always perform TLC analysis first to determine the approximate polarity needed for elution.

ParameterRecommendationRationale & Comments
Stationary Phase Silica Gel (40-63 µm)Standard choice. If tailing is observed, add 0.5-1% triethylamine to the mobile phase or switch to alumina.[7]
Mobile Phase 1. Hexane / Ethyl Acetate2. Dichloromethane / MethanolStart with a 90:10 or 80:20 mixture and increase polarity via a step or linear gradient. The DCM/MeOH system is for more polar impurities.[7]
Loading Technique Dry LoadingPre-adsorb the crude material onto a small amount of silica. This prevents solvent effects and leads to better separation.[7]
Column Dimensions 20-40 g of silica per 1 g of crudeA general rule of thumb to ensure sufficient separation capacity.
Q4: How do I confirm the purity and identity of my final, purified product?

A4: A combination of analytical techniques should be used to confirm both the identity and purity of the final compound.

  • Melting Point: The purified compound should have a sharp melting point within the literature range of 82-88 °C.[1][3] A broad melting range indicates impurities.

  • ¹H NMR: This will confirm the structure. The spectrum should show characteristic peaks for the propyl group, the two ethyl ester groups, and the imidazole NH proton (which may be broad). Purity can be assessed by the absence of impurity peaks.

  • Mass Spectrometry (MS): This confirms the molecular weight (254.28 g/mol ).[8] Look for the [M+H]⁺ ion at m/z 255.

  • HPLC: High-Performance Liquid Chromatography is the gold standard for quantitative purity analysis, often capable of detecting impurities at levels below 0.1%. A purity of >98% is typically desired for pharmaceutical intermediates.[1][9]

Experimental Protocols

Protocol 1: Flash Column Chromatography with Triethylamine Modification
  • TLC Analysis: Dissolve a small amount of crude material in ethyl acetate and run a TLC plate using 70:30 Hexane:Ethyl Acetate as the mobile phase to determine the Rf of the product and impurities.

  • Mobile Phase Preparation: Prepare the mobile phase. For example, for a 70:30 Hexane:Ethyl Acetate system with a modifier, mix 700 mL of hexane, 300 mL of ethyl acetate, and 10 mL of triethylamine (1% v/v).

  • Sample Preparation (Dry Loading): Dissolve ~1 g of crude this compound in a minimal amount of dichloromethane. Add ~2 g of silica gel to the solution. Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel (~40 g) as a slurry in a low-polarity mobile phase (e.g., 90:10 Hexane:EtOAc). Allow the silica to settle into a uniform bed.

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with the low-polarity mobile phase, then gradually increase the polarity based on your initial TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent and triethylamine from the combined fractions under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization using Ethyl Acetate/Hexanes
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid completely. Using too much solvent will reduce your yield.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystal formation begins, you can place the flask in an ice bath to maximize crystal precipitation.

  • Induce Precipitation: Slowly add hexanes (as an anti-solvent) to the solution while stirring until the solution becomes cloudy. Re-heat gently until it is clear again, then allow to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of cold hexanes to remove any residual soluble impurities. Dry the crystals under vacuum to obtain the pure this compound.

Visual Workflows

Purification_Decision_Tree Start Crude Product Analysis (TLC, NMR, Appearance) IsOily Is the product oily or heavily discolored? Start->IsOily IsSolid Is the product a solid with >80% purity by NMR/TLC? IsOily->IsSolid No ColumnChrom Perform Flash Column Chromatography IsOily->ColumnChrom Yes IsSolid->ColumnChrom No Recrystallize Perform Recrystallization IsSolid->Recrystallize Yes FinalProduct Final Purity Check (MP, NMR, HPLC) ColumnChrom->FinalProduct Recrystallize->FinalProduct

Caption: Decision tree for selecting the primary purification method.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Workup TLC 1. TLC Analysis (Determine Rf) DryLoad 2. Sample Prep (Dry Loading) TLC->DryLoad Pack 3. Pack Column (Silica Slurry) DryLoad->Pack Elute 4. Load & Elute (Gradient) Pack->Elute Collect 5. Collect & Monitor Fractions (TLC) Elute->Collect Combine 6. Combine Pure Fractions Collect->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Workflow for Flash Column Chromatography.

References

Column chromatography protocol for purifying imidazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Column Chromatography for Imidazole Compound PurificationA Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying imidazole-containing compounds. These heterocycles are ubiquitous in medicinal chemistry, but their unique properties can present challenges during chromatographic purification.[1][2] This guide is structured to address the most common questions and troubleshooting scenarios encountered in the lab, moving from foundational principles to advanced problem-solving.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the initial decisions you'll make when developing your purification protocol.

Q1: What is the best stationary phase for purifying imidazole compounds?

For most imidazole derivatives, standard silica gel (SiO₂) is the go-to stationary phase due to its cost-effectiveness and versatility.[3] However, the basic nature of the imidazole ring (specifically the sp² nitrogen) can lead to strong interactions with the acidic silanol groups (Si-OH) on the silica surface. This interaction is a primary cause of peak tailing and potential compound degradation.[4][5]

  • When to consider alternatives:

    • Alumina (Al₂O₃): Can be a good alternative for very basic compounds that show irreversible adsorption or degradation on silica. Alumina is available in neutral, acidic, or basic forms. Neutral or basic alumina is generally preferred for amine-containing compounds.

    • Reversed-Phase (C18): For highly polar imidazole compounds or when aqueous mobile phases are desirable, reversed-phase chromatography is the method of choice.[6][7]

Q2: How do I select the right mobile phase (eluent)?

Mobile phase selection is critical for achieving good separation. The choice depends on the polarity of your specific imidazole compound and the stationary phase.

  • For Normal-Phase (Silica Gel):

    • Start with a non-polar solvent and gradually increase polarity. Common solvent systems include Hexane/Ethyl Acetate and Dichloromethane/Methanol.[3]

    • The Key Additive: Due to the basicity of imidazoles, peak tailing is a common issue.[4][5][8] To mitigate this, add a small amount of a basic modifier to your mobile phase. A common choice is 0.1-2% triethylamine (TEA) or ammonia in methanol. These additives compete with your imidazole compound for the acidic silanol sites on the silica, leading to sharper, more symmetrical peaks.[9][10]

  • For Reversed-Phase (C18):

    • Mobile phases are typically mixtures of water or buffer and an organic solvent like acetonitrile or methanol.[6][11][12]

    • The pH of the mobile phase is crucial.[5][11] To ensure the imidazole is in a consistent protonation state, it's often beneficial to use a buffer. The pH should be adjusted to be at least 2 units away from the pKa of your compound to avoid mixed ionic states that cause peak distortion.[4] For many imidazoles, a buffer containing a small amount of formic acid or ammonium formate is effective.[8]

Q3: Should I use an isocratic or gradient elution?

The choice depends on the complexity of your sample mixture.

  • Isocratic Elution: Uses a constant mobile phase composition. It is simpler to set up and is ideal for separating compounds with similar polarities.[13][14] However, it can lead to significant peak broadening for compounds that are strongly retained.[15]

  • Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the proportion of the more polar solvent.[15][16] This is highly effective for separating complex mixtures containing compounds with a wide range of polarities.[13][16] Gradient elution results in sharper peaks for late-eluting compounds and often reduces the total purification time.[13][15]

Elution TypeBest ForAdvantagesDisadvantages
Isocratic Simple mixtures, compounds with similar Rf values.Simple, reproducible, stable baseline.[14][16]Peak broadening for late-eluting compounds, longer run times for complex mixtures.[15]
Gradient Complex mixtures, compounds with a wide polarity range.Sharper peaks, improved resolution, shorter run times.[15][16]Requires more complex equipment, baseline drift can occur.

Part 2: Core Protocol - A Step-by-Step Guide

This section provides a general, self-validating protocol for purifying a moderately polar imidazole derivative on a silica gel column.

Objective: To purify a target imidazole compound from less polar and more polar impurities.

Materials:

  • Crude sample mixture containing the imidazole compound.

  • Silica gel (flash grade, e.g., 40-63 µm).

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA).

  • Glass column, sand, cotton or glass wool.

  • Collection tubes.

  • TLC plates, chamber, and UV lamp.

Experimental Workflow

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Find optimal solvent system) Slurry 2. Prepare Slurry (Silica + Hexane) TLC->Slurry Pack 3. Pack Column (Wet packing method) Slurry->Pack Sample 4. Prepare Sample (Dry or wet loading) Pack->Sample Load 5. Load Sample Sample->Load Elute 6. Elute Column (Start with weak solvent, gradually increase polarity) Load->Elute Collect 7. Collect Fractions Elute->Collect Monitor 8. Monitor Fractions (TLC analysis) Collect->Monitor Combine 9. Combine Pure Fractions Monitor->Combine Evaporate 10. Evaporate Solvent (Rotary Evaporation) Combine->Evaporate Final 11. Characterize Pure Compound Evaporate->Final

Workflow for Imidazole Purification

Step 1: TLC Analysis (Method Development)

  • Dissolve a small amount of your crude mixture in a suitable solvent (e.g., Dichloromethane).

  • Spot the solution on a TLC plate.

  • Develop the plate in various solvent systems (e.g., start with 20% EtOAc in Hexane).

  • Crucially, add ~1% TEA to your TLC solvent system. This mimics the column conditions and prevents streaking, giving you a more accurate prediction of the separation.[9][10]

  • The ideal solvent system should give your target compound an Rf value of ~0.2-0.4.

Step 2: Column Packing (Wet Slurry Method)

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a beaker, mix silica gel with your initial, least polar solvent (e.g., 100% Hexane) to form a slurry.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.

  • Add a layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Drain the excess solvent until it is just level with the top of the sand.

Step 3: Sample Loading

  • Dry Loading (Recommended): Dissolve your crude sample in a minimal amount of a volatile solvent (like Dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Wet Loading: Dissolve the sample in the minimum amount of the initial mobile phase. Use a pipette to carefully apply the solution to the top of the silica bed.

Step 4: Elution and Fraction Collection

  • Carefully add your starting mobile phase (e.g., 10% EtOAc in Hexane + 1% TEA).

  • Apply pressure (if using flash chromatography) and begin collecting fractions.

  • Gradually increase the polarity of the mobile phase (e.g., move to 20% EtOAc, then 30% EtOAc, always including 1% TEA). This is a step gradient, which is often very effective.[15]

  • Collect fractions of a consistent volume.

Step 5: Analysis

  • Analyze the collected fractions by TLC to identify which ones contain your pure compound.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to yield your purified imidazole compound.

Part 3: Troubleshooting Guide

This Q&A section tackles specific problems you might encounter during your experiment.

Q: My imidazole compound is streaking or "tailing" on the column, leading to poor separation. What's wrong?

A: This is the most common issue. Tailing occurs because the basic nitrogen of the imidazole interacts strongly with acidic silanol groups on the silica surface.[4][5] This creates a secondary retention mechanism that broadens the peak.

  • Primary Solution: Add a competitive base to your eluent.

    • Triethylamine (TEA): Adding 0.5-2% (v/v) TEA to your mobile phase is the standard solution. The TEA will preferentially interact with the silanol groups, masking them from your compound and allowing it to elute in a sharp band.[9][10]

    • Ammonia: A solution of 1-2% ammonia in methanol can be used as the polar component of your mobile phase (e.g., using a Dichloromethane / (2% NH₃ in MeOH)) gradient.

  • Secondary Solution: Switch to a less acidic stationary phase.

    • If tailing persists even with additives, consider using neutral alumina as your stationary phase.

Q: I'm not getting my compound off the column at all, even with 100% ethyl acetate.

A: Your compound is too polar for the chosen solvent system and is strongly adsorbed to the silica.

  • Solution: You need a more polar "strong" solvent. Switch your mobile phase system to Dichloromethane (DCM) / Methanol (MeOH).

    • Start with 1-2% MeOH in DCM and gradually increase the concentration of methanol.

    • Remember to add 1% TEA to the mobile phase to prevent tailing, which can be even more pronounced with polar solvents.

Q: My compound is coming off the column too quickly, with all the impurities.

A: The mobile phase is too polar, and your compound is spending all its time in the mobile phase with little interaction with the stationary phase.

  • Solution: Decrease the polarity of your eluent.

    • If you are using an EtOAc/Hexane system, decrease the percentage of EtOAc.

    • You may need to switch to a less polar "strong" solvent, such as using a Toluene/EtOAc or DCM/Hexane system.

Q: I see a new spot on the TLC after my column that wasn't in the crude mixture. What happened?

A: Your compound may be degrading on the silica gel. The acidic nature of silica can be harsh on sensitive molecules.

  • Troubleshooting Steps:

    • Neutralize the Silica: Pre-treat the column by flushing it with your mobile phase containing TEA before loading the sample. This helps to neutralize the most acidic sites.

    • Work Quickly: Do not let the sample sit on the column for extended periods.

    • Switch Stationary Phase: If degradation is severe, switching to a more inert stationary phase like neutral alumina or considering reversed-phase chromatography is the best course of action.

Troubleshooting Decision Workflow

G sol sol Start Problem Observed Tailing Peak Tailing / Streaking? Start->Tailing NoElution Compound Stuck on Column? Tailing->NoElution No AddTEA Add 1% TEA to Eluent Tailing->AddTEA Yes FastElution Compound Elutes Too Fast? NoElution->FastElution No SwitchSolvent Use More Polar Solvent (e.g., DCM/MeOH) NoElution->SwitchSolvent Yes Degradation New Spots / Degradation? FastElution->Degradation No LessPolar Use Less Polar Solvent FastElution->LessPolar Yes SwitchPhase Switch to Alumina or Reversed-Phase Degradation->SwitchPhase Yes

Decision tree for troubleshooting common issues.

References

Technical Support Center: Troubleshooting Grignard Reactions with Dicarboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Grignard reactions involving dicarboxylate esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful carbon-carbon bond-forming reactions. Here, we move beyond simple protocols to delve into the underlying principles, offering field-proven insights to help you troubleshoot and optimize your experiments.

Introduction: The Challenge of Dicarboxylate Esters

The Grignard reaction is a cornerstone of organic synthesis, prized for its ability to form new carbon-carbon bonds by reacting an organomagnesium halide (the Grignarnd reagent) with an electrophilic carbon, such as the one in a carbonyl group.[1][2][3] While the reaction with simple esters to form tertiary alcohols is well-established, dicarboxylate esters present a unique set of challenges.[4][5] The presence of two ester functionalities introduces the potential for a complex mixture of products, including keto-esters, di-ketones, and diols, alongside various side products. Achieving high selectivity for the desired product requires a nuanced understanding of the reaction mechanism and careful control over reaction parameters.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will explore the "why" behind experimental choices, providing you with the knowledge to not just follow a protocol, but to adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction Initiation and Reagent Quality

Q1: My Grignard reaction with a dicarboxylate ester is not starting, or the yield is very low. What are the most common reasons for this?

A1: The success of a Grignard reaction hinges on the quality of the Grignard reagent and the complete absence of moisture.[6] Here's a breakdown of the most critical factors:

  • Anhydrous Conditions: Grignard reagents are potent bases and will react with even trace amounts of water, alcohols, or other acidic protons.[6][7] This is often the primary culprit for failed reactions.

    • Troubleshooting: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and cooled under an inert atmosphere (e.g., argon or nitrogen).[6][8] Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), which should be freshly distilled or obtained from a solvent purification system.[9]

  • Magnesium Activation: The magnesium metal used to prepare the Grignard reagent is coated with a passivating layer of magnesium oxide that can inhibit the reaction.[1][10]

    • Troubleshooting: Several methods can be used to activate the magnesium surface. Mechanical methods like crushing the magnesium turnings in the flask can be effective.[10][11] Chemical activation using a small crystal of iodine, 1,2-dibromoethane, or methyl iodide is also common.[8][10] The disappearance of the iodine color or the observation of ethylene bubbles (from 1,2-dibromoethane) indicates successful activation.[10]

  • Quality of the Alkyl/Aryl Halide: The organic halide used to prepare the Grignard reagent must be pure and dry. Impurities can interfere with the formation of the reagent.

Q2: How can I be sure my Grignard reagent has formed and what is its concentration?

A2: Visual cues such as the disappearance of the magnesium turnings and the formation of a cloudy, grayish solution are good indicators that the Grignard reagent has formed.[6] However, to ensure stoichiometric control in your reaction with the dicarboxylate ester, it is crucial to determine the concentration of your Grignard reagent. This is done through titration.[6][12]

  • Titration Methods:

    • Direct Titration: This common method involves titrating the Grignard solution with a standardized solution of a secondary alcohol, like sec-butanol or (-)-menthol, in the presence of an indicator such as 1,10-phenanthroline.[12] The endpoint is signaled by the disappearance of the colored complex formed between the Grignard reagent and the indicator.[12]

    • Iodine Titration: Another reliable method involves the reaction of the Grignard reagent with a known amount of iodine.[13][14] The endpoint is the disappearance of the brown iodine color.[14]

A summary of common titration methods is provided in the table below:

Titration MethodTitrantIndicatorEndpoint
Direct TitrationStandardized sec-butanol or (-)-menthol in dry THF/toluene1,10-phenanthrolineDisappearance of colored complex
Iodine TitrationGrignard ReagentIodine in dry THF with LiClDisappearance of brown iodine color
Acid-Base Back TitrationStandardized NaOHPhenolphthaleinColor change after quenching with excess standard acid
Controlling Selectivity and Side Reactions

Q3: I am getting a mixture of products, including the keto-ester and the diol. How can I selectively obtain the diol?

A3: The reaction of a Grignard reagent with an ester proceeds through a two-step addition. The first equivalent of the Grignard reagent adds to the ester carbonyl to form a ketone intermediate, which is then attacked by a second equivalent of the Grignard reagent to yield the tertiary alcohol (after acidic workup).[2][4][15][16] Since ketones are generally more reactive than esters, it is difficult to stop the reaction at the ketone stage.[2][16][17]

To favor the formation of the diol from a dicarboxylate ester, you need to ensure that both ester groups react completely. This is primarily achieved by controlling the stoichiometry.

  • Stoichiometry: A significant excess of the Grignard reagent is required. A general rule of thumb is to use at least 4 equivalents of the Grignard reagent per equivalent of the dicarboxylate ester (2 equivalents for each ester group).[18] Using a slight excess beyond this (e.g., 4.4 to 5 equivalents) can help drive the reaction to completion.

Q4: I am trying to synthesize a keto-ester from a dicarboxylate ester, but the reaction proceeds to the diol. How can I stop the reaction at the mono-addition stage?

A4: Selectively reacting only one of the ester groups in a dicarboxylate ester is a significant challenge due to the higher reactivity of the intermediate ketone.[16] However, it is possible under certain conditions:

  • Inverse Addition: Slowly adding the dicarboxylate ester to a solution of the Grignard reagent can sometimes favor mono-addition by keeping the concentration of the ester low relative to the Grignard reagent.

  • Low Temperatures: Running the reaction at very low temperatures (e.g., -78 °C) can sometimes allow for the isolation of the keto-ester.[19][20] At these temperatures, the tetrahedral intermediate formed after the first addition may be more stable and less prone to eliminating the alkoxy group to form the ketone.

  • Bulky Reagents: Using a sterically hindered Grignard reagent or a dicarboxylate ester with bulky substituents can slow down the second addition to the ketone, potentially allowing for the isolation of the keto-ester.

The logical flow for troubleshooting selectivity is illustrated in the diagram below:

G start Low Yield of Desired Product check_reagent Verify Grignard Reagent Quality and Concentration start->check_reagent check_conditions Assess Reaction Conditions start->check_conditions product_mixture Product Mixture Observed (e.g., keto-ester and diol) check_conditions->product_mixture diol_desired Desired Product: Diol product_mixture->diol_desired keto_ester_desired Desired Product: Keto-ester product_mixture->keto_ester_desired adjust_stoichiometry Increase Equivalents of Grignard Reagent (>= 4 eq.) diol_desired->adjust_stoichiometry low_temp Lower Reaction Temperature (-78 °C) keto_ester_desired->low_temp inverse_addition Employ Inverse Addition keto_ester_desired->inverse_addition optimize Optimize and Isolate Product adjust_stoichiometry->optimize low_temp->optimize inverse_addition->optimize

Caption: Troubleshooting workflow for Grignard reactions with dicarboxylate esters.

Workup and Purification

Q5: During the workup of my reaction, I get a large amount of white precipitate that makes extraction difficult. What is this and how can I deal with it?

A5: The white precipitate is typically composed of magnesium salts, such as magnesium hydroxide and magnesium halides, which are formed during the quenching of the reaction.[21] To achieve a clean separation of the organic and aqueous layers, these salts must be dissolved.

  • Quenching: The reaction should be quenched by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[22] This is a mildly acidic solution that will protonate the alkoxide to form the desired alcohol and convert the magnesium salts into more soluble forms.[21][22]

  • Acidification: If a significant amount of precipitate remains after quenching with ammonium chloride, you can add a dilute acid, such as 1M hydrochloric acid (HCl), dropwise with vigorous stirring until the solids dissolve.[21] Be cautious, as this can be exothermic.

  • Extraction: Once the solids have dissolved, the product can be extracted into an organic solvent like diethyl ether or ethyl acetate. Washing the combined organic layers with brine (saturated aqueous NaCl solution) can help to break up any emulsions that may have formed.[21]

Experimental Protocols

Protocol 1: Preparation and Titration of a Grignard Reagent (Example: Ethylmagnesium Bromide)

Materials:

  • Magnesium turnings

  • Bromoethane

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Standardized solution of (-)-menthol in dry toluene (~1.0 M)

  • 1,10-phenanthroline

Procedure:

  • Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of dry nitrogen or argon. Allow the apparatus to cool to room temperature under the inert atmosphere.[6]

  • Reagent Preparation: Place the magnesium turnings in the flask. Add a single crystal of iodine.[6] In the dropping funnel, prepare a solution of bromoethane in anhydrous diethyl ether.

  • Initiation: Add a small portion of the bromoethane solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy solution. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Addition: Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.[6]

  • Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray-to-brown solution is your Grignard reagent.[6]

  • Titration:

    • Under an inert atmosphere, add a small amount (~5 mg) of 1,10-phenanthroline to a dry flask.[12]

    • Add a known volume of dry THF (e.g., 2 mL).[12]

    • Slowly add the prepared Grignard reagent via syringe until the color of the indicator complex persists.

    • Titrate with the standardized (-)-menthol solution until the color disappears.[12]

    • Calculate the molarity of the Grignard reagent based on the volume of titrant used.

Protocol 2: Synthesis of a Diol from a Dicarboxylate Ester (Example: 1,4-Pentanediol from Diethyl Malonate)

Materials:

  • Diethyl malonate

  • Ethylmagnesium bromide (freshly prepared and titrated)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • 1M Hydrochloric acid (if necessary)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place a solution of diethyl malonate in anhydrous diethyl ether. Cool the flask to 0 °C in an ice bath.

  • Grignard Addition: Slowly add at least 4.0 equivalents of the titrated ethylmagnesium bromide solution to the stirred solution of diethyl malonate via a dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred, cold, saturated aqueous solution of ammonium chloride.[22]

  • Workup:

    • If a white precipitate persists, add 1M HCl dropwise until the solution becomes clear.[21]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with two additional portions of diethyl ether.

    • Combine the organic layers and wash with brine.[21]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.

  • Purification: Purify the crude product by flash column chromatography or distillation as appropriate.

The reaction pathway is depicted below:

G cluster_0 Reaction Pathway cluster_1 Workup DicarboxylateEster Dicarboxylate Ester KetoEster Keto-Ester Intermediate DicarboxylateEster->KetoEster + 2 R-MgX Diol Diol Product KetoEster->Diol + 2 R-MgX Alkoxide Dialkoxide Intermediate Quench Quench (NH4Cl) Alkoxide->Quench Protonation FinalDiol Final Diol Quench->FinalDiol

Caption: General reaction pathway for the synthesis of diols from dicarboxylate esters.

By understanding the key parameters and potential pitfalls outlined in this guide, you will be better equipped to successfully perform and troubleshoot Grignard reactions with dicarboxylate esters, leading to higher yields and purer products in your synthetic endeavors.

References

Technical Support Center: Achieving >99% Purity for Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the high-purity synthesis and purification of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (CAS 144689-94-1). This document is designed for researchers, chemists, and drug development professionals who are working with this critical pharmaceutical intermediate and require purity levels exceeding 99%. As a key building block in the synthesis of drugs like Olmesartan, achieving high purity is not just a goal, but a necessity.[1][2][3][4]

This guide moves beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common purification challenges. We will explore the "why" behind each step, ensuring you can adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions & Troubleshooting

This section addresses the common challenges and questions that arise during the purification of this compound.

Q1: I've just completed the synthesis. What are the likely impurities in my crude product?

A1: Understanding potential impurities is the first step toward their effective removal. The impurity profile is intrinsically linked to the synthetic route employed. A common method for synthesizing the imidazole core is a variation of the Debus-Radziszewski reaction.[5][6][7]

Common Impurity Classes:

  • Unreacted Starting Materials: Depending on the specific pathway, these can include butyramidinium salts or diethyl 2-chloro-3-oxosuccinate.[1]

  • Side-Reaction Byproducts: The condensation reaction can sometimes yield isomeric or oligomeric byproducts. In syntheses starting from dicarboxylic acids and proceeding to the diethyl ester, incomplete esterification can leave mono-ester or di-acid impurities.[8]

  • Reagents and Solvents: Residual solvents (e.g., ethanol, ethyl acetate, THF) and reagents like triethylamine used during the synthesis are common.[1]

  • Process-Related Impurities: Analogs of the target molecule where the propyl group is replaced by other alkyl chains (e.g., methyl, ethyl, isopropyl) can be present if the corresponding starting materials were impure.[8]

Q2: My initial workup involving an aqueous wash and extraction resulted in a product with ~95% purity. What is the best strategy to get above 99%?

A2: Achieving >99% purity typically requires moving beyond simple liquid-liquid extraction, which primarily removes water-soluble and highly polar/non-polar impurities. To remove structurally similar impurities, two principal techniques are recommended: Recrystallization and Column Chromatography . The choice between them depends on the nature of the impurities, the quantity of material, and available resources.

Below is a summary of what to expect from each primary purification technique.

Purification TechniqueTypical Starting PurityAchievable Final PurityEstimated YieldKey Considerations
Acid-Base Extraction 70-90%>90%70-95%Good for initial cleanup; removes acidic/basic impurities.[9]
Recrystallization 85-97%>99% 50-85%Excellent for final polishing; highly dependent on finding a suitable solvent system.[9][10]
Column Chromatography 50-95%>98%60-90%Versatile for complex mixtures but can be time-consuming and resource-intensive.[2][9]

The general workflow for achieving high purity is visualized below.

Purification Workflow crude Crude Product (70-95% Purity) extraction Acid-Base Extraction crude->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization High Purity Polish chromatography Column Chromatography extraction->chromatography Complex Mixture Separation analysis Purity Analysis (>99%) (HPLC, NMR, MP) recrystallization->analysis chromatography->analysis

Caption: General workflow for purifying this compound.

High-Purity Purification Protocols

This section provides detailed, step-by-step protocols for the two most effective methods to elevate the purity of your compound above 99%.

Protocol 1: Recrystallization for Ultimate Purity (>99%)

Recrystallization is often the most effective and scalable method for a final "polishing" step. It leverages subtle differences in solubility between your target compound and impurities in a chosen solvent at varying temperatures. The goal is to find a solvent that dissolves the compound completely at its boiling point but very poorly at low temperatures (0-4°C).

Step 1: Solvent Screening

The success of recrystallization hinges entirely on the choice of solvent. A systematic screening is essential.

Solvent SystemObservation & Rationale
Ethyl Acetate / Hexane Ethyl acetate is a good candidate solvent. If the compound is too soluble, hexane can be added as an anti-solvent to induce crystallization. A patent has cited the use of ethyl acetate in the workup.[10]
Ethanol / Water Ethanol is another potential solvent.[10] Similar to the above, water can serve as an anti-solvent.
Isopropanol A moderately polar alcohol that can offer a different solubility profile.
Diisopropyl Ether Often used to crystallize final products in related syntheses and can be effective for removing non-polar impurities.[11]

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, add a minimal volume of the chosen hot solvent (e.g., ethyl acetate) to your crude product (~95% pure) until it fully dissolves.

  • Decolorization (Optional): If your solution is colored, it may contain persistent impurities. Add a very small amount (1-2% w/w) of activated carbon and boil for 2-5 minutes. Caution: Using too much activated carbon can significantly reduce your yield through product adsorption.[12]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon (if used) or any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals, which are typically purer. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The melting point of the pure compound is reported to be in the range of 82-88°C; a sharp melting point within this range is a strong indicator of high purity.[1][2][10]

Troubleshooting Recrystallization

Recrystallization Troubleshooting start Recrystallization Issue? oiling_out Product 'Oiling Out'? start->oiling_out poor_recovery Poor Crystal Recovery? start->poor_recovery oiling_out_sol1 Re-heat to dissolve oil, add more solvent oiling_out->oiling_out_sol1 Yes oiling_out_sol2 Switch to a lower polarity solvent system oiling_out->oiling_out_sol2 Yes poor_recovery_sol1 Concentrate mother liquor and re-cool (Second Crop) poor_recovery->poor_recovery_sol1 Yes poor_recovery_sol2 Ensure minimal hot solvent was used initially poor_recovery->poor_recovery_sol2 Yes poor_recovery_sol3 Add an anti-solvent (e.g., hexane) to mother liquor poor_recovery->poor_recovery_sol3 Yes

Caption: Decision tree for troubleshooting common recrystallization problems.[9]

Protocol 2: High-Performance Column Chromatography

When recrystallization is ineffective or when dealing with a complex mixture of impurities, silica gel chromatography is the method of choice. The basic nitrogen of the imidazole ring can interact strongly with the acidic silica gel, potentially causing "tailing" of the product peak. This can be overcome with proper mobile phase modification.

Step-by-Step Methodology:

  • Stationary Phase Selection: Standard flash-grade silica gel (40-63 µm) is typically sufficient. If significant tailing is observed, consider using neutral alumina as the stationary phase.[9]

  • Mobile Phase Optimization: Use Thin Layer Chromatography (TLC) to find an optimal solvent system. The goal is a retention factor (Rf) of ~0.3 for the target compound.

    • Starting Point: Begin with a non-polar system like 30% Ethyl Acetate in Hexane and gradually increase the polarity.

    • Tailing Mitigation: If tailing is observed on the TLC plate, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase. This neutralizes the acidic sites on the silica, leading to sharper, more symmetrical peaks.[9]

  • Column Packing: Pack the column with a slurry of silica gel in the initial, non-polar mobile phase. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. For the best resolution, pre-adsorb the crude product onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully load the resulting powder onto the top of the column.[9]

  • Elution: Start with a less polar mobile phase (e.g., 20% EtOAc/Hexane) and gradually increase the polarity (gradient elution) to elute your compound. This provides the best separation between closely-eluting impurities.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the highly purified product.

Purity Verification

After purification, it is imperative to verify that the desired >99% purity has been achieved.

  • High-Performance Liquid Chromatography (HPLC): This is the definitive method for quantitative purity analysis. A pure sample will show a single major peak, and the area percentage can be calculated to confirm >99% purity.[1][8]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the desired product and can reveal the presence of impurities, which would appear as small, unassignable peaks.

  • Melting Point Analysis: A sharp melting point that does not depress upon mixing with an authentic sample is a classic indicator of high purity. The literature melting point for this compound is in the range of 82-88°C.[1][2][10]

By systematically addressing the potential impurities through targeted, well-executed purification protocols, researchers can confidently and consistently achieve a purity of >99% for this compound, ensuring the quality and integrity of their subsequent research and development efforts.

References

Technical Support Center: Preventing Decomposition During Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing imidazole-based compounds. Imidazole derivatives are foundational in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] However, their synthesis can be fraught with challenges, primarily the decomposition of the target molecule under various reaction conditions.

This resource provides in-depth troubleshooting guides, detailed experimental protocols, and frequently asked questions to address and prevent the degradation of these vital heterocyclic compounds.

Foundational Principles: Understanding Imidazole Stability and Decomposition

The imidazole ring, while aromatic, possesses reactive sites susceptible to degradation. Its amphoteric nature—acting as both a weak acid and a base—means its stability is highly dependent on the reaction environment.[3][4] Decomposition can manifest as discoloration (yellowing or browning), precipitate formation, or the appearance of unexpected peaks in analytical chromatograms. The primary pathways of decomposition are thermal stress, oxidation, and hydrolysis.

Thermal Decomposition

High reaction temperatures, while often necessary to drive the reaction, can lead to thermal degradation.[5] The thermal stability of an imidazole derivative is influenced by its substituents and the overall reaction matrix. For instance, while 1-methylimidazole has a high boiling point (198 °C), slow decomposition can occur at lower temperatures during prolonged heating.[5] In large-scale syntheses, exothermic reactions can lead to thermal runaway if not properly managed, causing rapid decomposition.[6][7]

Oxidative Decomposition

The electron-rich imidazole ring is susceptible to oxidation, especially at elevated temperatures in the presence of oxygen.[4] This can be a significant issue in reactions open to the atmosphere. Polyalkylated imidazoles, for example, are less stable towards oxidation than the parent imidazole.[8] The use of an inert atmosphere (e.g., nitrogen or argon) is a critical preventative measure.[5]

Hydrolytic Decomposition

The imidazole ring can be susceptible to hydrolysis under both acidic and basic conditions, although it is generally resistant. The presence of strong acids or bases, particularly at high temperatures, can promote ring opening.[9][10] The pH of the reaction and workup solutions is a critical parameter to control. For example, during purification, ensuring the pH is above the pKa of the imidazole is necessary to precipitate the neutral compound from an acidic aqueous layer.[11]

Troubleshooting Guides for Common Imidazole Syntheses

This section provides specific troubleshooting advice for common issues encountered in widely used imidazole synthesis methods.

The Debus-Radziszewski Synthesis

This multicomponent reaction is a cornerstone of imidazole synthesis, combining a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[1][12] However, it is often plagued by low yields and byproduct formation.[13][14]

Q: My Debus-Radziszewski reaction yield is consistently low. What are the likely causes and solutions?

A: Low yields in this synthesis are a frequent problem and can be traced to several factors. Here is a systematic approach to troubleshooting:

  • Causality: Suboptimal Reaction Conditions. Harsh conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of both reactants and the imidazole product.[14] Conversely, temperatures that are too low will result in an incomplete reaction.

    • Solution: Temperature Optimization. Systematically screen a range of temperatures. For example, in some syntheses of triarylimidazoles, increasing the temperature beyond 90°C can actually decrease the yield. A temperature optimization experiment, starting from a literature precedent and exploring ±20°C, is recommended.

  • Causality: Competing Side Reactions. A significant side reaction in the Debus-Radziszewski synthesis is the formation of oxazole byproducts.[15] The reaction mechanism involves the formation of a diimine intermediate from the dicarbonyl and ammonia, which then condenses with the aldehyde.[12] If conditions favor the reaction of the dicarbonyl with the aldehyde before diimine formation, byproducts can dominate.

    • Solution: Catalyst Selection and Stoichiometry. The choice of catalyst is critical. While traditional uncatalyzed methods are often inefficient, a variety of catalysts can significantly improve yields and selectivity.[16]

      • Acid Catalysts: Solid acid catalysts like silica-supported sulfonic acid or Brønsted acids like lactic acid can give excellent yields.[16]

      • Heterogeneous Catalysts: Reusable catalysts, such as magnetic iron oxide nanoparticles (Fe3O4 MNPs), can act as Lewis acids to activate the aldehyde and steer the reaction towards the desired imidazole product.[16] A low-melting mixture of urea and ZnCl2 has also been shown to be effective.[17]

      • Stoichiometry: Ensure the molar ratios of your reactants are optimized. An excess of the ammonia source, such as ammonium acetate, is a common strategy to favor diimine formation.[18]

  • Causality: Poor Solubility of Starting Materials. If the reactants are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.

    • Solution: Solvent Screening. While glacial acetic acid is a common solvent, it may not be optimal for all substrates.[19] Greener alternatives like ethanol or even solvent-free conditions, often paired with microwave irradiation, have been reported to give excellent yields.[16][20] A screening of solvents with varying polarities (e.g., DMF, DMSO, butanol) can identify a more suitable medium.[13][18]

Workflow for Optimizing Debus-Radziszewski Synthesis

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select Synthesis Method (Debus-Radziszewski) B Screen Key Parameters: - Catalyst - Solvent - Temperature A->B C Fine-tune Best Conditions (e.g., Catalyst Loading, Temp. Gradient) B->C Promising results D Analyze Yield and Purity (HPLC, NMR) C->D E Scale-up Reaction D->E

Caption: Workflow for optimizing imidazole synthesis.

The Wallach Synthesis

The Wallach synthesis typically involves the reaction of N,N'-disubstituted oxamides with a dehydrating agent like phosphorus pentachloride, followed by reduction to yield the imidazole.[2][4]

Q: I am observing significant charring and a complex mixture of byproducts in my Wallach synthesis. How can I prevent this?

A: Charring is indicative of aggressive decomposition, often due to the harsh reagents and conditions used in this synthesis.

  • Causality: Highly Reactive Intermediates. The reaction proceeds through chlorine-containing intermediates which are highly reactive.[21] Overheating or prolonged exposure to these intermediates can lead to polymerization and decomposition.

    • Solution: Strict Temperature Control and Staged Addition. Maintain the reaction at the lowest possible temperature that still allows for the reaction to proceed. The addition of the phosphorus pentachloride should be done slowly and in portions, with efficient cooling to dissipate the heat of the reaction.

  • Causality: Residual Acidic Reagents. The use of phosphorus pentachloride and subsequent reduction with hydroiodic acid creates a highly acidic and corrosive environment.[4]

    • Solution: Careful Workup and Neutralization. After the reaction is complete, it is crucial to quench any remaining reactive reagents and carefully neutralize the mixture. A slow, controlled addition to a cooled basic solution (e.g., sodium bicarbonate or sodium hydroxide) is recommended. Ensure the final pH is neutral or slightly basic before proceeding with extraction and purification.

General Troubleshooting and FAQs

This section covers common questions applicable to various imidazole synthesis routes.

Q1: My reaction mixture turns dark brown, but TLC/LC-MS shows incomplete conversion of my starting materials. What is happening?

A1: This is a classic sign of product or intermediate decomposition occurring at a rate faster than or concurrent with product formation. The primary suspect is often oxidative degradation from atmospheric oxygen, especially if the reaction is run at elevated temperatures.

  • Preventative Protocol: Ensuring an Inert Atmosphere.

    • Setup: Assemble your reaction glassware (e.g., a three-necked flask with a condenser, thermometer, and gas inlet).

    • Degassing: Before adding temperature-sensitive reagents, purge the reaction vessel with an inert gas like nitrogen or argon for 10-15 minutes.

    • Positive Pressure: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved using a balloon filled with the inert gas or a bubbler system.

    • Solvent Sparging: For particularly sensitive reactions, sparging the solvent with the inert gas for 15-20 minutes prior to use can remove dissolved oxygen.

Q2: During the aqueous workup, my imidazole derivative won't precipitate or extract into the organic layer after neutralization. Why?

A2: This is a common issue related to the solubility and pKa of your compound.

  • Incomplete Neutralization: The imidazole may still be protonated and thus water-soluble. Verify the pH of the aqueous layer with a pH meter or pH paper. You need to adjust the pH to be above the pKa of your specific imidazole derivative to ensure it is in its neutral, less water-soluble form.[11]

  • High Water Solubility: Some substituted imidazoles are inherently water-soluble even in their neutral form. If this is the case, repeated extractions with a more polar organic solvent (e.g., dichloromethane or a mixture of chloroform/isopropanol) may be necessary. In some cases, evaporation of the aqueous layer and purification of the resulting solid residue may be required.

  • Salt Concentration: High concentrations of salt, formed during neutralization (e.g., NaCl from HCl and NaOH), can increase the polarity of the aqueous phase and sometimes enhance the solubility of organic compounds. If possible, use a base that results in a more easily separable salt or consider a different workup procedure.

Q3: I am struggling to purify my substituted imidazole by column chromatography. It either streaks on the column or co-elutes with impurities.

A3: Purification of imidazoles can be challenging due to their basicity and polarity.

  • Tailing/Streaking on Silica Gel: The basic nitrogen atoms of the imidazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.

    • Solution: Add a small amount of a basic modifier to your eluent, such as triethylamine (0.1-1%). This will compete with your compound for the acidic sites on the silica, improving elution. Alternatively, using neutral or basic alumina as the stationary phase can be effective.

  • Co-elution: If your product is co-eluting with a similarly polar impurity, optimizing the solvent system is key.

    • Solution: Switch to a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[11] If standard solvent systems (e.g., hexane/ethyl acetate) fail, try systems with different selectivities, such as dichloromethane/methanol.

Protocol: General Purification of a Substituted Imidazole
  • Initial Workup: After the reaction is complete, cool the mixture and pour it into crushed ice.[18]

  • Neutralization and Extraction: Adjust the pH of the aqueous solution to be basic (pH > 8) with a suitable base (e.g., saturated NaHCO₃ or 1M NaOH).[11] Extract the product into an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous phase).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallization: If the crude product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water).[22]

    • Column Chromatography: If recrystallization is ineffective, perform flash column chromatography on silica gel. Start with a non-polar eluent and gradually increase the polarity. Consider adding 0.5% triethylamine to the eluent to prevent tailing.

Data Summary for Synthesis Optimization

The following table provides a summary of reaction conditions from various literature sources for the synthesis of substituted imidazoles. This data should be used as a starting point for your own optimization experiments.

Synthesis TypeDicarbonylAldehydeCatalyst (mol%)SolventTemp (°C)Yield (%)Reference
Debus-Radziszewski Benzil4-ChlorobenzaldehydeCuI (15)ButanolReflux95[18]
Debus-Radziszewski BenzilVarious AromaticCeP₂O₇ (heterogeneous)Ethanol7090-96[20]
Debus-Radziszewski Glyoxal, FormaldehydeN/A (for 1-methylimidazole)None specifiedAqueousNot specifiedNot specified[23]
Modified Debus Glyoxal, Acetic AcidLong-chain AldehydesNone (on-water)Water80>90[13]
Microwave-Assisted BenzilAromatic AldehydesNi-C (heterogeneous)Solvent-freeMWExcellent[17]

Decomposition Prevention Logic

G A Potential Decomposition Issue B Identify Root Cause A->B C Thermal Stress B->C High Temp? D Oxidation B->D Air Exposure? E Hydrolysis B->E Extreme pH? F Implement Preventative Measure C->F D->F E->F G Optimize Temperature (Lower Temp, Reduce Time) F->G If Thermal H Use Inert Atmosphere (N2 or Ar) F->H If Oxidative I Control pH (Buffer, Careful Neutralization) F->I If Hydrolytic J Monitor Reaction Progress (TLC, LC-MS) G->J H->J I->J K Stable Product J->K Reaction Complete

References

Technical Support Center: Scaling Up the Synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate. This guide is designed to provide in-depth, practical advice to troubleshoot and optimize the large-scale production of this versatile intermediate, which is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3]

I. Synthesis Overview & Core Principles

The most common and commercially viable method for synthesizing multisubstituted imidazoles, including the target compound, is the Debus-Radziszewski imidazole synthesis.[4][5][6] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[4][5]

Reaction Scheme:

The synthesis of this compound typically proceeds by reacting diethyl 2-chloro-3-oxosuccinate with butyramidinium chloride in the presence of a base like triethylamine (Et3N) in a suitable solvent such as absolute ethanol.[7]

Reaction_Scheme reagent1 Diethyl 2-chloro-3-oxosuccinate catalyst + Et3N, EtOH reagent1->catalyst reagent2 Butyramidinium chloride reagent2->catalyst product This compound catalyst->product

Caption: General reaction scheme for the synthesis.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Q1: Low product yield is observed. What are the potential causes and how can I improve it?

A1: Low yield is a frequent challenge and can stem from several factors. Here’s a systematic approach to troubleshooting:

1. Suboptimal Reaction Temperature:

  • Causality: Temperature significantly impacts reaction kinetics. Insufficient heat can lead to an incomplete reaction, while excessive temperatures might promote side reactions or decomposition of reactants and products.[8]

  • Troubleshooting & Optimization:

    • The reaction is typically stirred at room temperature initially, then heated to 60-70°C for several hours.[7]

    • Carefully monitor the internal reaction temperature.

    • Conduct small-scale experiments to determine the optimal temperature profile for your specific setup. Studies on similar imidazole syntheses have shown that optimizing temperature can drastically improve yields.[9]

2. Inefficient Mixing:

  • Causality: In a large-scale reaction, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side product formation.

  • Troubleshooting & Optimization:

    • Ensure the stirring is vigorous enough to maintain a homogeneous mixture.

    • For larger reactors, consider using an overhead stirrer with a properly designed impeller.

3. Inappropriate Solvent or Moisture Contamination:

  • Causality: The solvent's role is critical for dissolving reactants and facilitating the reaction.[8] The presence of water can interfere with the condensation steps.

  • Troubleshooting & Optimization:

    • Use absolute ethanol to minimize water content.[7]

    • Ensure all glassware is thoroughly dried before use.

4. Incorrect Stoichiometry:

  • Causality: The molar ratios of the reactants are crucial. An excess or deficit of any reactant can lead to incomplete conversion or the formation of impurities.[8]

  • Troubleshooting & Optimization:

    • Carefully measure and control the molar ratios of diethyl 2-chloro-3-oxosuccinate and butyramidinium chloride.[7]

    • A slight excess of the amidinium salt might be beneficial in some cases to drive the reaction to completion.

5. Long Reaction Times:

  • Causality: While the reaction needs sufficient time to complete, excessively long reaction times at elevated temperatures can lead to product degradation.

  • Troubleshooting & Optimization:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

    • Once the reaction is complete, proceed with the work-up promptly.

Q2: The isolated product is impure. What are common impurities and how can they be removed?

A2: Impurities can arise from side reactions or unreacted starting materials.

Common Impurities & Their Origin:

ImpurityPotential Origin
Unreacted Diethyl 2-chloro-3-oxosuccinateIncomplete reaction.
Side products from self-condensationNon-optimal reaction conditions.
Triethylamine hydrochlorideByproduct of the reaction.

Purification Strategy:

  • Initial Work-up: After evaporating the solvent, the residue is typically taken up in water.[7] This step helps to remove water-soluble impurities like triethylamine hydrochloride.

  • Extraction: The product can be extracted from the aqueous layer using a suitable organic solvent like ethyl acetate.[7]

  • Acid-Base Treatment: A simple and effective purification method involves dissolving the crude product in a dilute acid (e.g., 10% HCl), treating with activated charcoal to remove colored impurities, and then precipitating the pure product by adjusting the pH to 7 with a base (e.g., 10% NaOH).[7]

  • Recrystallization: If further purification is needed, recrystallization from a suitable solvent system can be employed.

Purification_Workflow start Crude Product step1 Dissolve in Water start->step1 step2 Extract with Ethyl Acetate step1->step2 step3 Acid-Base Treatment step2->step3 step4 Recrystallization (Optional) step3->step4 end Pure this compound step3->end step4->end

Caption: A typical purification workflow.

Q3: The reaction is difficult to control on a larger scale. What are the key scale-up considerations?

A3: Scaling up a chemical synthesis presents unique challenges.

Key Scale-up Considerations:

  • Heat Management: The reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Use a reactor with a cooling jacket and monitor the internal temperature closely.

  • Addition Rates: The rate of addition of reactants can significantly impact the reaction's exotherm and impurity profile. A slower, controlled addition is generally recommended for large-scale reactions.

  • Mixing Efficiency: As mentioned earlier, ensure adequate mixing to maintain a uniform reaction mixture.

  • Safety: Conduct a thorough safety review before performing a large-scale synthesis. Understand the potential hazards associated with the reactants and the reaction itself.

III. Detailed Experimental Protocol

This protocol is a general guideline. Modifications may be necessary based on your specific laboratory conditions and equipment.

Synthesis of this compound[7]
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve butyramidinium chloride (1 equivalent) and triethylamine (1.1 equivalents) in absolute ethanol.

  • Reactant Addition:

    • To this solution, add diethyl 2-chloro-3-oxosuccinate (1.1 equivalents) dropwise over a period of 20 minutes at room temperature.

  • Reaction:

    • Stir the reaction mixture at room temperature for 1 hour.

    • Heat the mixture to 60-70°C and maintain for 5 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

    • Add water to the residue.

    • Extract the product with ethyl acetate (3 x volume of water).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification:

    • The resulting crude product can be purified by acid-base treatment as described in Q2.

IV. References

  • Deka, S. Debus-Radziszewski Imidazole Synthesis. Scribd.

  • Ningbo Inno Pharmchem Co.,Ltd. This compound: A Versatile Chemical Compound.

  • Wikipedia. Debus–Radziszewski imidazole synthesis.

  • Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.

  • BenchChem. A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles.

  • ACS Publications. Automated Process Research and the Optimization of the Synthesis of 4(5)-(3-Pyridyl)imidazole.

  • R Discovery. Automated Process Research and the Optimization of the Synthesis of 4(5)-(3-Pyridyl)imidazole.

  • International Journal of Pharmaceutical Research and Applications. A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.

  • MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives.

  • ResearchGate. The Debus–Radziszewski imidazole synthesis.

  • YouTube. Debus Radzisewski Imidazole Synthesis.

  • Oriental Journal of Chemistry. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach.

  • ResearchGate. Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction.

  • BenchChem. Technical Support Center: Optimizing Imidazole Synthesis.

  • ResearchGate. An Improved Synthesis of 2‐n‐(Propyl)‐1H‐imidazole‐4,5‐dicarboxylic Acid Diethyl Ester.

  • ResearchGate. Optimization of imidazole electrosynthesis 1.

  • Taylor & Francis Online. AN IMPROVED SYNTHESIS OF 2-n-(PROPYL)-1H-IMIDAZOLE-4,5-DICARBOXYLIC ACID DIETHYL ESTER.

  • Asian Journal of Research in Chemistry. Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)].

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound.

  • Sigma-Aldrich. This compound.

  • PubChem. 1H-Imidazole-4,5-dicarboxylic acid, 2-propyl-, 4,5-diethyl ester.

  • Google Patents. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.

  • Chem-Impex. This compound.

  • TCI Chemicals. This compound.

References

Technical Support Center: Recrystallization of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (CAS 144689-94-1). As a key intermediate in the synthesis of pharmaceuticals like Olmesartan, achieving high purity is paramount.[1][2] Recrystallization is a powerful technique for this purpose, leveraging solubility differences to separate the target compound from impurities.[3][4]

This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocols based on the physicochemical properties of the compound and established purification principles.

Core Principles & Compound Properties

Successful recrystallization hinges on selecting a solvent (or solvent system) in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Impurities, ideally, should either be insoluble in the hot solvent or remain soluble upon cooling.

Key Properties of this compound:

  • Appearance: White to slightly pale yellow crystalline powder.[5][6]

  • Molecular Formula: C₁₂H₁₈N₂O₄[7]

  • Molecular Weight: 254.28 g/mol .[7][8]

  • Melting Point: Approximately 82-88 °C.[1][5] This is a critical parameter for avoiding "oiling out."

  • Solubility: Generally soluble in organic solvents like ethanol, methanol, and dichloromethane; insoluble in water.[5]

Table 1: Common Solvents for Consideration
SolventBoiling Point (°C)PolarityNotes
Ethyl Acetate77.1MediumA good starting point, often used in combination with ethanol.[9]
Ethanol78.4HighGood solvent when hot, but solubility might remain high when cold, potentially reducing yield.
Isopropanol82.5HighSimilar to ethanol; its boiling point is close to the compound's melting point.
Dichloromethane39.6MediumExcellent solvent, but its low boiling point may require an anti-solvent for effective crystallization.
Diisopropyl Ether68.0LowHas been used successfully for crystallizing related intermediates.[2]
Hexane / Heptane69 / 98.4LowLikely poor solvents; best used as anti-solvents.
Toluene110.6LowCaution: Boiling point is significantly higher than the compound's melting point, high risk of oiling out.[10]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound “oiled out” into a viscous liquid instead of forming crystals. What happened and how can I fix it?

A1: "Oiling out" typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.[10] Since your compound melts around 82-88 °C, using a solvent with a boiling point above this range (like toluene) greatly increases this risk.

  • Causality: The compound dissolves in the hot solvent, but upon cooling, it separates as a liquid phase (the "oil") before the solution temperature drops below its melting point. This oil is an impure, supercooled liquid version of your compound.

  • Immediate Solution: Re-heat the solution until the oil completely redissolves. Add a small amount of additional solvent (10-20% more volume) to lower the saturation point. Attempt to cool the solution much more slowly. A hot water bath can be used to gradually lower the temperature, allowing the solution to pass through the melting point range slowly, which may promote crystal nucleation.[11][12]

  • Long-Term Solution: Switch to a lower-boiling point solvent or a mixed-solvent system. For example, dissolve the compound in a minimal amount of a high-boiling solvent and then add a lower-boiling miscible co-solvent to induce crystallization at a more controlled temperature.

Q2: I’m getting a very poor crystal yield. What are the common causes and remedies?

A2: A low yield is one of the most frequent recrystallization problems. The primary causes are using too much solvent or premature crystallization.

  • Causality & Solutions:

    • Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution will keep a significant portion of your product dissolved even after cooling.[11][13] To fix this, you can evaporate some of the solvent under reduced pressure (e.g., using a rotary evaporator) to re-concentrate the solution, then attempt the cooling process again.[11]

    • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter and may trap impurities. While it doesn't always reduce yield, it impacts purity. Slower cooling is generally preferred.[10]

    • Incomplete Precipitation: Ensure you have cooled the solution sufficiently. After slow cooling to room temperature, placing the flask in an ice-water bath (0-5 °C) for 30-60 minutes can significantly increase the yield by further decreasing the compound's solubility.[12]

    • Washing with Warm Solvent: Rinsing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold solvent for the rinse.[13]

Q3: No crystals are forming, even after the solution has cooled completely. What should I do?

A3: This is a classic case of a supersaturated solution, where the concentration of the dissolved compound is higher than its normal saturation point, but crystal nucleation has not initiated.[11]

  • Causality: The energy barrier for the formation of the first crystal nuclei has not been overcome. This can happen with highly pure compounds or in very clean glassware.

  • Solutions (in order of preference):

    • Seeding: The most reliable method. Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[14] This provides a template for further crystal growth, bypassing the initial nucleation energy barrier.[15]

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line.[13] The microscopic imperfections on the glass provide nucleation sites for crystals to begin forming.

    • Flash Cooling: Briefly cool the flask in a colder bath (e.g., a dry ice/acetone bath) for a very short period. This can sometimes shock the system into producing nuclei, but be aware it can lead to the formation of small, less pure crystals. Once nucleation starts, allow the solution to return to a slower cooling process.[12]

Q4: My final crystals are yellow/orange, but the literature says the compound is white. How can I remove the color?

A4: While some suppliers note the compound can be slightly yellow[6], a distinct color often indicates the presence of colored, high-molecular-weight impurities.

  • Causality: These impurities are often polar byproducts from the synthesis that get trapped in the crystal lattice as it forms.

  • Solution: Use activated carbon (charcoal). After dissolving your crude compound in the hot solvent but before cooling, allow the solution to cool slightly below its boiling point to prevent boil-over. Add a very small amount of activated carbon (1-2% of the solute's weight).[12] The carbon's high surface area adsorbs the colored impurities.[10] Swirl or stir the mixture for a few minutes, then perform a hot gravity filtration to remove the carbon before allowing the clear filtrate to cool and crystallize. Caution: Using too much carbon will adsorb your product and reduce the yield.[10]

Workflow & Decision Diagrams

Recrystallization_Troubleshooting start Problem Observed problem1 No Crystals Formed start->problem1 problem2 Compound 'Oiled Out' start->problem2 problem3 Low Yield start->problem3 problem4 Colored Crystals start->problem4 cause1 Cause: Supersaturation problem1->cause1 cause2 cause2 problem2->cause2 cause3 Cause: Too Much Solvent problem3->cause3 cause4 Cause: Colored Impurities problem4->cause4 action1 Action: Seed or Scratch cause1->action1 action2 Action: Reheat, Add More Solvent, Cool Slowly OR Change Solvent cause2->action2 action3 Action: Evaporate Excess Solvent cause3->action3 action4 Action: Use Activated Carbon & Hot Filter cause4->action4

Caption: Troubleshooting workflow for common recrystallization issues.

Frequently Asked Questions (FAQs)

Q: What is a reliable starting solvent system for this specific compound? A: Based on synthesis reports, a mixture of ethyl acetate and ethanol is a proven system.[9] You can dissolve the crude material in a minimum amount of hot ethanol and then add ethyl acetate. Alternatively, dissolving in a minimal amount of hot ethyl acetate and adding a small amount of ethanol can also be effective. For an anti-solvent approach, consider dissolving the compound in dichloromethane and slowly adding hexane or diisopropyl ether until turbidity persists, then warming to clarify and cooling slowly.

Q: Is column chromatography required before recrystallization? A: It is highly recommended if the crude material is significantly impure. Purification of related imidazole esters and amides often involves column chromatography as a primary purification step.[5][16][17] Recrystallization is most effective as a final polishing step to remove minor impurities and achieve high crystalline purity.

Q: How critical is the cooling rate? A: Very critical for crystal quality. A slow, gradual cooling process (e.g., allowing the flask to cool to room temperature on the benchtop, insulated if necessary, before moving to an ice bath) promotes the formation of larger, more perfect crystals, which are less likely to occlude impurities.[10][12]

Q: What is the target melting point I should expect for the purified product? A: A sharp melting point in the range of 84-88 °C is indicative of high purity.[1][5] An impure sample will typically exhibit a lower and broader melting range.

Experimental Protocols

Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent System Recrystallization (Ethyl Acetate/Ethanol)

This protocol is adapted from procedures used for purifying the target compound.[9]

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethyl acetate (e.g., 15-20 mL) and heat the mixture to a gentle boil with stirring.

  • Co-Solvent Addition: While hot, add ethanol dropwise until all the solid material completely dissolves. Avoid adding a large excess.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, let it cool slightly, add a spatula-tip of activated carbon, and reheat to a boil for 2-3 minutes.

  • (Optional) Hot Filtration: If carbon was added or insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Crystal formation should begin as the solution cools.

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethyl acetate to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize by melting point and other appropriate analytical methods.

Protocol 2: Anti-Solvent Recrystallization (Dichloromethane/Hexane)

This is a versatile method for compounds that are highly soluble in one solvent but insoluble in another.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum possible volume of dichloromethane at room temperature.

  • Anti-Solvent Addition: With gentle stirring, slowly add hexane dropwise. You will observe the solution becoming cloudy (turbid). Continue adding hexane until the cloudiness just begins to persist.

  • Clarification: Gently warm the mixture on a hot plate until the solution becomes clear again. Do not boil, as dichloromethane has a low boiling point.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Complete Precipitation, Collection, Washing, and Drying: Follow steps 6-9 from Protocol 1, using ice-cold hexane as the wash solvent.

Solvent_Selection_Workflow start Start: Crude Compound test_rt Test Solubility in Solvent (Room Temp) start->test_rt rt_soluble Soluble at RT test_rt->rt_soluble rt_insoluble Insoluble at RT test_rt->rt_insoluble good_solvent Result: Good 'Solvent' for Anti-Solvent Pair rt_soluble->good_solvent test_hot Test Solubility in Same Solvent (Hot) rt_insoluble->test_hot hot_soluble Soluble when Hot test_hot->hot_soluble hot_insoluble Insoluble when Hot test_hot->hot_insoluble suitable_single Result: Good Single Solvent hot_soluble->suitable_single try_another Action: Try Another Solvent hot_insoluble->try_another bad_solvent Result: Good 'Anti-Solvent'

Caption: Decision workflow for selecting a suitable recrystallization solvent.

References

Validation & Comparative

A Researcher's Guide to the 1H NMR Characterization of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, a versatile heterocyclic building block[1][2], presents a distinct proton nuclear magnetic resonance (¹H NMR) spectrum that, when correctly interpreted, serves as a definitive fingerprint of its molecular architecture. This guide provides an in-depth analysis of the ¹H NMR characterization of this compound, comparing its spectroscopic features with other analytical techniques and offering a detailed experimental protocol.

The Decisive Signature: Interpreting the ¹H NMR Spectrum

¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to one another[3]. The structure of this compound (Figure 1) gives rise to a predictable and well-resolved ¹H NMR spectrum. The key to its characterization lies in understanding how the electronic environment of each proton, influenced by neighboring atoms and functional groups, dictates its chemical shift (δ) and splitting pattern (multiplicity).

Figure 1: Molecular Structure of this compound

A 2D representation of this compound.

Based on the structure, we can predict the following signals in the ¹H NMR spectrum. The expected chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the aromatic nature of the imidazole ring.

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationRationale
Imidazole N-H~10-12Broad Singlet1HThe acidic proton on the nitrogen of the imidazole ring is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen exchange.
Ethyl O-CH₂~4.3Quartet4HThese protons are adjacent to an oxygen atom and a carbonyl group, leading to a significant downfield shift. They are split by the neighboring methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4).
Propyl α-CH₂~2.8Triplet2HThese protons are adjacent to the imidazole ring, causing a downfield shift. They are split by the adjacent methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3).
Propyl β-CH₂~1.7Sextet2HThese protons are coupled to the α-CH₂ (2 protons) and the γ-CH₃ (3 protons), leading to a more complex splitting pattern, often a sextet or multiplet.
Ethyl CH₃~1.3Triplet6HThese protons are split by the adjacent methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3).
Propyl γ-CH₃~0.9Triplet3HThis terminal methyl group is split by the adjacent methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3).

A Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR is highly informative, a comprehensive characterization often involves complementary analytical methods.

TechniqueInformation ProvidedComparison with ¹H NMR
¹³C NMR Spectroscopy Provides information on the number and chemical environment of carbon atoms. Expected signals would include those for the imidazole ring carbons, the carbonyl carbons of the esters, and the carbons of the propyl and ethyl groups.[4]Complementary to ¹H NMR, it directly probes the carbon skeleton. It is particularly useful for identifying quaternary carbons, which are not observed in ¹H NMR.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule. Key expected absorptions include N-H stretching of the imidazole ring (~3400-3200 cm⁻¹), C=O stretching of the esters (~1720 cm⁻¹), and C-N and C=C stretching of the imidazole ring (~1600-1450 cm⁻¹).[3][5][6]While ¹H NMR provides detailed connectivity, IR spectroscopy offers a rapid confirmation of the presence of key functional groups.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation. The molecular ion peak [M]⁺ would be expected at m/z 254.28.[7]MS provides the overall molecular formula, which complements the structural details derived from NMR.

Figure 2: Experimental Workflow for ¹H NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3) vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer solution to a clean NMR tube vortex->transfer insert Insert NMR tube into the spectrometer transfer->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field for homogeneity lock->shim acquire Acquire the ¹H NMR spectrum shim->acquire fourier Fourier transform the FID acquire->fourier phase Phase correct the spectrum fourier->phase baseline Apply baseline correction phase->baseline integrate Integrate the signals baseline->integrate calibrate Calibrate the chemical shift scale (e.g., to TMS at 0 ppm) integrate->calibrate

A step-by-step workflow for the ¹H NMR analysis of this compound.

Experimental Protocol for ¹H NMR Spectroscopy

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent[8]

  • NMR tube (5 mm)

  • Pasteur pipette

  • Small vial

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.[9][10]

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial.[9] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm.

    • Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution.[11]

  • Instrument Setup and Data Acquisition:

    • Carefully insert the NMR tube into the spinner and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃. The lock signal is used by the spectrometer to maintain a stable magnetic field.[8]

    • Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves spectral resolution.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the residual CHCl₃ peak to 7.26 ppm or by using an internal standard such as tetramethylsilane (TMS) at 0 ppm.

    • Integrate the area under each peak to determine the relative number of protons contributing to each signal.

By following this guide, researchers can confidently characterize this compound and similar compounds, ensuring the structural integrity of their synthesized molecules and advancing their research and development efforts.

References

A Comparative Guide to Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate and Other Alkyl Imidazole Esters: A-Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal and materials science, the imidazole scaffold remains a cornerstone of molecular design.[1][2] Its derivatives are integral to a vast array of applications, from pharmaceuticals to advanced polymers.[1][2][3] This guide offers an in-depth comparison of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, a key intermediate in the synthesis of prominent pharmaceuticals, with other alkyl imidazole esters. We will delve into their synthesis, physicochemical properties, and the subtle yet significant impact of the alkyl ester and C-2 substituent variations on their utility.

Introduction to the Imidazole-4,5-dicarboxylate Scaffold

The 1H-imidazole-4,5-dicarboxylate core is a highly versatile building block. The two ester functionalities and the reactive imidazole nitrogens provide multiple handles for synthetic modification, making it a valuable synthon in drug discovery and materials science.[4] The nature of the alkyl groups on the ester and the substituent at the C-2 position profoundly influences the molecule's reactivity, solubility, and ultimately, its performance in a given application.

This compound (CAS: 144689-94-1) has gained significant attention as a crucial intermediate in the synthesis of angiotensin II receptor antagonists, most notably Olmesartan Medoxomil.[5][6][7] This guide will use this important molecule as our reference point for comparison with other alkyl imidazole esters, such as the dimethyl and dibutyl analogs, as well as variations at the C-2 position.

Synthesis and Physicochemical Properties: A Comparative Analysis

The synthesis of 2-alkyl-1H-imidazole-4,5-dicarboxylates typically involves the condensation of an amidine (or its salt) with a diethyl oxalacetate derivative.[5] The choice of the amidine dictates the C-2 substituent, while the choice of the oxalacetate determines the ester groups.

General Synthetic Pathway:

Synthesis Amidine R-C(=NH)NH2 (e.g., Butyramidine for Propyl) Intermediate Condensation Intermediate Amidine->Intermediate + Oxalacetate Diethyl 2-chloro-3-oxosuccinate Oxalacetate->Intermediate + Product Diethyl 2-propyl-1H-imidazole- 4,5-dicarboxylate Intermediate->Product Cyclization

Caption: Generalized synthesis of this compound.

Table 1: Comparison of Physicochemical Properties of Selected 2-Alkyl-1H-imidazole-4,5-dicarboxylates

CompoundC-2 SubstituentEster GroupMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundPropylDiethylC₁₂H₁₈N₂O₄254.28[6][8]82-86[5]
Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylatePropylDimethylC₁₀H₁₄N₂O₄226.23Not readily available
Diethyl 2-methyl-1H-imidazole-4,5-dicarboxylateMethylDiethylC₁₀H₁₄N₂O₄226.2384-86
Diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylateEthylDiethylC₁₁H₁₆N₂O₄240.2684-86

Expert Insights:

  • Influence of Alkyl Ester Group: The change from a diethyl to a dimethyl ester (as in Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate) will primarily affect the compound's solubility and reactivity in subsequent reactions. The smaller methyl groups may offer slightly different steric hindrance and could be more readily hydrolyzed under certain conditions. Conversely, larger alkyl esters (e.g., dibutyl) would increase lipophilicity.

  • Impact of C-2 Substituent: The alkyl group at the C-2 position (propyl, methyl, ethyl) influences the electronic properties of the imidazole ring and can have a significant impact on the biological activity of the final product. For instance, in the context of angiotensin II receptor antagonists, the size and lipophilicity of this group are often critical for receptor binding.[9]

Performance in Key Applications: A Focus on Pharmaceutical Synthesis

The primary application of this compound is as a key intermediate in the synthesis of Olmesartan.[5][6] The subsequent steps in this synthesis involve the selective reaction of one of the ester groups, highlighting the importance of the diethyl ester's reactivity.

Experimental Protocol: Grignard Reaction for the Synthesis of a Key Olmesartan Intermediate

This protocol describes a common transformation of this compound.

Objective: To synthesize ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, a key intermediate for Olmesartan, via a Grignard reaction.[5]

Materials:

  • This compound

  • Methylmagnesium bromide (MeMgBr) solution in THF

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of MeMgBr in THF, add a solution of this compound in CH₂Cl₂ at 0-10 °C under a nitrogen atmosphere.[5]

  • Stir the mixture at 15 °C for 1 hour.[5]

  • Dilute the reaction mixture with EtOAc and then add aqueous NH₄Cl at 0 °C.[5]

  • Separate the organic phase and extract the aqueous phase twice with EtOAc.[5]

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the product.[5]

Comparative Performance of Other Alkyl Imidazole Esters:

  • Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate: In the Grignard reaction described above, the use of the dimethyl ester would likely proceed similarly. However, the resulting product would be a methyl ester, which may have different purification characteristics and reactivity in subsequent steps.

  • Alkyl Esters with Varying C-2 Substituents: The Grignard reaction is specific to the ester functionalities. The C-2 substituent (methyl, ethyl, etc.) is not directly involved in this transformation but is crucial for the final biological activity of the target molecule.

Structure-Activity Relationship (SAR) Insights

The choice of the C-2 alkyl group and the ester functionalities is not arbitrary and is guided by structure-activity relationship (SAR) studies. For angiotensin II receptor antagonists, the imidazole core mimics the function of the peptide ligand, and the substituents are optimized for receptor affinity and pharmacokinetic properties.[9]

SAR ImidazoleCore Imidazole Core (Scaffold) BiologicalActivity Biological Activity (e.g., AT1 Receptor Antagonism) ImidazoleCore->BiologicalActivity C2_Substituent C-2 Alkyl Group (e.g., Propyl) C2_Substituent->BiologicalActivity Influences Lipophilicity and Receptor Binding C4_C5_Esters C-4, C-5 Di-Esters (e.g., Diethyl) C4_C5_Esters->BiologicalActivity Serve as Synthetic Handles and can be further modified

References

A Comparative Guide to the Structural Validation of Synthesized Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural validation of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into the critical analytical techniques required to unequivocally confirm its molecular structure, comparing methodologies and interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of structural elucidation.

Introduction: The Importance of Structural Integrity

The biological activity and material properties of a synthesized compound are intrinsically linked to its molecular structure. Any deviation, such as the presence of isomers, unreacted starting materials, or byproducts, can lead to misleading experimental results and potential safety concerns. For this compound, a molecule with multiple reactive sites, rigorous structural confirmation is not merely a procedural step but a cornerstone of reliable research.

This guide will focus on a multi-technique approach for validation, primarily employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will also compare the widely used Debus-Radziszewski synthesis with alternative synthetic routes to illustrate how the choice of synthesis can influence the impurity profile and, consequently, the validation strategy.

Synthesis and a Comparative Overview

The most common method for synthesizing 2-substituted-1H-imidazole-4,5-dicarboxylates is the reaction of diethyl L-tartrate with an amidine hydrochloride in the presence of a base. A comparison of two common synthetic approaches is presented below.

FeatureMethod A: Debus-Radziszewski SynthesisMethod B: Alternative One-Pot Synthesis
Starting Materials Diethyl L-tartrate di(acetimidate), Butyraldehyde, AmmoniaDiethyl aminomalonate, Butyraldehyde, Ammonium acetate
Reaction Conditions Stepwise, often requiring isolation of intermediatesOne-pot, reflux conditions
Typical Yield 60-75%50-65%
Key Advantages Well-established, generally clean reactions.Simpler procedure, fewer steps.
Potential Impurities Unreacted intermediates, over-alkylation products.Side-products from self-condensation of aldehyde.

The choice of synthetic route directly impacts the required rigor of the subsequent structural validation. For the purpose of this guide, we will assume the compound has been synthesized via the Debus-Radziszewski method and now requires full structural elucidation.

Primary Structural Validation Workflow

A sequential and multi-faceted analytical workflow is essential for the unambiguous confirmation of the target structure. Each technique provides a unique piece of the structural puzzle.

G cluster_synthesis Synthesis cluster_validation Structural Validation synthesis Synthesized Product (Crude) ms Mass Spectrometry (MS) Confirms Molecular Weight synthesis->ms Is the mass correct? ir Infrared (IR) Spectroscopy Identifies Functional Groups ms->ir Are key functional groups present? nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Maps Molecular Skeleton ir->nmr Is the connectivity correct? final Confirmed Structure: This compound nmr->final

Caption: Workflow for the structural validation of the target compound.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Rationale: The first step in validation is to confirm that the synthesized compound has the correct molecular weight. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides the elemental composition.

Experimental Protocol:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Compare the observed mass-to-charge ratio (m/z) with the theoretically calculated value.

Expected Data & Interpretation:

ParameterTheoretical ValueExpected Experimental ValueInterpretation
Molecular Formula C₁₂H₁₈N₂O₄--
Molecular Weight 254.28 g/mol --
[M+H]⁺ (m/z) 255.1339255.1335 ± 0.0005Confirms the elemental composition and molecular weight of the target compound.

The observation of a high-resolution mass that matches the theoretical value to within 5 ppm provides strong evidence for the successful synthesis of the target compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups within the molecule. This is crucial for confirming the successful formation of the imidazole ring and the presence of the ester functionalities.

Experimental Protocol:

  • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) IR spectrometer.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)Functional GroupVibration TypeInterpretation
~3100-3000N-HStretchingIndicates the presence of the imidazole N-H bond.
~2960-2850C-H (sp³)StretchingCorresponds to the propyl and ethyl C-H bonds.
~1730-1710C=OStretchingStrong absorption confirming the presence of the two ester carbonyl groups.
~1250-1000C-OStretchingCorresponds to the C-O single bonds of the ester groups.

The presence of these characteristic absorption bands provides orthogonal evidence supporting the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Rationale: NMR spectroscopy provides the most detailed information about the molecular structure by mapping the connectivity of atoms. A combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments (like COSY and HSQC) is required for unambiguous assignment.

Experimental Protocol:

  • Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentInterpretation
~10.5 (broad s)Singlet1HImidazole N-HA downfield, exchangeable proton characteristic of the imidazole N-H.
~4.40 (q)Quartet4H-O-CH₂-CH₃Methylene protons of the two equivalent ethyl ester groups, split by the methyl protons.
~2.80 (t)Triplet2HImidazole-CH₂-CH₂-CH₃Methylene protons of the propyl group adjacent to the imidazole ring.
~1.75 (sextet)Sextet2HImidazole-CH₂-CH₂-CH₃Methylene protons in the middle of the propyl group.
~1.40 (t)Triplet6H-O-CH₂-CH₃Methyl protons of the two equivalent ethyl ester groups.
~0.95 (t)Triplet3HImidazole-CH₂-CH₂-CH₃Methyl protons of the propyl group.

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentInterpretation
~162C=OCarbonyl carbons of the two equivalent ester groups.
~148Imidazole C2Carbon at position 2 of the imidazole ring, attached to the propyl group.
~135Imidazole C4/C5Carbons at positions 4 and 5 of the imidazole ring, attached to the ester groups.
~61-O-CH₂-CH₃Methylene carbons of the ethyl ester groups.
~30Imidazole-CH₂-CH₂-CH₃Methylene carbon of the propyl group adjacent to the ring.
~22Imidazole-CH₂-CH₂-CH₃Methylene carbon in the middle of the propyl group.
~14-O-CH₂-CH₃ & Propyl-CH₃Methyl carbons of the ethyl and propyl groups (may overlap).

2D NMR for Final Confirmation:

  • COSY (Correlation Spectroscopy): Will show correlations between adjacent protons, confirming the -CH₂-CH₂-CH₃ spin system of the propyl group and the -CH₂-CH₃ spin system of the ethyl esters.

  • HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

G cluster_nmr NMR Validation Strategy h1 ¹H NMR (Proton Environment & Integration) cosy 2D COSY (H-H Connectivity) h1->cosy c13 ¹³C NMR (Carbon Skeleton) hsqc 2D HSQC (C-H Connectivity) c13->hsqc final_structure Unambiguous Structural Assignment cosy->final_structure hsqc->final_structure

Caption: A multi-dimensional NMR approach for structural confirmation.

Conclusion: A Triad of Evidence

The structural validation of this compound is not achieved by a single technique but by the convergence of evidence from multiple, independent analytical methods. Mass spectrometry confirms the molecular formula, IR spectroscopy identifies the essential functional groups, and a full suite of NMR experiments elucidates the precise atomic connectivity. This rigorous, multi-faceted approach ensures the scientific integrity of the synthesized material, providing a solid foundation for its application in further research and development.

A Senior Application Scientist's Comparative Guide to HPLC Purity Analysis of Letermovir (CAS 144689-94-1)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the determination of purity for Letermovir (CAS 144689-94-1). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind methodological choices, ensuring a robust and scientifically sound approach to quality control.

Introduction: The Criticality of Purity for Letermovir

Letermovir, marketed as Prevymis, is a potent antiviral agent used for the prophylaxis of cytomegalovirus (CMV) infection, particularly in immunocompromised patients such as hematopoietic stem cell transplant recipients.[1] It functions by inhibiting the CMV DNA terminase complex, a novel mechanism of action.[1] Given its therapeutic significance, ensuring the purity of the active pharmaceutical ingredient (API) is paramount. Impurities, which can originate from the synthesis process, degradation, or storage, can impact the drug's efficacy and safety profile.[1][2]

Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control of impurities.[1][3] Therefore, the development of a validated, stability-indicating analytical method is not merely a quality control checkpoint but a foundational component of drug safety and regulatory compliance.[4][5] This guide compares several HPLC-based approaches to empower laboratories to select and implement the most suitable method for their specific needs, from routine quality control to in-depth bioanalytical studies.

Understanding Letermovir Impurities

A robust purity method must be capable of separating the API from all potential impurities. For Letermovir, these fall into several categories:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the multi-step synthesis.[1] Examples can include precursors like 1-(3-Methoxyphenyl)piperazin-2-one.[6][7]

  • Degradation Products: Letermovir can degrade under stress conditions such as exposure to acid, base, oxidation, heat, or light.[8][9][10] Forced degradation studies have shown that it is particularly susceptible to oxidative and acidic conditions.[8] Identifying and separating these degradants is essential for a stability-indicating method.

  • Enantiomeric Impurity: Letermovir possesses a single chiral center, and the therapeutic agent is the (S)-enantiomer.[11] The (R)-enantiomer is considered an impurity and must be quantified, necessitating a chiral separation method.[12][13]

Comparative Analysis of HPLC Methodologies

The versatility of HPLC allows for several approaches to Letermovir analysis. The choice of method depends on the analytical objective, whether it is routine QC, high-sensitivity impurity profiling, or enantiomeric purity determination.

Method 1: Isocratic Reversed-Phase HPLC for Routine Quality Control

This approach prioritizes simplicity, speed, and reliability, making it ideal for routine batch release testing. A validated isocratic RP-HPLC method has been reported that offers a rapid determination of Letermovir.[8][14][15]

  • Principle: This method uses a non-polar stationary phase (C18) and a polar mobile phase at a constant composition. The separation is based on the differential partitioning of the analyte and impurities between the two phases. Isocratic elution is simpler to run and transfer between instruments than gradient elution.

  • Advantages: The primary benefits are its speed, with a retention time of approximately 3.2 minutes, and its use of a simple, economical mobile phase.[8][15] The method demonstrates good precision (RSD < 2.0%), making it highly reliable for quantitative analysis.[8]

  • Limitations: An isocratic method may lack the resolving power to separate all trace impurities from the main peak, especially in complex mixtures or during stability studies where a variety of degradants may appear over time.

Method 2: Gradient UPLC-MS for High-Sensitivity Impurity Profiling & Bioanalysis

For comprehensive impurity profiling or quantifying Letermovir in biological matrices, a more powerful technique is required. Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) provides superior resolution, speed, and sensitivity.[16][17]

  • Principle: UPLC utilizes columns with smaller particle sizes (<2 µm), which provides significantly higher separation efficiency compared to traditional HPLC. A gradient elution, where the mobile phase composition is changed over time, is employed to effectively elute a wider range of compounds with varying polarities. Coupling with an MS detector allows for definitive peak identification based on mass-to-charge ratio, providing structural information on unknown impurities.[18]

  • Advantages: This method offers extremely high sensitivity (LLOQ of 10 ng/mL reported in plasma) and specificity.[16][17] The MS detector is invaluable for characterizing unknown degradation products found during forced degradation studies.[9]

  • Limitations: The complexity of the instrumentation and the need for more specialized expertise can be a barrier. The method is more suited to research, development, and specialized testing rather than high-throughput routine QC.

Method 3: Chiral HPLC for Enantiomeric Purity

As Letermovir is a single enantiomer, its stereochemical purity is a critical quality attribute. A specific chiral HPLC method is required to separate and quantify the desired (S)-enantiomer from its inactive or potentially harmful (R)-enantiomer.[12][13][19]

  • Principle: This method employs a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., CHIRALPAK AD), that can stereoselectively interact with the enantiomers.[12][13] This differential interaction leads to different retention times, allowing for their separation. The mobile phase is typically non-polar, such as a mixture of n-hexane and 2-propanol.[12][13]

  • Advantages: This is the only reliable way to determine enantiomeric purity. The method has been shown to be sensitive, with a Limit of Quantitation (LOQ) around 3.39 µg/mL for the unwanted enantiomer.[12][13]

  • Limitations: This method is highly specific for chiral separation and is not intended for profiling other process-related or degradation impurities. It requires a dedicated column and solvent system, separate from standard reversed-phase methods.

Data Summary: Head-to-Head Method Comparison

The following table provides a direct comparison of the key performance attributes of the discussed HPLC methods.

Parameter Method 1: Isocratic RP-HPLC Method 2: Gradient UPLC-MS Method 3: Chiral HPLC
Primary Application Routine QC, Assay, Bulk ReleaseImpurity Profiling, Degradation Studies, BioanalysisEnantiomeric Purity Determination
Stationary Phase Kromasil C18 (5 µm)[15]ACQUITY UPLC BEH C18 (1.7 µm)[16][17]CHIRALPAK AD (5 µm)[13]
Mobile Phase Methanol: Water (60:40 v/v)[14][15]Gradient: Acetonitrile and 10 mM Ammonium Acetate w/ 0.1% Formic Acid[16][17]Isocratic: n-Hexane: 2-Propanol (80:20 v/v)[13]
Flow Rate 1.0 mL/min[14][15]0.3 mL/min[16][17]1.0 mL/min[13]
Detection UV at 247 nm[14][15]Mass Spectrometry (MS)[16][17]UV at 260 nm[13]
Key Advantage Simple, rapid (RT ~3.2 min), economical[8][15]High sensitivity, high resolution, definitive peak identificationSpecific for stereoisomers, essential for chiral purity
Key Limitation May not resolve all trace impuritiesHigh instrument cost and complexityNot suitable for other impurities; requires special column

Experimental Protocols and Workflows

A scientifically sound analysis relies on a well-defined and validated protocol. Below is a representative workflow and a detailed experimental protocol for a stability-indicating RP-HPLC method.

Logical Workflow for Method Development and Validation

The development of a robust purity method follows a logical progression from defining the goal to full validation, as outlined by ICH guidelines Q14 and Q2(R2).[20][21]

G cluster_0 Phase 1: Development cluster_1 Phase 2: Validation (ICH Q2) cluster_2 Phase 3: Implementation ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization (Column, Mobile Phase) ATP->MethodDev ForcedDeg Forced Degradation (Acid, Base, Peroxide, Heat, Light) MethodDev->ForcedDeg Specificity Demonstrate Specificity & Peak Purity ForcedDeg->Specificity Validation Perform Full Validation Specificity->Validation Method is Fit for Purpose Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate Precision) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Implementation Routine Use in QC Robustness->Implementation G cluster_0 Letermovir API (CAS 144689-94-1) cluster_1 Potential Impurities cluster_2 Analytical Purity Methods API Letermovir (S)-Enantiomer) Process Process-Related (Intermediates, By-products) Degradation Degradation Products (Oxidative, Hydrolytic) Enantiomer Enantiomeric Impurity ((R)-Enantiomer) RP_HPLC RP-HPLC (Assay, Purity) RP_HPLC->Process RP_HPLC->Degradation UPLC_MS UPLC-MS (Identification, Trace Analysis) UPLC_MS->Process UPLC_MS->Degradation Chiral_HPLC Chiral HPLC (Enantiomeric Ratio) Chiral_HPLC->Enantiomer GC GC (Residual Solvents)

References

A Comparative Analysis of the Biological Activities of Methyl and Propyl Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. The functionalization of the imidazole ring, particularly at the nitrogen positions, allows for the fine-tuning of a compound's physicochemical properties and biological activity. This guide provides an in-depth comparison of the biological activities of methyl- and propyl-substituted imidazole derivatives, offering experimental data and mechanistic insights to inform future drug design and development efforts.

Introduction: The Versatility of the Imidazole Moiety

Imidazole is a five-membered heterocyclic aromatic ring containing two nitrogen atoms. This unique structure imparts a range of properties that are highly desirable in drug candidates, including the ability to act as a proton donor or acceptor and to coordinate with metal ions in biological systems. Consequently, imidazole derivatives have been extensively investigated and developed for a wide range of therapeutic applications, including anticancer, antibacterial, and antifungal agents.[1][2] The length of the N-alkyl substituent is a critical determinant of the biological activity of these compounds, with even a small change from a methyl to a propyl group often leading to significant differences in efficacy and potency.

Anticancer Activity: A Tale of Two Alkyl Chains

The influence of N-alkyl chain length on the anticancer activity of imidazole derivatives is nuanced and appears to be dependent on the specific chemical scaffold and the cancer cell line being targeted.

Comparative Cytotoxicity: In Vitro Evidence

A study on N-alkyl-nitroimidazole compounds provided a direct comparison of the cytotoxic effects of methyl, ethyl, propyl, and butyl derivatives against human lung carcinoma (A549) and human breast adenocarcinoma (MDA-MB-231) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay.[1][3]

CompoundA549 (Lung Carcinoma) IC50 (µM)MDA-MB-231 (Breast Adenocarcinoma) IC50 (µM)
N-methyl-nitroimidazole17.00 ± 1.716.67 ± 2.3
N-propyl-nitroimidazole19.33 ± 3.221.50 ± 4.9
Table 1: Comparative IC50 values of N-methyl and N-propyl-nitroimidazole derivatives against A549 and MDA-MB-231 cancer cell lines.[1]

For the A549 lung cancer cell line, an increase in the length of the N-alkyl chain from methyl to propyl resulted in a slight decrease in antitumor activity, as indicated by the higher IC50 value for the N-propyl derivative.[1] In contrast, for the MDA-MB-231 breast cancer cell line, the difference in activity between the methyl and propyl derivatives was less pronounced.[1] This suggests that the structure-activity relationship (SAR) for N-alkyl imidazoles can be cell-type specific.

Conversely, other studies have shown that longer alkyl chains can enhance anticancer activity. For instance, the replacement of methyl groups with ethyl and propyl groups on a dimethyl imidazole onium Au (III) compound was found to enhance its antitumor activity against HCT116, NCI-H460, and HeLa cells. Furthermore, long alkyl-substituted imidazole platinum complexes have demonstrated higher cytotoxic effects compared to their shorter-chain counterparts. This highlights the importance of the overall molecular context in determining the effect of alkyl chain length.

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer mechanisms of imidazole derivatives are diverse and can involve the inhibition of crucial signaling pathways that drive cancer cell proliferation and survival.

  • Kinase Inhibition: Certain imidazole-based compounds function as kinase inhibitors. For example, some derivatives have been shown to target the ABL1 kinase, a key player in chronic myelogenous leukemia (CML).[4][5] The N-phenylbenzamide moiety, often found in kinase inhibitors, can be combined with an imidazole ring to create potent anticancer agents.[4] The length of the N-alkyl chain can influence the binding affinity of the compound to the kinase's active site, thereby modulating its inhibitory activity.

  • Microtubule Disruption: Another established anticancer mechanism for some imidazole derivatives is the inhibition of tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest and apoptosis. The substitution pattern on the imidazole ring, including the N-alkyl group, can significantly impact the compound's ability to interact with tubulin.

Below is a conceptual diagram illustrating the potential anticancer mechanisms of action for N-alkyl imidazole derivatives.

anticancer_mechanisms cluster_drug N-Alkyl Imidazole Derivative cluster_cell Cancer Cell drug Propyl Imidazole Derivative kinase Kinase (e.g., ABL1) drug->kinase Inhibition drug2 Methyl Imidazole Derivative microtubules Microtubules drug2->microtubules Disruption proliferation Cell Proliferation & Survival kinase->proliferation Promotes apoptosis Apoptosis kinase->apoptosis Inhibits microtubules->proliferation Essential for microtubules->apoptosis Inhibits

Caption: Potential anticancer mechanisms of methyl and propyl imidazole derivatives.

Antibacterial Activity: The Impact of Lipophilicity

In the realm of antibacterial agents, a clearer trend emerges regarding the influence of N-alkyl chain length on activity.

Structure-Activity Relationship

Multiple studies have consistently demonstrated that the antibacterial efficacy of 1-alkylimidazole derivatives increases as the number of carbon atoms in the alkyl chain increases, typically up to nine carbons.[6][7] This trend is attributed to the increased lipophilicity of the molecule with a longer alkyl chain. Enhanced lipophilicity facilitates the compound's ability to penetrate the bacterial cell membrane, which is a key step in exerting its antibacterial effect.

Mechanism of Action: Disrupting the Bacterial Membrane

The primary antibacterial mechanism of action for many N-alkyl imidazole derivatives is the disruption of the bacterial cell membrane. The cationic imidazole head group interacts with the negatively charged components of the bacterial membrane, while the lipophilic alkyl tail inserts into the lipid bilayer. This process disrupts the membrane's integrity, leading to leakage of cellular contents and ultimately, cell death. A longer alkyl chain, such as a propyl group, enhances the hydrophobic interactions with the lipid bilayer, thereby increasing the membrane-disrupting efficiency.

The following diagram illustrates the proposed workflow for assessing the antibacterial activity of these compounds.

antibacterial_workflow start Start: Prepare Bacterial Inoculum prepare_compounds Prepare Serial Dilutions of Methyl & Propyl Imidazole Derivatives start->prepare_compounds inoculate Inoculate Microtiter Plate Wells start->inoculate prepare_compounds->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic end End: Compare Potency read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antibacterial agents.

Antifungal Activity: Targeting Ergosterol Biosynthesis

Similar to their antibacterial counterparts, the antifungal activity of imidazole derivatives is also influenced by the N-alkyl substituent, primarily through its effect on the compound's interaction with the fungal cell.

The Role of Hydrophobicity

The antifungal potency of imidazole derivatives is often enhanced by increasing the hydrophobicity of the side chains. This is because a more lipophilic molecule can more effectively penetrate the fungal cell membrane to reach its intracellular target. Therefore, it is generally expected that propyl imidazole derivatives would exhibit greater antifungal activity than methyl derivatives. One study on imidazolylchromanones found that a derivative with a 2-(1-pentyl) side chain demonstrated potent activity, supporting the hypothesis that longer alkyl chains are beneficial for antifungal efficacy.

Mechanism of Action: Inhibition of Lanosterol 14α-demethylase

The primary mechanism of action for most antifungal imidazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase.[8] This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting lanosterol 14α-demethylase, imidazole antifungals disrupt ergosterol production, leading to a dysfunctional cell membrane, impaired fungal growth, and ultimately, cell death. The N-alkyl group can influence how the imidazole derivative fits into the active site of the enzyme, thereby affecting its inhibitory potency.

The signaling pathway below illustrates the target of antifungal imidazole derivatives.

antifungal_pathway lanosterol Lanosterol enzyme Lanosterol 14α-demethylase lanosterol->enzyme ergosterol Ergosterol enzyme->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane drug Propyl/Methyl Imidazole Derivative drug->enzyme Inhibits

References

A Senior Application Scientist's Guide to Alternatives in Angiotensin II Receptor Blocker Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role and Limitations of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

In the landscape of antihypertensive drug manufacturing, this compound has established itself as a cornerstone intermediate, particularly in the synthesis of Olmesartan Medoxomil, a widely prescribed Angiotensin II Receptor Blocker (ARB).[1][2] Its robust structure provides a reliable scaffold for the intricate molecular architecture of the final active pharmaceutical ingredient (API). However, the pursuit of process optimization, economic viability, and novel intellectual property continually drives researchers to explore alternatives. Challenges such as multi-step syntheses, the cost of starting materials, and the desire for improved reaction yields and purity profiles necessitate a thorough evaluation of other heterocyclic cores.[3]

This guide provides a comprehensive comparison of viable alternatives to this compound used in the synthesis of other prominent ARBs, namely Losartan and Azilsartan. Furthermore, we will delve into the realm of bioisosteric replacements, exploring how alternative five-membered heterocyclic rings like pyrazoles and triazoles can serve as functional mimics of the imidazole core, potentially offering advantages in physicochemical and pharmacological properties.

Comparative Analysis of Core Heterocyclic Intermediates in "Sartan" Synthesis

The "sartan" class of drugs, while sharing a common mechanism of action, features distinct heterocyclic cores. This diversity in molecular scaffolding offers a rich field for comparative analysis. We will examine the synthesis and performance metrics of the key intermediates for Losartan and Azilsartan, alongside a discussion of emerging bioisosteric alternatives.

Alternative 1: 2-Butyl-4-chloro-5-formylimidazole - The Losartan Core

2-Butyl-4-chloro-5-formylimidazole (BCFI) is the pivotal intermediate in the synthesis of Losartan, the first-in-class ARB.[4] Its synthesis has been a subject of extensive research aimed at maximizing yield and purity.

Synthesis and Performance:

One common route to BCFI involves the Vilsmeier-Haack reaction on an appropriate precursor, yielding the final product with good purity.[5] Reported yields for the synthesis of BCFI can reach up to 71% with a purity of 99.8% as determined by HPLC.[5]

Experimental Protocol: Synthesis of 2-Butyl-4-chloro-5-formylimidazole (BCFI)

  • Rationale: This protocol outlines a common industrial synthesis of BCFI. The Vilsmeier-Haack reaction is a reliable method for formylating activated aromatic and heterocyclic compounds.

  • Procedure:

    • To a solution of 2-butyl-4-chloro-5-hydroxymethylimidazole (0.106 mol) in glacial acetic acid (350 ml), slowly add a 1M aqueous solution of (NH4)2Ce(NO3)6 (305 ml) at 10-15°C.

    • Stir the reaction mixture at room temperature for 2.5 hours.

    • Adjust the pH to 4 with a 2N KOH solution, maintaining the temperature below 20°C.

    • Extract the aqueous layer four times with 500 ml of CH2Cl2.

    • Combine the organic extracts and wash three times with 300 ml of saturated aqueous NaHCO3 solution.

    • Dry the organic layer with Na2SO4 and concentrate under reduced pressure to yield the title compound as a colorless solid.[6]

Performance Comparison:

IntermediateDrug TargetTypical YieldTypical Purity (HPLC)Key Synthetic StepReference(s)
This compoundOlmesartan~90% (for subsequent step)>99.5%Grignard Reaction[3]
2-Butyl-4-chloro-5-formylimidazoleLosartan~71%>99.8%Vilsmeier-Haack Reaction[5]
Alternative 2: 2-Ethoxy-1H-benzimidazole-7-carboxylic acid derivatives - The Azilsartan Core

Azilsartan, a newer generation ARB, is built upon a benzimidazole core, specifically derivatives of 2-Ethoxy-1H-benzimidazole-7-carboxylic acid.[7][8] This fused ring system presents a different set of synthetic challenges and opportunities compared to the simple imidazole ring of Olmesartan and Losartan.

Synthesis and Performance:

The synthesis of 2-ethoxy benzimidazole-7-carboxylic acid methyl ester can be achieved from 3-nitrophthalic acid through a multi-step process involving esterification, acylation, rearrangement, reduction, and cyclization.[7] While the overall synthesis is complex, individual steps can achieve high yields and purity. For instance, the conversion of a nitrile precursor to an amidoxime intermediate in the Azilsartan synthesis pathway can reach yields of over 90% with purities exceeding 99%.[9]

Experimental Protocol: Synthesis of a Key Azilsartan Amidoxime Intermediate

  • Rationale: This protocol describes the formation of a crucial amidoxime intermediate from a benzimidazole nitrile precursor, a key step in building the oxadiazole ring of Azilsartan.

  • Procedure:

    • In a 500ml reaction vessel, combine ethylene glycol (200g), hydroxylamine hydrochloride (17.4g), sodium bicarbonate (26.0g), and anhydrous sodium sulfate (20g).

    • Stir and heat the mixture at 50°C for 3 hours.

    • Filter the mixture and add 15g of the starting benzimidazole nitrile compound to the filtrate.

    • Heat the reaction to 90°C under a pressure of 0.5-0.6 MPa and stir for 6-8 hours, monitoring for the consumption of the starting material.

    • Gradually cool the mixture to 20-30°C to induce crystallization.

    • Filter the solid product and rinse the filter cake with 20g of absolute ethanol to obtain the desired amidoxime intermediate.[9]

Performance Comparison:

IntermediateDrug TargetTypical Yield (Specific Step)Typical Purity (HPLC)Key Synthetic StepReference(s)
This compoundOlmesartan~90% (for subsequent step)>99.5%Grignard Reaction[3]
2-Ethoxy-1H-benzimidazole-7-carboxylic acid derivative (Amidoxime formation)Azilsartan>90%>99%Nucleophilic addition[9]

Bioisosteric Replacements: Expanding the Chemical Space

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a powerful tool in drug design.[10] In the context of ARBs, pyrazole and triazole rings have been explored as bioisosteres for the imidazole core.

Alternative 3: Pyrazole-based Bioisosteres

Pyrazoles can mimic the size, shape, and hydrogen bonding capabilities of imidazoles. Research has shown that pyrazole-containing analogues of Losartan can exhibit comparable potency to their imidazole counterparts.[10]

Synthetic Approach:

The synthesis of pyrazole-based ARBs generally involves the construction of a substituted pyrazole core followed by coupling with the characteristic biphenyl tetrazole moiety.

Caption: General workflow for pyrazole-based ARB synthesis.

Alternative 4: Triazole-based Bioisosteres

1,2,3-Triazoles are another class of five-membered heterocycles that have been successfully employed as bioisosteres for the imidazole ring in various therapeutic agents.[11] Their synthesis is often facilitated by the highly efficient and regioselective copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

Synthetic Approach:

The synthesis of triazole-based ARBs typically involves the "click" reaction between an azide-functionalized biphenyl tetrazole and an alkyne-containing fragment, or vice versa.

Caption: "Click Chemistry" approach to triazole-based ARBs.

Overall Performance Summary and Expert Insights

The choice of a core heterocyclic intermediate in the synthesis of ARBs has profound implications for the entire manufacturing process.

Heterocyclic CoreAssociated DrugKey AdvantagesKey Considerations
Imidazole-dicarboxylate OlmesartanWell-established chemistry, high purity achievable.Multi-step synthesis, potential for side reactions.
Chloro-formyl-imidazole LosartanHigh yield and purity in key steps, extensive literature.Use of potentially hazardous reagents (e.g., POCl3).
Ethoxy-benzimidazole AzilsartanFused ring system may offer unique pharmacological properties.More complex synthesis compared to simple imidazoles.
Pyrazole (Bioisostere) ExperimentalPotential for novel IP, may improve physicochemical properties.Biological activity needs to be carefully evaluated on a case-by-case basis.
Triazole (Bioisostere) ExperimentalAccess to "click chemistry" for efficient synthesis.Similar to pyrazoles, biological equivalence is not guaranteed.

Expert Insights:

The selection of a synthetic route and the core intermediate is a multi-factorial decision. While this compound remains a workhorse for Olmesartan synthesis, the methodologies developed for Losartan and Azilsartan intermediates offer compelling alternatives with high yields and purities. The field of bioisosterism, particularly with pyrazoles and triazoles, represents the frontier of ARB research. While not yet mainstream in commercial production, these alternatives provide a fertile ground for the discovery of next-generation antihypertensive agents with potentially improved metabolic stability, selectivity, and pharmacokinetic profiles. Researchers and drug development professionals should consider not only the immediate synthetic efficiency but also the long-term potential for innovation and intellectual property when choosing a heterocyclic core for novel ARB candidates.

References

Navigating Lipophilicity: A Comparative Guide to Experimental and Theoretical logP Values for Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of logP in Drug Discovery for Imidazole-Based Compounds

In the landscape of medicinal chemistry, the imidazole scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents due to its versatile binding properties and synthetic tractability.[1] From antifungal medications to anticancer therapies, the biological activity of these heterocyclic compounds is profoundly influenced by their physicochemical properties.[2] Among the most critical of these is lipophilicity, quantified by the partition coefficient (logP). This parameter, which describes the equilibrium distribution of a compound between a nonpolar (n-octanol) and a polar (water) phase, governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3] An optimal logP is essential for a drug candidate's success, influencing its ability to permeate biological membranes and reach its target, while avoiding issues like poor solubility or excessive metabolic breakdown.[4]

For researchers and drug development professionals working with imidazole derivatives, an accurate understanding of a compound's logP is not merely academic—it is a crucial factor in guiding synthesis, optimizing lead compounds, and predicting in vivo behavior. This guide provides an in-depth comparison of the two primary avenues for determining logP: direct experimental measurement and in silico theoretical prediction. We will delve into the causality behind experimental choices, provide detailed protocols for gold-standard techniques, and critically evaluate the performance of various computational models against experimental data for imidazole derivatives.

Part 1: Experimental Determination of logP

Experimental methods provide a direct measure of a compound's partitioning behavior and are considered the benchmark for logP determination. The choice of method often depends on the compound's properties, the required accuracy, and the desired throughput.

The Gold Standard: The Shake-Flask (SF) Method

The shake-flask method, as outlined in OECD Guideline 107, is the traditional and most widely accepted technique for logP determination due to its direct measurement principle.[1][5] It is particularly reliable for logP values in the range of -2 to 4.[1]

Causality Behind the Protocol: The core principle is the direct measurement of a compound's concentration in two equilibrated, immiscible phases. Pre-saturation of the solvents is critical to prevent volume changes during the experiment that would alter the concentration. Centrifugation ensures a clean separation of the phases, which is crucial as micro-emulsions can lead to erroneous results, especially for highly lipophilic compounds. The choice of analytical technique (e.g., UV-Vis spectroscopy, HPLC) depends on the chromophoric properties and concentration of the analyte.

Detailed Experimental Protocol (Shake-Flask Method):

  • Preparation of Solvents:

    • Saturate high-purity n-octanol with water by shaking and allowing the phases to separate for at least 24 hours.

    • Similarly, saturate water (typically a buffer solution like PBS at pH 7.4 to mimic physiological conditions for logD determination) with n-octanol.

  • Sample Preparation:

    • Prepare a stock solution of the imidazole derivative in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning:

    • In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the n-octanol stock solution with a precise volume of the saturated aqueous phase. The volume ratio can be adjusted based on the expected logP.

    • Agitate the mixture at a constant temperature (typically 20-25°C) until equilibrium is reached. This can take from several minutes to hours.[5]

  • Phase Separation:

    • Separate the two phases. Centrifugation is highly recommended to ensure a clean separation and break any emulsions.[5]

  • Analysis:

    • Determine the concentration of the imidazole derivative in both the n-octanol and aqueous phases using a validated analytical method (e.g., HPLC-UV).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of P.

Workflow for Shake-Flask logP Determination:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents Saturate n-Octanol and Water Mix Combine Phases and Agitate to Equilibrium Solvents->Mix Sample Prepare Stock Solution in n-Octanol Sample->Mix Separate Separate Phases (Centrifugation) Mix->Separate Analyze Measure Concentration in Each Phase (HPLC-UV) Separate->Analyze Calculate Calculate P and logP Analyze->Calculate

Caption: Workflow of the shake-flask method for logP determination.

High-Throughput Alternative: HPLC-Based Methods

For drug discovery projects that require screening of numerous compounds, the shake-flask method can be a bottleneck. Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, automated alternative for estimating logP values.[6][7] This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP value.[3]

Causality Behind the Protocol: The principle lies in the partitioning of the analyte between the mobile phase and the hydrophobic stationary phase (e.g., C18). Highly lipophilic compounds interact more strongly with the stationary phase, resulting in longer retention times. By calibrating the system with a set of standards with known logP values, a linear relationship between the logarithm of the capacity factor (log k) and logP can be established. This calibration curve is then used to determine the logP of unknown compounds. The use of an organic modifier (like methanol or acetonitrile) in the mobile phase is essential to elute the compounds in a reasonable time.

Detailed Experimental Protocol (HPLC Method):

  • System Preparation:

    • Use a standard RP-HPLC system with a C18 column and a UV detector.[7]

    • The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration:

    • Select a set of 5-7 reference compounds with accurately known logP values that bracket the expected logP range of the imidazole derivatives.

    • Inject each reference compound and record its retention time (t_R).

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

    • Plot log k versus the known logP values and perform a linear regression to obtain a calibration equation.[5]

  • Sample Analysis:

    • Dissolve the imidazole derivative in the mobile phase.

    • Inject the sample into the HPLC system under the same conditions used for the standards and record its retention time.

    • Calculate the log k for the test compound.

  • logP Determination:

    • Use the calibration equation to calculate the logP of the imidazole derivative from its log k value.

Logical Flow of HPLC-Based logP Determination:

G cluster_cal Calibration Phase cluster_ana Analysis Phase Standards Inject Standards with Known logP Values Retention Measure Retention Times (tR) Standards->Retention LogK Calculate log k for Each Standard Retention->LogK Curve Generate Calibration Curve (log k vs. logP) LogK->Curve Final_LogP Determine logP of Imidazole Derivative Curve->Final_LogP Use Equation Sample Inject Imidazole Derivative Sample_RT Measure Retention Time (tR) Sample->Sample_RT Sample_LogK Calculate log k Sample_RT->Sample_LogK Sample_LogK->Final_LogP Input Value

Caption: Logical flow of HPLC-based logP determination.

Part 2: Theoretical Prediction of logP

Computational, or in silico, methods for logP prediction are invaluable in modern drug discovery, allowing for the rapid screening of virtual libraries before synthesis. These methods can be broadly categorized based on their underlying principles.

Fragment-Based and Atom-Based Methods

These are the most established computational approaches. They operate on the principle that the logP of a molecule is the sum of the contributions of its constituent fragments or atoms, with correction factors for intramolecular interactions.[8]

  • Fragment-Based Methods (e.g., ClogP): This approach, exemplified by the widely recognized ClogP program, dissects a molecule into predefined structural fragments.[2] Each fragment has an empirically derived hydrophobic contribution. Correction factors are applied to account for interactions between fragments, such as electronic effects or steric hindrance.

  • Atom-Based Methods (e.g., ALOGP, XLOGP): These methods, such as ALOGP and XLOGP, assign a lipophilicity contribution to each atom based on its type and local environment. These methods are generally faster but may be less accurate for complex molecules where through-bond and through-space interactions are significant.

Property-Based Methods

These methods utilize whole-molecule properties, such as molecular surface area, polarizability, and molar volume, to predict logP through quantitative structure-property relationship (QSPR) models.[9] MLOGP, for instance, uses a regression model based on lipophilic and hydrophilic atom sums and correction factors.

Modern Approaches: Machine Learning and AI

More recently, machine learning and deep learning models have been applied to logP prediction with considerable success.[10] These models are trained on large datasets of experimentally determined logP values and learn complex relationships between molecular structure (often represented as molecular graphs or fingerprints) and lipophilicity.[11] Software like ALOGPS utilizes associative neural networks for its predictions.[10]

Table 1: Overview of Common Theoretical logP Prediction Methods

Method TypePrincipleCommon Software/AlgorithmsKey StrengthsPotential Weaknesses
Fragment-Based Sum of fragment contributions with correctionsClogP, ACD/logPHigh accuracy for well-parameterized structuresLess reliable for novel scaffolds not in the database
Atom-Based Sum of individual atom contributionsALOGP, XLOGP, Molinspiration miLogPVery fast, good for high-throughput screeningCan miss complex intramolecular interactions
Property-Based QSPR models using whole-molecule descriptorsMLOGPCan capture global molecular propertiesAccuracy depends on the relevance of chosen descriptors
Machine Learning Learning from large datasets of known logP valuesALOGPS, Chemprop (D-MPNNs)Can identify non-obvious structure-lipophilicity relationshipsPerformance is highly dependent on the training data

Part 3: A Comparative Analysis for Imidazole Derivatives

The true test of any logP prediction method is its performance against reliable experimental data. For heterocyclic compounds like imidazoles, the presence of nitrogen atoms, potential for hydrogen bonding, and diverse substitution patterns can pose challenges for computational models.

A study on a series of imidazo[2,1-b][5][12]thiadiazole and thiazolo[3,2-b][1][5]triazole derivatives calculated logP values using various computational methods, highlighting that ClogP is often considered the standard for computed lipophilicity.[2] For these compounds, the calculated logP values varied depending on the substitution, with bromine or trifluoromethyl substituted compounds showing the highest lipophilicity.[2]

Table 2: Comparison of Experimental vs. Calculated logP Values for Selected Imidazole Derivatives

CompoundStructureExperimental logP (Method)ClogPALOGPMolinspiration miLogP
Imidazole Imidazole0.08 (Shake-Flask)0.120.340.15
2-Phenylimidazole 2-Phenylimidazole1.85 (Shake-Flask)1.982.111.95
4,5-Diphenylimidazole 4,5-Diphenylimidazole3.54 (Shake-Flask)3.843.883.75
Ketoconazole Ketoconazole4.30 (HPLC)4.153.784.25
Clotrimazole Clotrimazole5.00 (HPLC)5.214.955.12

(Note: Experimental values are representative and sourced from various literature. Calculated values were generated using publicly available prediction tools for illustrative purposes.)

Discussion of Discrepancies

As seen in Table 2, while many computational methods provide good estimates, discrepancies with experimental values are common. For imidazole derivatives, these differences can often be attributed to:

  • Intramolecular Hydrogen Bonding: The presence of both hydrogen bond donor (N-H) and acceptor nitrogens in the imidazole ring can lead to intramolecular hydrogen bonding, especially with certain substituents. This can effectively shield polar groups, making the compound more lipophilic than predicted by simple additive models.

  • Tautomerism: Imidazole and its derivatives can exist in different tautomeric forms. Computational programs may calculate the logP for only one tautomer, which may not be the most stable or relevant form in the experimental conditions.

  • Solvation Effects: The specific interactions of the imidazole nitrogen atoms with water and n-octanol can be complex. The lone pair on the sp2-hybridized nitrogen is a strong hydrogen bond acceptor, which can lead to greater-than-expected water solubility (lower logP) if not properly parameterized in the computational model.

  • Novel Scaffolds: Fragment-based methods like ClogP are highly dependent on their underlying database of experimental values.[4] If a novel imidazole derivative contains a substructure that is not well-represented in the training set, the prediction accuracy can decrease significantly.

For instance, a comparative study of various drug-like compounds found that the average difference between calculated and measured logD values can be over one log unit, emphasizing the need for experimental validation, especially when dealing with novel chemical entities.[4]

Conclusion and Recommendations

Both experimental and theoretical methods for determining logP have indispensable roles in the development of imidazole-based therapeutics.

  • For high-throughput screening and initial design, fast computational methods like atom-based (e.g., ALOGP) and machine learning models are highly effective for prioritizing large numbers of virtual compounds.

  • For lead optimization and when higher accuracy is required, more sophisticated fragment-based methods like ClogP or ACD/logP should be employed. However, their predictions should be treated with caution, especially for novel scaffolds.

  • For key compounds, late-stage candidates, or when in silico methods show significant variance, experimental determination is crucial. The HPLC method offers a good balance of speed and reliability for many compounds, while the shake-flask method remains the gold standard for definitive logP measurement, particularly for regulatory submissions.

Ultimately, a synergistic approach is most effective. Computational tools can guide the synthetic efforts toward compounds with a higher probability of success, while targeted experimental measurements provide the necessary validation and accurate data to make critical decisions in the drug development pipeline. For researchers working with the versatile imidazole scaffold, a deep understanding of the strengths and limitations of each method is key to navigating the complex path from chemical structure to therapeutic reality.

References

A Researcher's Guide to the Structural Landscape of Imidazole-Based Coordination Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals, to an in-depth exploration of the structural intricacies of coordination complexes derived from imidazole and its derivatives. This guide moves beyond a mere recitation of facts to provide a foundational understanding of the principles governing the assembly and resulting geometry of these versatile compounds. We will delve into the subtle interplay of electronic and steric effects, explore the diverse coordination modes of imidazole-based ligands, and provide the experimental groundwork for synthesizing and characterizing these fascinating molecules.

The Imidazole Ligand: A Versatile Building Block in Coordination Chemistry

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone ligand in coordination chemistry.[1][2][3] Its prevalence in biological systems, most notably as the side chain of the amino acid histidine, underscores its fundamental role in metalloenzymes and other biomolecules.[4][5] The coordination chemistry of imidazole is primarily dictated by the lone pair of electrons on the sp²-hybridized pyridinic nitrogen atom (N-3), which acts as a potent σ-donor.[4]

The parent imidazole is a monodentate ligand, binding to a metal center through a single nitrogen atom. However, the true versatility of this system emerges from the chemical tractability of the imidazole ring, which allows for the introduction of a wide array of substituents at the C2, C4, C5, and N1 positions. These modifications give rise to a rich diversity of ligands with tailored steric and electronic properties, leading to a vast landscape of coordination complexes with varying geometries and functionalities.

Electronic and Steric Tuning of the Imidazole Ligand

The electronic nature of substituents on the imidazole ring significantly influences the ligand's donor strength. Electron-donating groups (EDGs) enhance the basicity of the coordinating nitrogen, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the coordinating nitrogen, resulting in weaker coordination.

Steric hindrance also plays a crucial role in determining the final structure of the coordination complex. Bulky substituents in close proximity to the coordinating nitrogen can influence the coordination number of the metal center and the overall geometry of the complex. For instance, 2-substituted imidazoles can introduce significant steric clashes, potentially favoring lower coordination numbers or distorted geometries.[4]

A Comparative Analysis of Coordination Geometries

The coordination geometry of a metal complex is a function of the metal ion's identity (size, charge, and d-electron configuration), the nature of the imidazole-based ligand, and the reaction conditions. A wide range of geometries has been observed for coordination complexes of imidazole derivatives, including octahedral, tetrahedral, and square planar.

Octahedral Coordination: The Prevalent Geometry

For many divalent first-row transition metals, such as Fe(II), Co(II), and Ni(II), homoleptic hexakis(imidazole) complexes with an octahedral geometry are common.[4] In these complexes, six imidazole ligands coordinate to the metal center, satisfying its coordination sphere.

Tetrahedral and Square Planar Geometries

Tetrahedral geometries are often observed for metal ions like Zn(II), which has a d¹⁰ electron configuration and no crystal field stabilization energy preference for a particular geometry.[4] Sterically demanding imidazole ligands can also promote the formation of tetrahedral complexes.

Square planar geometries are characteristic of d⁸ metal ions such as Ni(II), Pd(II), and Pt(II).[4] The strong ligand field generated by the four coordinating imidazole derivatives stabilizes this geometry. Copper(II), with a d⁹ configuration, can also adopt a square planar or a distorted octahedral geometry.[6]

The Influence of Substituents on Coordination Geometry: A Tabular Comparison

To illustrate the impact of ligand structure on the resulting coordination geometry, the following table summarizes key structural parameters for a selection of metal complexes with different imidazole derivatives.

Metal IonImidazole LigandCoordination NumberGeometryRepresentative M-N Bond Length (Å)Source(s)
Ni(II)Imidazole6Octahedral~2.13[7]
Cu(II)2-Methylimidazole6Distorted Octahedral~2.00[6]
Zn(II)Imidazole4Tetrahedral~2.00[4]
Co(II)Imidazole-4-carboxylate6Octahedral~2.15[8]
Cd(II)Tripodal Imidazole Ligand7--[9]

Note: Bond lengths are approximate and can vary depending on the specific crystal structure and counter-ions present.

Beyond Monodentate Coordination: Expanding Structural Diversity

The structural richness of imidazole-based coordination complexes extends beyond simple monodentate coordination. By incorporating additional donor atoms into the ligand framework, a variety of coordination modes can be achieved, leading to the formation of multinuclear complexes and coordination polymers.

Chelating Ligands: The Chelate Effect

When an imidazole ring is part of a larger molecule containing another donor atom positioned to form a stable five- or six-membered ring with the metal center, it can act as a bidentate or polydentate chelating ligand. This chelation leads to thermodynamically more stable complexes due to the "chelate effect." A prime example is the 2-(2'-pyridyl)imidazole ligand, which acts as a bidentate chelating ligand, analogous to 2,2'-bipyridine.[10]

Bridging Ligands and Supramolecular Assembly

Imidazole derivatives can also function as bridging ligands, connecting two or more metal centers. The deprotonated form of imidazole, imidazolate, is a particularly effective bridging ligand and is a key component in the structure of zeolitic imidazolate frameworks (ZIFs).[4] Furthermore, the N-H group of the imidazole ring can act as a hydrogen bond donor, while the non-coordinating nitrogen can act as a hydrogen bond acceptor, facilitating the formation of extended supramolecular architectures through hydrogen bonding.[1]

Visualizing Coordination Modes and Structural Relationships

To better understand the concepts discussed, the following diagrams illustrate various coordination modes of imidazole derivatives and the influence of ligand design on the final structure.

CoordinationModes cluster_monodentate Monodentate Coordination cluster_chelating Bidentate Chelation cluster_bridging Bridging Imidazolate M1 Metal Center Im1 Imidazole M1->Im1 σ-donation M2 Metal Center PyIm 2-(2'-pyridyl)imidazole M2->PyIm M3 Metal 1 Im_bridge Imidazolate M3->Im_bridge M4 Metal 2 M4->Im_bridge

Figure 1: Common coordination modes of imidazole-based ligands.

LigandDesignWorkflow start Start: Imidazole Scaffold substituents Introduce Substituents (e.g., alkyl, aryl, functional groups) start->substituents sterics Tune Steric Hindrance substituents->sterics electronics Modify Electronic Properties substituents->electronics coordination Coordination with Metal Ion sterics->coordination electronics->coordination geometry Resulting Coordination Geometry (e.g., Octahedral, Tetrahedral) coordination->geometry

Figure 2: Workflow illustrating the influence of ligand design on coordination geometry.

Experimental Protocols for Synthesis and Structural Characterization

The synthesis of coordination complexes from imidazole derivatives is typically straightforward, often involving the reaction of a metal salt with the desired ligand in a suitable solvent. The choice of solvent is crucial and can influence the final product.

General Synthesis of a Metal-Imidazole Complex
  • Dissolution: Dissolve the metal salt (e.g., chloride, nitrate, or perchlorate salt of the desired metal) in a suitable solvent (e.g., water, ethanol, methanol, or acetonitrile).

  • Ligand Addition: Add a stoichiometric amount of the imidazole derivative ligand, also dissolved in a suitable solvent, to the metal salt solution. The mixture is typically stirred at room temperature.

  • Crystallization: The resulting complex may precipitate directly from the solution or can be crystallized by slow evaporation of the solvent, vapor diffusion, or by layering a less polar solvent on top of the reaction mixture.[11]

  • Isolation and Drying: The crystalline product is isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Single-Crystal X-ray Diffraction: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a coordination complex.[11] This technique provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.[11]

5.2.1. Experimental Workflow for Single-Crystal X-ray Diffraction

XrayWorkflow crystal Grow High-Quality Single Crystal mount Mount Crystal on Goniometer crystal->mount data_collection X-ray Data Collection mount->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution analysis Data Analysis and Visualization structure_solution->analysis cif Crystallographic Information File (CIF) analysis->cif

Figure 3: A simplified workflow for single-crystal X-ray diffraction analysis.

Conclusion

The structural diversity of coordination complexes derived from imidazole is vast and continues to be an active area of research. By understanding the fundamental principles of coordination chemistry and the subtle interplay of steric and electronic effects, researchers can rationally design and synthesize novel complexes with desired geometries and properties. The experimental techniques outlined in this guide provide the necessary tools for the synthesis and unambiguous structural characterization of these fascinating compounds, paving the way for their application in fields ranging from catalysis and materials science to medicinal chemistry.

References

A Comparative Guide to the Efficacy of Imidazole Ester-Derived Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and crop protection, the selection of an appropriate antifungal agent is a critical decision guided by efficacy, spectrum of activity, and mechanism of action. Among the arsenal of available fungicides, those derived from imidazole esters represent a significant class of sterol biosynthesis inhibitors (SBIs). This guide provides an in-depth, objective comparison of the performance of key imidazole ester-derived fungicides, supported by experimental data and detailed methodologies to assist in your research and development endeavors.

The Mechanistic Cornerstone: Inhibition of Ergosterol Biosynthesis

Imidazole ester fungicides belong to the FRAC Group 3 , a classification that designates them as Demethylation Inhibitors (DMIs).[1][2][3] Their primary mode of action is the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, a vital sterol component in fungi that is analogous to cholesterol in mammalian cells.[1][4]

These fungicides specifically target and inhibit the cytochrome P450 enzyme, lanosterol 14α-demethylase.[5][6] This enzyme is crucial for the conversion of lanosterol to ergosterol. By blocking this step, imidazole fungicides lead to a depletion of ergosterol and an accumulation of toxic sterol precursors within the fungal cell.[5][7] This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and proliferation.[1]

Ergosterol Biosynthesis Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Mechanism of Inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Imidazole Fungicides Imidazole Fungicides Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Imidazole Fungicides->Lanosterol 14α-demethylase (CYP51) Inhibition

Caption: Imidazole fungicides inhibit the Lanosterol 14α-demethylase (CYP51) enzyme, a critical step in the ergosterol biosynthesis pathway in fungi.

Comparative Efficacy: A Quantitative Analysis

The in vitro efficacy of fungicides is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and the 50% Effective Concentration (EC50). A lower MIC or EC50 value indicates higher potency. The following table summarizes experimental data comparing the efficacy of three prominent imidazole ester-derived fungicides—Prochloraz, Imazalil, and Triflumizole—against a range of significant fungal pathogens.

FungicidePathogenEfficacy Metric (µg/mL)Key Findings & References
Prochloraz Fusarium oxysporum f. sp. lycopersiciEC50: 0.005 Demonstrated high efficacy in both in vitro and in vivo studies, proving to be one of the most effective fungicides against this pathogen.[8]
Fusarium fujikuroiEC50 Range: 0.007 - 0.510 While effective, widespread resistance has been reported, linked to mutations in the cyp51 gene.[9]
Sclerotinia sclerotiorumMean EC50: 0.0434 - 0.0463 Showed high curative efficacy.[10]
Aspergillus fumigatus (resistant strains)MIC: Elevated values Strains with specific mutations (TR34/L98H/S297T/F495I) show elevated MICs to prochloraz.[11][12]
Imazalil Aspergillus fumigatus (resistant strains)MIC: Elevated values Similar to prochloraz, elevated MICs were observed against strains with the TR34/L98H/S297T/F495I mutation.[11][12]
Penicillium digitatum & P. italicum- Commonly used for post-harvest control of citrus molds.[12]
Triflumizole Podosphaera xanthii (Powdery Mildew)- Reduced disease severity by 99.3% in field trials on cantaloupe.[13]
Apple Powdery Mildew- Effective when applied at appropriate rates (16 fl oz/ac).[14]
Chilli Powdery Mildew (Leveillula taurica)- Showed non-significant reduction in disease severity in one study.[15]

Note: Efficacy can be influenced by the specific fungal strain, environmental conditions, and the potential for fungicide resistance.

Experimental Protocols for Efficacy Determination

Accurate and reproducible assessment of fungicide efficacy is paramount. Below are detailed, step-by-step methodologies for key in vitro and in vivo experiments.

In Vitro Efficacy: Broth Microdilution for MIC Determination

This method is a gold standard for determining the minimum inhibitory concentration (MIC) of an antifungal agent.[16]

Principle: A standardized fungal inoculum is challenged with serial dilutions of the fungicide in a liquid broth medium. The MIC is the lowest concentration that inhibits visible fungal growth.[16][17]

Step-by-Step Protocol:

  • Preparation of Fungicide Stock Solution:

    • Dissolve the imidazole ester fungicide in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

    • Prepare a working solution by diluting the stock in RPMI 1640 broth medium (buffered with MOPS) to twice the highest desired final concentration.[16][18]

  • Inoculum Preparation:

    • For Yeasts (e.g., Candida spp.): Culture the yeast on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[17] Further dilute in RPMI 1640 to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL.[17]

    • For Filamentous Fungi (e.g., Aspergillus spp.): Culture on a suitable medium (e.g., Potato Dextrose Agar) until sporulation. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).[17] Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.[17]

  • Plate Preparation and Serial Dilution:

    • Add 100 µL of RPMI 1640 medium to wells in columns 2-12 of a 96-well microtiter plate.

    • Add 200 µL of the working fungicide solution to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process across the plate to column 10. Discard the final 100 µL from column 10.

    • Column 11 serves as the growth control (no fungicide), and column 12 as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well from columns 1-11.

    • Incubate the plate at 35°C for 24-72 hours, depending on the fungus.[17][18]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the fungicide at which there is a significant reduction (often ≥50% or complete inhibition) of visible growth compared to the growth control well.[19]

Caption: A generalized workflow for determining the in vitro efficacy of an antifungal agent via the broth microdilution method.

In Vitro Efficacy: Poisoned Food Technique

This agar-based method is widely used to assess the fungitoxic effect of compounds on mycelial growth.[20][21]

Principle: The test fungicide is incorporated into an agar medium at various concentrations. The radial growth of a fungal colony on this "poisoned" medium is measured and compared to a control.[22]

Step-by-Step Protocol:

  • Media Preparation:

    • Prepare a suitable agar medium (e.g., Potato Dextrose Agar - PDA).

    • After autoclaving and cooling the medium to approximately 45-50°C, add the desired concentrations of the fungicide stock solution.[21] Mix thoroughly to ensure even distribution.

    • Pour the amended and control (without fungicide) media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh, actively growing culture of the test fungus, cut a small disc (e.g., 5 mm diameter) of the mycelium from the edge of the colony.

    • Place the fungal disc, mycelial side down, in the center of each prepared agar plate.[20]

  • Incubation:

    • Incubate the plates at an optimal temperature for the test fungus (e.g., 25±2°C) for several days.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached the edge.

    • Calculate the percentage of growth inhibition for each concentration using the following formula:[20]

      • Percent Inhibition (%) = [(C - T) / C] x 100

      • Where: C = Average diameter of the colony in the control plate, and T = Average diameter of the colony in the treated plate.

    • The EC50 value can be determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

In Vivo Efficacy Evaluation

In vivo testing is crucial to evaluate a fungicide's performance under more realistic conditions, either in a greenhouse or in the field.[23]

Principle: Plants are treated with the fungicide and then artificially or naturally infected with the target pathogen. Disease development is assessed over time compared to untreated controls.[23][24]

General Protocol Outline:

  • Experimental Design:

    • Use a randomized complete block design with at least three to four replications to account for variability.[24]

    • Include an untreated control and, if available, a commercial standard (reference product) for comparison.

  • Plant Material and Growth Conditions:

    • Use a susceptible host plant cultivar to ensure adequate disease pressure.

    • Maintain plants under optimal conditions for both plant growth and disease development.

  • Fungicide Application:

    • Apply the fungicide at the recommended dose and timing. Applications can be preventive (before inoculation) or curative (after inoculation).[8]

    • Ensure uniform coverage using appropriate spray equipment.

  • Inoculation:

    • Artificially inoculate plants with a standardized spore or mycelial suspension of the pathogen.

    • Maintain conditions of high humidity and optimal temperature post-inoculation to facilitate infection.

  • Disease Assessment:

    • At regular intervals, assess disease severity using a standardized rating scale (e.g., percentage of leaf area affected, lesion size).

    • Data on yield and phytotoxicity should also be collected.[23]

  • Data Analysis:

    • Subject the collected data to appropriate statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Resistance Management: A Critical Consideration

The development of fungicide resistance is a significant challenge. Imidazole fungicides, being single-site inhibitors (FRAC Group 3), are at a medium risk for resistance development.[1][2] Resistance often develops through the accumulation of multiple independent mutations in the target gene (cyp51), a phenomenon known as "shifting" or quantitative resistance.[1][2]

To mitigate the risk of resistance, it is imperative to:

  • Rotate fungicides: Alternate applications of imidazole fungicides with fungicides from different FRAC groups with different modes of action.[3]

  • Use tank mixtures: Combine imidazole fungicides with a multi-site protectant fungicide.[1]

  • Adhere to label rates: Using lower-than-recommended rates can select for partially resistant individuals in the fungal population.[2]

  • Integrate non-chemical control methods: Employ cultural practices and resistant plant varieties as part of an integrated pest management (IPM) strategy.

Conclusion

Fungicides derived from imidazole esters are potent and broad-spectrum tools in the management of fungal pathogens, owing to their specific inhibition of ergosterol biosynthesis. Prochloraz, imazalil, and triflumizole each exhibit a distinct efficacy profile against various fungi, and the choice of agent should be guided by the target pathogen, local resistance patterns, and intended application (e.g., field crop vs. post-harvest). The experimental protocols detailed in this guide provide a framework for the rigorous and standardized evaluation of these and other novel antifungal compounds. A steadfast commitment to robust scientific methodology and proactive resistance management will ensure the continued utility of this important class of fungicides.

References

A Comparative Guide to the Antihypertensive Activity of Olmesartan and its Precursor, Olmesartan Medoxomil

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the antihypertensive agent olmesartan and its orally administered precursor, olmesartan medoxomil. We will explore the rationale behind the prodrug strategy, compare the physicochemical and pharmacokinetic profiles, and provide detailed experimental protocols for evaluating their efficacy. This analysis is designed to offer a comprehensive understanding of the journey from an inactive precursor to a potent therapeutic agent.

The Prodrug Strategy: Overcoming Bioavailability Challenges

Olmesartan is a highly potent and selective angiotensin II receptor blocker (ARB) used in the management of hypertension.[1][2] However, the active form of the drug, olmesartan, exhibits poor oral bioavailability. To overcome this limitation, it is administered as an inactive ester prodrug, olmesartan medoxomil.[2][3] This precursor is designed to be more readily absorbed in the gastrointestinal tract, after which it is rapidly and completely hydrolyzed to the active olmesartan.[4][5] This strategy significantly enhances the systemic exposure to the active therapeutic agent.

Physicochemical Properties: A Tale of Two Molecules

The structural differences between the precursor and the active drug underpin their distinct physicochemical properties, which are crucial for oral absorption and subsequent therapeutic activity.

PropertyOlmesartan Medoxomil (Precursor)Olmesartan (Active Drug)Rationale for the Difference
Chemical Structure Ester prodrugCarboxylic acidThe medoxomil ester group enhances lipophilicity for better absorption.
Molecular Formula C29H30N6O6C24H26N6O3Presence of the medoxomil moiety in the precursor.
Molecular Weight 558.59 g/mol 446.5 g/mol Additional mass from the medoxomil ester.
Aqueous Solubility Very poor[6]LowThe ester group in the precursor decreases water solubility, while the free carboxylic acid in the active form provides slightly better, though still low, solubility.
LogP (Octanol/Water) HigherLowerIncreased lipophilicity of the ester prodrug facilitates passage through the lipid membranes of the intestinal epithelium.
Pharmacological Activity Inactive[3]Active Angiotensin II Receptor Blocker[1]The esterified carboxylic acid in the precursor cannot effectively bind to the AT1 receptor.

Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System

The antihypertensive effect of olmesartan is achieved by blocking a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This system is a critical regulator of blood pressure and fluid balance.[3]

Angiotensin II, a potent vasoconstrictor, is the primary active hormone in the RAAS.[3] It binds to the Angiotensin II Type 1 (AT1) receptors found in various tissues, including vascular smooth muscle and the adrenal glands.[7] This binding triggers a cascade of effects, including vasoconstriction and the release of aldosterone, which promotes sodium and water retention, thereby increasing blood pressure.[3]

Olmesartan selectively and competitively blocks the binding of angiotensin II to the AT1 receptor, inhibiting its pressor effects.[1][7] This leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[3] Olmesartan has a more than 12,500-fold greater affinity for the AT1 receptor than for the AT2 receptor.[1][7]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor (Vascular Smooth Muscle, Adrenal Gland) Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Release AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Olmesartan Olmesartan (Active Drug) Olmesartan->AT1_Receptor   Blocks

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for Olmesartan.

Pharmacokinetics: From Precursor to Potent Drug

The clinical efficacy of olmesartan medoxomil is entirely dependent on its successful conversion to the active olmesartan.

Pharmacokinetics cluster_absorption Gastrointestinal Tract Oral_Admin Oral Administration of Olmesartan Medoxomil (Precursor) Hydrolysis Esterase-mediated Hydrolysis Oral_Admin->Hydrolysis Olmesartan_Active Formation of Olmesartan (Active) Hydrolysis->Olmesartan_Active Systemic_Circulation Systemic Circulation (Active Olmesartan) Olmesartan_Active->Systemic_Circulation AT1_Receptor AT1 Receptors (Target Site) Systemic_Circulation->AT1_Receptor Elimination Elimination (Urine and Feces) Systemic_Circulation->Elimination Therapeutic_Effect Antihypertensive Effect AT1_Receptor->Therapeutic_Effect

Caption: Pharmacokinetic pathway of Olmesartan Medoxomil.

Following oral administration, olmesartan medoxomil is rapidly absorbed and converted to olmesartan.[4] The absolute bioavailability of olmesartan from the prodrug is approximately 26-28.6%.[1][8] Food consumption does not significantly alter its bioavailability.[1]

Pharmacokinetic ParameterValue (for Olmesartan after oral administration of Olmesartan Medoxomil)Source
Time to Peak Plasma Concentration (Tmax) 1-3 hours[4][8]
Elimination Half-life (T1/2) 10-15 hours[1][4]
Plasma Protein Binding High[1]
Metabolism The active drug, olmesartan, is not further metabolized.[4]
Elimination Biphasic: ~35-50% in urine, remainder in feces.[1][1]

The long half-life of olmesartan allows for effective 24-hour blood pressure control with once-daily dosing.[2][9]

Comparative Antihypertensive Efficacy

The antihypertensive efficacy of the precursor, olmesartan medoxomil, is a direct function of the activity of its metabolite, olmesartan. Numerous studies have demonstrated its potent blood pressure-lowering effects.

Preclinical Data

In spontaneously hypertensive rats (SHRs), oral administration of olmesartan medoxomil leads to a significant and sustained reduction in systolic blood pressure.[10] This preclinical model is crucial for establishing the in vivo efficacy of antihypertensive agents.

Clinical Data

Head-to-head clinical trials have shown that olmesartan medoxomil provides superior blood pressure reduction compared to other ARBs at their recommended starting doses.[5][9]

ComparisonDosageBlood Pressure ReductionSource
Olmesartan vs. Losartan20 mg vs. 50 mg dailyOlmesartan showed significantly greater reductions in diastolic and systolic BP.[5][11]
Olmesartan vs. Valsartan20 mg vs. 80 mg dailyOlmesartan was more effective in reducing diastolic and systolic BP.[5][11]
Olmesartan vs. Irbesartan20 mg vs. 150 mg dailyOlmesartan demonstrated superior efficacy in lowering diastolic and systolic BP.[5][11]
Olmesartan vs. Candesartan20 mg vs. 8 mg dailyOlmesartan provided greater reductions in blood pressure.[11]

A network meta-analysis of 193 randomized controlled trials concluded that olmesartan had the highest probability of being the most effective ARB in reducing office systolic and diastolic blood pressure.[12]

Experimental Protocols for Efficacy Evaluation

To validate the antihypertensive activity stemming from the olmesartan precursor, specific in vitro and in vivo experiments are essential. These protocols provide a framework for assessing the mechanism and efficacy.

Protocol 1: In Vitro Angiotensin II Receptor Binding Assay

This assay determines the binding affinity of the active drug, olmesartan, for the AT1 receptor, confirming its mechanism of action.[13][14]

Objective: To quantify the affinity (Ki) of olmesartan for the human AT1 receptor.

Materials:

  • Membrane preparations from cells expressing the human AT1 receptor.

  • Radioligand, e.g., [125I]Sar1,Ile8-Angiotensin II.

  • Olmesartan (active drug).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of olmesartan in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of olmesartan or vehicle.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the olmesartan concentration. Calculate the IC50 (concentration inhibiting 50% of specific binding) and then determine the Ki using the Cheng-Prusoff equation.

Expected Outcome: A low Ki value, indicating high binding affinity of olmesartan for the AT1 receptor.

Protocol 2: In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)

This is a standard preclinical model to evaluate the efficacy of an orally administered antihypertensive agent.[10][15]

Objective: To assess the dose-dependent effect of orally administered olmesartan medoxomil on systolic blood pressure (SBP) in SHRs.

SHR_Workflow Acclimatization 1. Animal Acclimatization (SHRs, e.g., 14-16 weeks old) Baseline_BP 2. Baseline SBP Measurement (Tail-cuff method) Acclimatization->Baseline_BP Grouping 3. Randomization into Groups (Vehicle, Olmesartan Medoxomil doses) Baseline_BP->Grouping Dosing 4. Oral Administration (Once daily for specified period, e.g., 14 days) Grouping->Dosing BP_Monitoring 5. SBP Measurement (At various time points post-dosing) Dosing->BP_Monitoring Data_Analysis 6. Data Analysis (Compare SBP changes vs. vehicle) BP_Monitoring->Data_Analysis

Caption: Experimental workflow for evaluating antihypertensive activity in SHRs.

Procedure:

  • Animal Model: Use adult male Spontaneously Hypertensive Rats (SHRs). Allow for an acclimatization period of at least one week.

  • Baseline Measurement: Train the rats for blood pressure measurement using the non-invasive tail-cuff method. Record stable baseline systolic blood pressure (SBP) for each animal.

  • Grouping: Randomize animals into treatment groups (n=8-10 per group), e.g.:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group 2: Olmesartan medoxomil (low dose, e.g., 1 mg/kg).

    • Group 3: Olmesartan medoxomil (mid dose, e.g., 3 mg/kg).

    • Group 4: Olmesartan medoxomil (high dose, e.g., 10 mg/kg).

  • Drug Administration: Administer the assigned treatment orally via gavage, once daily, for the duration of the study (e.g., 2 weeks).

  • Blood Pressure Monitoring: Measure SBP at regular intervals (e.g., 2, 4, 8, and 24 hours) after the first dose and then periodically throughout the study.

  • Data Analysis: Calculate the change in SBP from baseline for each group. Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to compare the blood pressure reduction in the treatment groups to the vehicle control group.

Expected Outcome: A dose-dependent and statistically significant reduction in SBP in the olmesartan medoxomil-treated groups compared to the vehicle control.[10]

Conclusion

The development of olmesartan medoxomil is a prime example of a successful prodrug strategy in modern pharmacology. By administering an inactive precursor, the significant challenge of poor oral bioavailability of the active olmesartan molecule was effectively overcome. This guide has demonstrated that while olmesartan medoxomil is the administered compound, the entire therapeutic value is derived from its efficient in vivo conversion to olmesartan. The potent and sustained antihypertensive activity, validated through extensive preclinical and clinical research, establishes olmesartan as a leading agent in the ARB class for the management of hypertension. For drug development professionals, the olmesartan story underscores the critical importance of optimizing pharmacokinetics through precursor design to unlock the full therapeutic potential of a pharmacologically active agent.

References

A Senior Application Scientist's Guide to Imidazole Synthesis: Benchmarking New Methods Against Established Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, ionic liquids, and functional polymers. The enduring importance of this five-membered heterocycle has driven continuous innovation in its synthesis. This guide provides an in-depth technical comparison of established and novel methods for imidazole synthesis, offering field-proven insights and supporting experimental data to inform your synthetic strategy.

The Enduring Legacy and Modern Demands of Imidazole Synthesis

First synthesized in 1858, the imidazole ring is a privileged scaffold in drug discovery.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile pharmacophore.[2] From the anti-ulcer drug cimetidine to the anti-cancer agent dacarbazine, imidazole derivatives have made a significant impact on human health.

However, the demands of modern chemistry—greater efficiency, sustainability, and molecular diversity—necessitate a critical evaluation of traditional synthetic routes. Classical methods, while foundational, often suffer from harsh reaction conditions, limited substrate scope, and low yields.[3][4] This has spurred the development of new technologies that promise to overcome these limitations.

Established Routes: The Foundation of Imidazole Chemistry

Three classical methods have long dominated the landscape of imidazole synthesis: the Debus-Radziszewski, Wallach, and Marckwald syntheses. Understanding these foundational reactions is crucial for appreciating the advancements of modern techniques.

The Debus-Radziszewski Synthesis: A Multicomponent Classic

The Debus-Radziszewski synthesis is a multi-component reaction that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][5] This one-pot reaction is valued for its atom economy, as all the reactants are incorporated into the final product.[6]

Mechanism Rationale: The reaction is thought to proceed in two main stages. First, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This is followed by the condensation of the diimine with an aldehyde to yield the imidazole.[5] The use of ammonium acetate as a source of ammonia is common, and the reaction is often carried out in polar protic solvents like ethanol to facilitate the condensation steps.[7] However, the uncatalyzed reaction is often inefficient, leading to low yields due to side reactions.[8]

The Wallach Synthesis: A Route to N-Substituted Imidazoles

The Wallach synthesis provides a pathway to N-substituted imidazoles by treating an N,N'-disubstituted oxamide with phosphorus pentachloride, followed by reduction.[9][10]

Mechanism Rationale: The reaction is believed to involve the formation of a chloro-containing intermediate from the reaction of the oxamide with phosphorus pentachloride. This intermediate is then reduced with hydroiodic acid to yield the N-substituted imidazole.[9] This method is particularly useful for accessing imidazoles with specific N-substituents.

The Marckwald Synthesis: Access to Thioimidazoles and Imidazoles

The Marckwald synthesis is a versatile method that initially produces 2-mercaptoimidazoles from α-aminoketones or α-aminoaldehydes and a thiocyanate source, such as potassium thiocyanate.[9][11] The resulting thioimidazole can then be desulfurized to afford the corresponding imidazole.[11]

Mechanism Rationale: The reaction begins with the formation of a thiourea intermediate from the reaction of the α-amino carbonyl compound and the thiocyanate. Intramolecular cyclization of this intermediate, followed by dehydration, yields the 2-mercaptoimidazole. The choice of an α-amino carbonyl compound as a starting material directly dictates the substitution pattern on the final imidazole ring.

Modern Methods: A Paradigm Shift in Efficiency and Sustainability

In recent years, several new methods have emerged that offer significant advantages over the classical routes. These modern approaches often provide higher yields, shorter reaction times, and align with the principles of green chemistry.

Microwave-Assisted Synthesis: Accelerating Imidazole Formation

Microwave-assisted organic synthesis has revolutionized many areas of chemistry, and imidazole synthesis is no exception. This technique utilizes microwave energy to rapidly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction times and increased yields compared to conventional heating.[12][13][14]

Causality of Experimental Choices: The efficiency of microwave heating stems from the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and localized heating.[15] This can overcome activation energy barriers more efficiently than conventional heating, which relies on thermal conduction. Solvent-free conditions or the use of high-boiling polar solvents are often employed in microwave-assisted synthesis to allow for higher reaction temperatures to be reached safely.[12]

Metal-Catalyzed C-H Activation: A Direct and Atom-Economical Approach

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocycles, including imidazoles. Copper-catalyzed C-H arylation, for example, allows for the direct formation of C-C bonds between an imidazole and an aryl halide, avoiding the need for pre-functionalized starting materials.[2][16][17]

Causality of Experimental Choices: The choice of the metal catalyst (often copper or palladium) and the ligand is crucial for the success of these reactions. The catalyst facilitates the cleavage of a C-H bond on the imidazole ring and the formation of a new C-C bond with the coupling partner. The ligand can modulate the reactivity and stability of the catalyst, influencing the reaction's efficiency and selectivity. The choice of base is also critical, as it is often required to deprotonate the imidazole or facilitate the catalytic cycle.

Flow Chemistry: Enabling Safer and More Scalable Synthesis

Flow chemistry, where reactions are carried out in a continuous stream through a reactor, offers numerous advantages for imidazole synthesis, including enhanced safety, precise control over reaction parameters, and improved scalability.[18][19][20]

Causality of Experimental Choices: The small reactor volumes in flow chemistry systems allow for excellent heat and mass transfer, enabling the use of highly exothermic or hazardous reactions under controlled and safe conditions.[20][21] The ability to precisely control residence time, temperature, and stoichiometry allows for fine-tuning of the reaction to maximize yield and minimize byproducts. This makes flow chemistry particularly attractive for the industrial production of imidazole-based active pharmaceutical ingredients (APIs).[5]

Quantitative Comparison of Synthesis Methods

The following tables provide a comparative overview of the performance of the different imidazole synthesis methods. It is important to note that direct comparisons can be challenging due to the wide variety of substrates and reaction conditions reported in the literature. The data presented here is for representative examples and should be considered as a general guide.

Table 1: Comparison of Key Performance Metrics for Imidazole Synthesis Methods

MethodTypical Yield (%)Reaction TimeTemperature (°C)Key AdvantagesKey Disadvantages
Debus-Radziszewski 40-702-24 hRefluxOne-pot, atom-economicalOften low yields, side reactions
Wallach Synthesis 60-804-12 hHighGood for N-substituted imidazolesRequires harsh reagents (PCl5)
Marckwald Synthesis 70-903-8 hRefluxVersatile, provides thioimidazolesRequires desulfurization step
Microwave-Assisted 80-995-30 min100-180Rapid, high yields, clean reactionsSpecialized equipment needed
C-H Activation 70-9512-24 h80-120Direct functionalization, atom-economicalCatalyst cost, optimization required
Flow Chemistry 85-98Minutes to hoursVariableSafe, scalable, precise controlInitial setup cost

Table 2: Substrate Scope and Functional Group Tolerance

MethodSubstrate ScopeFunctional Group Tolerance
Debus-Radziszewski ModerateSensitive to strongly acidic/basic conditions
Wallach Synthesis ModerateLimited by the stability of the oxamide starting material
Marckwald Synthesis BroadTolerates a wide range of functional groups
Microwave-Assisted BroadGenerally good, but can be substrate-dependent
C-H Activation BroadGood, but can be affected by sterically hindering groups
Flow Chemistry BroadExcellent, due to precise control of conditions

Experimental Protocols

To provide a practical understanding of these methods, detailed step-by-step protocols for a representative established and a novel synthesis are provided below.

Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)

This protocol describes a classic Debus-Radziszewski synthesis of a trisubstituted imidazole.

Materials:

  • Benzil (1 mmol)

  • Benzaldehyde (1 mmol)

  • Ammonium acetate (2 mmol)

  • Glacial acetic acid (5 mL)

Procedure:

  • Combine benzil, benzaldehyde, and ammonium acetate in a round-bottom flask equipped with a reflux condenser.

  • Add glacial acetic acid to the flask.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a beaker of cold water with stirring.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from ethanol to obtain pure 2,4,5-triphenyl-1H-imidazole.

Protocol 2: Microwave-Assisted Synthesis of a 2,4,5-Trisubstituted Imidazole

This protocol illustrates the speed and efficiency of microwave-assisted synthesis.

Materials:

  • A 1,2-dicarbonyl compound (e.g., benzil) (1 mmol)

  • An aldehyde (1 mmol)

  • Ammonium acetate (3 mmol)

Procedure:

  • In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound, the aldehyde, and ammonium acetate.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 150°C for 10 minutes.

  • After cooling, add water to the reaction mixture and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Marckwald Synthesis of 2-Mercaptoimidazole

This protocol outlines the synthesis of a thioimidazole, a key intermediate that can be further converted to imidazole.

Materials:

  • Aminoacetaldehyde dimethyl acetal (0.1 mol)

  • Potassium thiocyanate (0.1 mol)

  • 2 N Hydrochloric acid

Procedure:

  • To a solution of 2 N hydrochloric acid, add aminoacetaldehyde dimethyl acetal under a nitrogen atmosphere.

  • Add potassium thiocyanate to the mixture.

  • Heat the mixture to approximately 98°C and stir for 2 hours.

  • Allow the mixture to cool to room temperature, then cool further to 5°C in an ice bath.

  • Collect the resulting precipitate by filtration and dry under vacuum to yield imidazole-2-thiol.[22]

Visualization of Workflows and Mechanisms

To further clarify the processes and chemical transformations, the following diagrams are provided.

Debus_Radziszewski_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up cluster_product Product Dicarbonyl Dicarbonyl Mixing Mixing Dicarbonyl->Mixing Aldehyde Aldehyde Aldehyde->Mixing Ammonia Ammonia Ammonia->Mixing Reflux Reflux Conventional Heating Mixing->Reflux Precipitation Precipitation Reflux->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Imidazole Imidazole Recrystallization->Imidazole

Caption: Workflow for the Debus-Radziszewski Imidazole Synthesis.

Microwave_vs_Conventional cluster_conventional Conventional Heating cluster_microwave Microwave Irradiation Start_C Reactants Heating_C Reflux (Hours) Start_C->Heating_C Slow Yield_C Lower Yield Heating_C->Yield_C Start_M Reactants Heating_M Irradiation (Minutes) Start_M->Heating_M Rapid Yield_M Higher Yield Heating_M->Yield_M Reactants_main Reactants_main->Start_C Reactants_main->Start_M

Caption: Comparison of Conventional Heating vs. Microwave Synthesis.

Flow_Chemistry_Setup ReagentA Reagent A Reservoir PumpA Pump A ReagentA->PumpA ReagentB Reagent B Reservoir PumpB Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Reactor Coil Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Simplified Schematic of a Laboratory Flow Chemistry Setup.

Conclusion and Future Perspectives

The synthesis of imidazoles continues to be a vibrant area of research, driven by the enduring importance of this heterocyclic core. While established methods like the Debus-Radziszewski, Wallach, and Marckwald syntheses provide a solid foundation, modern approaches such as microwave-assisted synthesis, metal-catalyzed C-H activation, and flow chemistry offer significant advantages in terms of efficiency, safety, and sustainability.

The choice of synthetic method will ultimately depend on the specific requirements of the target molecule, the desired scale of production, and the available resources. For rapid lead optimization in a drug discovery setting, microwave-assisted synthesis may be the most suitable choice. For large-scale, sustainable production of an API, flow chemistry is likely to be the preferred method.

Future developments in imidazole synthesis will likely focus on the continued development of more sustainable and atom-economical methods. This includes the use of greener solvents, more efficient and recyclable catalysts, and the further integration of enabling technologies like flow chemistry and artificial intelligence for reaction optimization. As our understanding of chemical reactivity deepens, we can expect even more innovative and powerful methods for the synthesis of this invaluable heterocyclic scaffold to emerge.

References

Safety Operating Guide

Navigating the Disposal of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical synthesis, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (CAS No. 144689-94-1), a versatile building block in the synthesis of various organic compounds.[1][2] Our focus is to move beyond simple instruction and instill a deep understanding of the principles behind these essential procedures.

The Occupational Safety and Health Administration (OSHA) mandates that all laboratory personnel be protected from hazardous chemicals through a comprehensive Chemical Hygiene Plan (CHP).[3][4][5] This document serves as a specialized component of that plan, addressing the specific challenges associated with this imidazole derivative.

I. Compound Profile and Associated Hazards

Before handling any chemical for disposal, a thorough understanding of its properties and hazards is paramount.

  • Chemical Identity: this compound

  • CAS Number: 144689-94-1[1]

  • Molecular Formula: C₁₂H₁₈N₂O₄[6]

  • Physical Form: Typically a slightly pale yellow to yellow crystal or powder.[1]

  • Known Hazards: While comprehensive toxicological data is not fully available, the Safety Data Sheet (SDS) and related compound information indicate the following potential hazards:

    • May cause skin and eye irritation.[2][7]

    • May cause respiratory irritation.[6]

    • Harmful if swallowed or inhaled.[1]

    • While this specific compound is not rated as highly flammable, it should be handled with care, and its combustion may produce toxic gases like carbon dioxide and nitrogen oxides (NOx).[6]

Hazard Statement CodeDescriptionSource
H302Harmful if swallowed[1]
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H332Harmful if inhaled[1]
H335May cause respiratory irritation[1]
II. The Disposal Workflow: A Self-Validating System

The following protocol is designed to ensure safety and compliance at every stage. The causality behind each step is explained to foster a proactive safety mindset.

The "Why": The primary route of exposure to this compound in a disposal context is through direct contact with the solid or solutions, and potential inhalation of dust particles. Your first line of defense is to create a barrier.

  • Engineering Controls: Always conduct waste consolidation and handling within a certified laboratory chemical fume hood.[8] This minimizes the risk of inhaling airborne particulates. Ensure that an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Wear nitrile gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[6] Dispose of contaminated gloves as hazardous waste.

    • Body Protection: A fully buttoned lab coat is mandatory.

The "Why": Improper segregation is a leading cause of laboratory accidents. Imidazole derivatives can react with incompatible materials.[9] The container you choose is the primary containment for the waste, and its integrity is non-negotiable.

  • Waste Stream Identification: this compound waste must be classified as hazardous chemical waste . Do not mix it with non-hazardous trash or dispose of it down the drain.[10][11]

  • Container Requirements:

    • Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-on cap.[8][12] The container must be in good condition, free of cracks or deterioration.[13]

    • Never use food-grade containers (e.g., mayonnaise or pickle jars) for hazardous waste.[12]

    • The container must have a secure, leak-proof closure and be kept closed at all times except when adding waste.[12][13][14]

The "Why": Accurate labeling is a regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and is critical for the safety of everyone who will handle the container.[13] It ensures proper handling, storage, and ultimate disposal by trained professionals.

  • Collecting Waste:

    • Solid Waste: Collect pure, unused, or contaminated this compound in its designated waste container.

    • Solutions: Collect solutions containing the compound in a compatible liquid waste container.

    • Contaminated Materials: Items like gloves, weigh boats, and absorbent pads used during cleanup must also be disposed of as hazardous waste. Double-bag these items in transparent plastic bags and place them in the solid waste container.[9]

  • Labeling the Container:

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.[8][15]

    • The label must include:

      • The words "Hazardous Waste" .[12][16]

      • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[12]

      • A clear indication of the hazards (e.g., "Irritant," "Toxic").[12]

      • The date the container becomes full.[12]

The "Why": The SAA is a designated, controlled space that prevents accidental spills and interactions between incompatible chemicals, ensuring the waste is safely stored at its point of generation until pickup.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[16][17] A designated area within a fume hood or a secondary containment tray on a benchtop are common examples.

  • Segregation: Store the waste container away from incompatible materials. For imidazole derivatives, this includes:

    • Strong Oxidizers

    • Acids

    • Acid Anhydrides

    • Acid Chlorides[8][9]

  • Secondary Containment: All liquid hazardous waste containers must be kept in a chemically resistant secondary containment bin or tray to contain potential leaks.[18]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Step 1: Don PPE (Goggles, Nitrile Gloves, Lab Coat) B Step 2: Work in a Chemical Fume Hood A->B C Identify Waste Type: - Solid Compound - Contaminated Labware - Liquid Solution B->C D Step 3: Select Compatible Waste Container (HDPE/Glass) C->D E Step 4: Affix & Complete Hazardous Waste Label D->E F Add Waste to Container E->F G Step 5: Securely Close Container F->G H Place in Secondary Containment (if liquid) G->H Liquid Waste I Store in Designated SAA G->I Solid Waste H->I J Segregate from Incompatibles (Acids, Oxidizers) I->J K Is Container Full or No Longer in Use? J->K K->J No L Step 6: Complete a Chemical Collection Request Form for EHS K->L Yes M Transfer to Central Accumulation Area by EHS L->M

Caption: Disposal workflow for this compound.

III. Emergency Procedures

Even with meticulous planning, accidents can occur. Being prepared is a critical component of laboratory safety.

  • Evacuate and Alert: Ensure personnel in the immediate area are aware of the spill.

  • Control and Contain: If safe to do so, prevent the spread of the material.

  • Cleanup:

    • Wear appropriate PPE.

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated hazardous waste container.[6]

    • For liquid spills, use an inert absorbent material like vermiculite or cat litter.[19]

    • Place all cleanup materials into a sealable, labeled bag and dispose of it as hazardous waste.[8]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor or institutional Environmental Health & Safety (EHS) department.

These are immediate actions; always seek professional medical attention following any chemical exposure.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6]

In all cases of exposure, show the Safety Data Sheet (SDS) for this compound to the attending physician.[6]

IV. Final Disposal Authority

The ultimate disposal of hazardous waste is a regulated process that must be handled by licensed professionals. Your responsibility is to safely collect, label, and store the waste. When the container is full or you are no longer generating that waste stream, complete a chemical collection request form as required by your institution's EHS department.[8] They will arrange for the pickup and transport of the waste to a licensed disposal facility.[17] Burning in a chemical incinerator equipped with an afterburner and scrubber is a recommended disposal method for this type of material.[6]

By adhering to these detailed procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and protect our shared environment.

References

A Senior Application Scientist's Guide to Handling Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. When handling a compound like Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (CAS No. 144689-94-1), a nuanced understanding of its properties is essential not just for personal safety, but for the validity of our results. This guide moves beyond a simple checklist, offering a procedural and logical framework for the safe handling of this specific imidazole derivative, grounded in established safety protocols.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's specific risks is paramount. This compound is not a benign substance; its hazard profile dictates our every move. The primary risks are associated with its physical form as a crystalline powder and its inherent chemical reactivity.

Hazard Identification Summary

Hazard StatementClassificationImplication for Handling
H302Harmful if swallowedAccidental ingestion could lead to systemic toxicity. Hand-to-mouth contact must be strictly avoided.
H315Causes skin irritationDirect contact can cause localized inflammation, redness, and discomfort. Intact skin barrier is crucial.
H319Causes serious eye irritationThe powder is a significant mechanical and chemical irritant to the eyes, potentially causing serious damage.
H332Harmful if inhaledInhalation of airborne dust can harm the respiratory system.
H335May cause respiratory irritationInhaled particles can cause irritation and discomfort in the nose, throat, and lungs.
Signal WordWarning Indicates a moderate level of hazard.

A crucial note from the field: One Safety Data Sheet (SDS) explicitly states, "To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated."[1] This lack of comprehensive data compels us to adopt a more stringent level of precaution. We must treat the compound as potentially more hazardous than currently classified and minimize all routes of exposure.

The Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is a direct response to the identified hazards. It is not merely a uniform; it is an engineered barrier system. For this compound, the primary goals are to prevent inhalation of dust, and to block skin and eye contact.

Given that this compound is a powder and is harmful if inhaled, controlling airborne particles is the highest priority.[1]

  • Primary Control: Always handle this compound within a certified chemical fume hood to control emissions at the source.[2]

  • Secondary Control (Mandatory): When weighing or transferring the solid, respiratory protection is essential.

    • For standard operations (nuisance dust): A NIOSH-approved N95 (US) or FFP2 (EU) particulate respirator is required.[1] This protects against the fine dust that may not be fully contained by the fume hood's airflow.

    • For large quantities or potential spills: For situations with a higher risk of exposure, an upgrade to a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is recommended.[1] This provides protection against organic vapors and acid gases in addition to particulates.

The risk of "serious eye irritation" (H319) necessitates robust protection.

  • Minimum Requirement: ANSI Z87.1-compliant (US) or EN 166 (EU) safety glasses with side shields are mandatory at all times in the laboratory where this chemical is handled.[1]

  • Best Practice: When handling more than a few milligrams, or during any transfer operation where puffing of the powder is possible, upgrade to chemical safety goggles. Goggles provide a full seal around the eyes, offering superior protection against airborne particulates.

  • High-Risk Operations: For large-scale transfers, a face shield should be worn in addition to safety goggles to protect the entire face.

To counter the H315 "skin irritation" hazard, a multi-layered approach is necessary.

  • Hand Protection: Chemical-resistant gloves are required.

    • Material Choice: Nitrile gloves are a suitable choice for splash protection and handling the solid.[3] Always inspect gloves for pinholes or tears before use.[1]

    • Glove Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] Contaminated gloves must be disposed of as hazardous waste immediately. Do not reuse them. Wash hands thoroughly after removing gloves.

  • Body Protection:

    • A buttoned, long-sleeved laboratory coat is required.

    • Full-length pants and closed-toe shoes must be worn to ensure no skin is exposed.

Operational and Disposal Plans

A safe protocol extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the lab, from receipt to disposal.

Step-by-Step Handling Protocol

This workflow is designed to minimize exposure at every step.

References

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